molecular formula C8H9BrO3 B2557263 4-Bromo-2,6-dimethoxyphenol CAS No. 70654-71-6

4-Bromo-2,6-dimethoxyphenol

Cat. No.: B2557263
CAS No.: 70654-71-6
M. Wt: 233.061
InChI Key: VKXCKVRDDDEQOG-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethoxyphenol is a useful research compound. Its molecular formula is C8H9BrO3 and its molecular weight is 233.061. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2,6-dimethoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-dimethoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXCKVRDDDEQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70654-71-6
Record name 4-bromo-2,6-dimethoxyphenol
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Foundational & Exploratory

Technical Whitepaper: 4-Bromo-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Building Block for Lignin Valorization and Medicinal Chemistry

Executive Summary

4-Bromo-2,6-dimethoxyphenol (CAS 70654-71-6) is a high-value halogenated phenol derivative serving as a critical intermediate in two distinct but overlapping fields: renewable energy research (specifically lignin depolymerization models) and medicinal chemistry (natural product synthesis).

Distinguished by its symmetric "syringyl" core, this compound offers a unique reactivity profile. The bromine atom at the para position allows for precise transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Heck), while the phenolic hydroxyl group provides a handle for further functionalization or solubility modulation. However, its electron-rich aromatic ring and steric crowding from the ortho-methoxy groups present specific synthetic challenges—namely, catalyst poisoning and protodeboronation during coupling reactions—that require optimized protocols.

This guide provides a definitive technical reference for the synthesis, purification, and application of 4-Bromo-2,6-dimethoxyphenol, moving beyond basic data to offer actionable, field-proven methodologies.

Physicochemical Profile

The physical properties of 4-Bromo-2,6-dimethoxyphenol are dictated by the interplay between the lipophilic bromine/methoxy groups and the hydrogen-bond-donating hydroxyl group.

Table 1: Key Chemical Specifications
PropertyValueNotes
IUPAC Name 4-Bromo-2,6-dimethoxyphenolCommon name: 4-Bromosyringol
CAS Number 70654-71-6
Molecular Formula C₈H₉BrO₃
Molecular Weight 233.06 g/mol
Appearance White to off-white crystalline solidDarkens upon oxidation/light exposure
Melting Point 106 °CConsistent experimental value [1, 2]
Boiling Point ~279 °C (Predicted)Decomposes at high T; vacuum distillation recommended
pKa ~9.4 (Predicted)Slightly more acidic than syringol due to Br-induction
Solubility Soluble in CHCl₃, DMSO, EtOAc, MeOHPoorly soluble in water; soluble in alkaline aq.[1] solution
Spectral Characteristics (NMR)

The symmetry of the molecule simplifies its NMR spectrum, making it an excellent standard for calibration in complex mixtures.

¹H NMR (400 MHz, CDCl₃):

  • δ 6.75 ppm (s, 2H): Aromatic protons at C3/C5. (Shifted downfield from ~6.6 ppm in syringol due to para-Br).

  • δ 5.40 ppm (s, 1H): Phenolic -OH (Broad, shift varies with concentration/solvent).

  • δ 3.88 ppm (s, 6H): Methoxy protons (-OCH₃).

¹³C NMR (100 MHz, CDCl₃):

  • δ 152.3: C-O (C2, C6 - Methoxy bearing carbons)

  • δ 134.6: C-OH (C1)

  • δ 110.5: C-Br (C4)

  • δ 108.8: C-H (C3, C5)

  • δ 56.4: -OCH₃

Synthesis & Purification Protocols

While commercially available, in-house synthesis is often preferred to ensure freshness and purity, particularly for sensitive metal-catalyzed couplings where trace oxidants are detrimental.

Method A: Regioselective Bromination of Syringol

This is the industry-standard protocol, utilizing the strong ortho/para directing power of the oxygen substituents. Since the ortho positions are blocked by methoxy groups, bromination occurs exclusively at the para position.

Reagents: 2,6-Dimethoxyphenol (Syringol), Bromine (Br₂), Glacial Acetic Acid (AcOH).[2]

Protocol:

  • Dissolution: Dissolve 10.0 g (65 mmol) of 2,6-dimethoxyphenol in 100 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Cooling: Cool the solution to 0–5 °C using an ice bath.

  • Bromination: Add a solution of bromine (3.4 mL, 66 mmol, 1.02 equiv) in 20 mL of acetic acid dropwise over 30 minutes. Note: The solution will turn dark orange/red.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 3:7) or GC-MS.

  • Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 1% sodium bisulfite (to quench excess bromine).

  • Isolation: A precipitate should form. Filter the solid. If no precipitate forms (oiling out), extract with dichloromethane (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Ethyl Acetate/Hexane to yield white needles.[3]

    • Typical Yield: 85–92%

    • Purity: >98%[2][4]

Visualization: Synthesis Pathway[5]

Synthesis Syringol 2,6-Dimethoxyphenol (Starting Material) Reagents Br2 / AcOH 0°C to RT Syringol->Reagents Intermediate Reaction Mixture (Red/Orange) Reagents->Intermediate Electrophilic Aromatic Substitution Quench Ice Water / NaHSO3 Quench Excess Br2 Intermediate->Quench Product 4-Bromo-2,6-dimethoxyphenol (White Crystals) Quench->Product Precipitation & Recrystallization

Figure 1: Standard synthetic workflow for the regioselective bromination of Syringol.

Reactivity & Functionalization[5][6][7]

The core utility of 4-Bromo-2,6-dimethoxyphenol lies in its ability to serve as a coupling partner. However, the free phenol (-OH) is a "poison" for many catalytic cycles due to its acidity and ability to coordinate with metals.

Suzuki-Miyaura Coupling (Critical Optimization)

Challenge: Direct coupling of the free phenol often results in low yields (<40%) due to catalyst deactivation and competitive protodeboronation of the boronic acid partner [3]. Solution: Protection of the phenol is mandatory for high-yielding (>85%) cross-coupling.

Recommended Workflow:

  • Protection: Convert the phenol to a silyl ether (TIPS or TBS) or methyl ether.

    • Protocol: React with TIPS-Cl and Imidazole in DMF.

  • Coupling: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ with an inorganic base (K₂CO₃) in Dioxane/Water.

  • Deprotection: Cleave the silyl group with TBAF to recover the phenolic biaryl product.

Lithium-Halogen Exchange

The bromine atom can be exchanged for lithium using n-BuLi at -78 °C.

  • Application: Reaction with DMF yields 3,5-dimethoxy-4-hydroxybenzaldehyde (Syringaldehyde analog).

  • Note: Requires 2 equivalents of n-BuLi (one to deprotonate the phenol, one for the exchange) or prior protection.

Visualization: Reactivity Map

Reactivity Core 4-Bromo-2,6- dimethoxyphenol Path1 Protection (TIPS-Cl) Core->Path1 Path2 Lithiation (2 eq. n-BuLi) Core->Path2 Protected 4-Bromo-2,6-dimethoxy- phenoxy-TIPS Path1->Protected Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Protected->Suzuki Biaryl Biaryl Lignin Models (Natural Products) Suzuki->Biaryl LiInt Dilithio Intermediate Path2->LiInt Electrophile Electrophile (DMF/CO2) LiInt->Electrophile Deriv Syringyl Derivatives (Aldehydes/Acids) Electrophile->Deriv

Figure 2: Divergent synthetic pathways for functionalizing the brominated core.

Applications in Research

Lignin Model Compounds

Lignin is a complex polymer comprised of Guaiacyl (G), Syringyl (S), and Hydroxyphenyl (H) units. 4-Bromo-2,6-dimethoxyphenol is the quintessential precursor for synthesizing S-type dimers .

  • Mechanism Study: Researchers couple this unit to form β-O-4 or 5-5' linkages to simulate lignin backbone structures. These models are then subjected to depolymerization conditions (e.g., oxidative catalysis) to understand how real biomass degrades.

Medicinal Chemistry[5][6][7]
  • Rhodanthpyrone Synthesis: Used as a starting material for the synthesis of Rhodanthpyrone A and B, natural α-pyrones with cytotoxic activity. The synthesis relies on the Suzuki coupling of the protected phenol [4].[5]

  • Antioxidants: The 2,6-dimethoxy substitution pattern stabilizes the phenoxy radical, making derivatives of this compound potent lipophilic antioxidants.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal: Warning.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible. The compound is sensitive to light and may discolor (turn yellow/brown) over time due to quinone formation.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • LookChem. (n.d.). 4-bromo-2,6-dimethoxyphenol Properties and CAS 70654-71-6. Retrieved from

  • Biosynth. (n.d.). 4-Bromo-2,6-dimethoxyphenol Product Page. Retrieved from

  • Royal Society of Chemistry. (2012).[6] Suzuki coupling for the synthesis of AMeOMeO. Physical Chemistry Chemical Physics.[6] Retrieved from

  • ResearchGate. (2014). A Concise Synthesis of Rhodanthpyrone A and B. Retrieved from

  • Beilstein Journals. (2018). Supplementary Information: Electrophilic Bromination of Phenols. Retrieved from

Sources

A Technical Guide to the Structural Elucidation of 4-Bromo-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Well-Defined Structure

4-Bromo-2,6-dimethoxyphenol is an aromatic organic compound with the molecular formula C₈H₉BrO₃.[1][2] It serves as a pivotal building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][3] Its utility as a versatile intermediate stems from the specific arrangement of its functional groups: a hydroxyl group, two methoxy groups, and a bromine atom strategically positioned on the phenol ring. This precise architecture allows for selective chemical transformations, making it a valuable precursor in the synthesis of diverse heterocyclic compounds and bioactive molecules.[3]

Given its role in multi-step syntheses, unambiguous confirmation of the structure of 4-Bromo-2,6-dimethoxyphenol is of paramount importance. An error in structural assignment can lead to the generation of incorrect downstream products, wasting valuable resources and time in research and development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, emphasizing not just the methods themselves, but the scientific rationale behind their application and the synergistic interpretation of the resulting data.

Molecular Overview and Predicted Properties

Before embarking on experimental analysis, a foundational understanding of the expected properties of 4-Bromo-2,6-dimethoxyphenol provides a baseline for data interpretation.

  • Molecular Formula: C₈H₉BrO₃

  • Molecular Weight: Approximately 233.06 g/mol [2]

  • Key Structural Features:

    • A benzene ring substituted at four positions.

    • A phenolic hydroxyl (-OH) group.

    • Two methoxy (-OCH₃) groups.

    • One bromine (-Br) atom.

  • Predicted Physical Properties:

    • Melting Point: Approximately 106 °C[1][4]

The symmetrical placement of the two methoxy groups flanking the hydroxyl group, with the bromine atom opposite the hydroxyl, leads to a distinct and predictable pattern in its spectroscopic signatures.

The Analytical Workflow: A Step-by-Step Elucidation

A logical and systematic workflow is crucial for efficient and accurate structure determination. Our approach begins with confirming the molecular mass and elemental composition, followed by the identification of functional groups, and culminating in the precise mapping of the atomic connectivity.

Structure_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Connectivity Mapping (NMR) cluster_3 Final Confirmation MS Mass Spectrometry (MS) Confirm Molecular Weight & Isotopic Pattern IR Infrared (IR) Spectroscopy Identify -OH, C-O, C=C Bonds MS->IR Proceed if MW matches H_NMR 1H NMR Proton Environments & Integration IR->H_NMR Proceed if functional groups are present C_NMR 13C NMR & DEPT-135 Carbon Skeleton & Types TwoD_NMR 2D NMR (HSQC/HMBC) Connect H to C; Map Long-Range Correlations XRD Single Crystal X-Ray Diffraction (Optional Gold Standard) Absolute 3D Structure TwoD_NMR->XRD For absolute proof Final Structure Confirmed TwoD_NMR->Final Synthesize all data XRD->Final

Caption: Overall workflow for the structural elucidation of 4-Bromo-2,6-dimethoxyphenol.

Part 1: Mass Spectrometry - The First Checkpoint

Expertise & Rationale: The initial and most critical step is to confirm the molecular weight and the presence of bromine. Mass spectrometry is the ideal tool for this purpose. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any bromine-containing compound will exhibit a characteristic pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Method:

    • Injector: 275 °C, Splitless mode.

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 60 °C (hold for 2 min), ramp to 300 °C at 10 °C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[5]

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Data Interpretation

The mass spectrum is expected to show a molecular ion peak cluster that confirms both the molecular weight and the presence of bromine.

FeatureExpected ObservationRationale
Molecular Ion (M⁺) A peak at m/z 232 (for C₈H₉⁷⁹BrO₃)Corresponds to the molecular weight of the compound with the ⁷⁹Br isotope.
Isotopic Peak (M+2) A peak at m/z 234 (for C₈H₉⁸¹BrO₃)Corresponds to the molecular weight of the compound with the ⁸¹Br isotope.
Intensity Ratio The M⁺ and M+2 peaks should have a ~1:1 intensity ratio.Reflects the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Key Fragmentation A significant peak at m/z 217/219 (loss of -CH₃).Corresponds to the loss of a methyl radical from a methoxy group, a common fragmentation pathway for ethers.[6]

The observation of this characteristic 1:1 doublet at m/z 232/234 provides strong, self-validating evidence for the molecular formula C₈H₉BrO₃.

Part 2: Infrared (IR) Spectroscopy - Functional Group Fingerprinting

Expertise & Rationale: With the molecular formula confirmed, the next logical step is to identify the key functional groups. FTIR spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of chemical bonds. For 4-Bromo-2,6-dimethoxyphenol, we expect to see characteristic absorptions for the hydroxyl group, the aromatic ring, and the C-O bonds of the ether and phenol functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio.[7]

Data Interpretation

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

Wavenumber (cm⁻¹)Expected AbsorptionBond Vibration
~3550-3200Broad, strong peakO-H stretch (phenolic)
~3100-3000Weak to medium peaksAromatic C-H stretch
~2960-2850Medium peaksAliphatic C-H stretch (from -OCH₃)
~1600 & ~1470Strong to medium, sharp peaksC=C stretching in the aromatic ring
~1250-1200Strong, sharp peakAryl-O stretch (asymmetric, from Ar-OCH₃)
~1100-1000Strong, sharp peakAryl-O stretch (phenol C-O) & Alkyl-O (symmetric)
Below 800Peaks corresponding to C-H out-of-plane bending and potential C-Br stretchFingerprint region confirming substitution pattern

The presence of a broad O-H stretch and strong C-O stretching bands validates the presence of the core phenolic and methoxy structures.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Connectivity Blueprint

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. By using a suite of 1D and 2D NMR experiments, we can unambiguously determine the number of unique proton and carbon environments, their integrations, and, most importantly, how they are connected to each other.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[8][9] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments to be Performed:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the different types of protons in the molecule and their relative numbers. Due to the symmetry of 4-Bromo-2,6-dimethoxyphenol, a simple spectrum is expected.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~6.7-7.0Singlet2HAr-H The two aromatic protons are in identical chemical environments due to the molecule's symmetry.
~5.5-6.0Broad Singlet1HAr-OH The phenolic proton is exchangeable and often appears as a broad singlet. Its shift is concentration-dependent.
~3.8-3.9Singlet6H-OCHThe six protons of the two methoxy groups are equivalent due to symmetry.
¹³C NMR and DEPT-135: Carbon Skeleton Mapping

The ¹³C NMR spectrum identifies all unique carbon atoms. A DEPT-135 experiment is then used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C-Br, C-O) do not appear in a DEPT-135 spectrum.

Predicted Shift (ppm)DEPT-135 SignalAssignmentRationale
~148AbsentC -OCH₃ (x2)The two carbons bonded to the methoxy groups are equivalent and deshielded by oxygen.
~135AbsentC -OHThe carbon bearing the hydroxyl group is deshielded.
~110PositiveC H (x2)The two aromatic CH carbons are equivalent and shielded relative to the oxygen-substituted carbons.
~105AbsentC -BrThe carbon bonded to bromine is a quaternary carbon, and its chemical shift is influenced by the heavy atom effect.
~56Positive-OC H₃ (x2)The two methoxy carbons are equivalent and appear in the typical range for sp³ carbons bonded to oxygen.[4]
2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.

  • HSQC: This experiment correlates each proton signal with the carbon signal it is directly attached to. It would confirm that the aromatic proton signal (~6.8 ppm) is attached to the aromatic carbon signal (~110 ppm), and the methoxy proton signal (~3.85 ppm) is attached to the methoxy carbon signal (~56 ppm).

  • HMBC (Crucial for Confirmation): This experiment reveals correlations between protons and carbons that are separated by 2 or 3 bonds. This is the key to confirming the overall connectivity.

Caption: Key expected HMBC correlations for 4-Bromo-2,6-dimethoxyphenol.

Key HMBC Correlations for Structure Proof:

  • Methoxy Protons to Ring: A strong correlation from the methoxy protons (~3.85 ppm) to the carbons at C2/C6 (~148 ppm) confirms the ether linkages.

  • Aromatic Protons to Methoxy Carbons: A correlation from the aromatic protons at C3/C5 (~6.8 ppm) to the methoxy-substituted carbons at C2/C6 (~148 ppm) establishes their adjacency.

  • Aromatic Protons to Brominated Carbon: A correlation from the aromatic protons at C3/C5 to the brominated carbon at C4 (~105 ppm) places the bromine atom between them.

  • Aromatic Protons to Hydroxyl Carbon: A correlation from the aromatic protons at C3/C5 to the hydroxyl-bearing carbon at C1 (~135 ppm) completes the substitution pattern.

The combination of these 1D and 2D NMR data provides an interlocking, self-validating system that confirms the precise atomic connectivity of 4-Bromo-2,6-dimethoxyphenol.

Part 4: Single-Crystal X-ray Diffraction - The Gold Standard

Expertise & Rationale: While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray diffraction (SC-XRD) offers the ultimate, unambiguous proof.[10] This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the direct visualization of the molecular structure, including accurate bond lengths and angles. Obtaining a suitable single crystal is often the most challenging part of this process.

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).

    • Allow the solution to cool slowly and undisturbed over several days. Slow evaporation of the solvent in a loosely covered vial can also be effective.

    • Select a single, well-formed, and transparent crystal free of defects for analysis.[11]

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Use a modern diffractometer equipped with a CCD or CMOS detector.[12]

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam (typically using Mo or Cu Kα radiation).[13]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the structure using direct methods or Patterson functions to locate the atoms.

    • Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

The final output is a crystallographic information file (CIF) containing the precise atomic coordinates, bond lengths, angles, and other structural parameters, providing irrefutable proof of the structure.

Conclusion: A Convergence of Evidence

The structural elucidation of 4-Bromo-2,6-dimethoxyphenol is a systematic process where each analytical technique provides a unique and essential piece of the puzzle. Mass spectrometry confirms the molecular formula and the presence of bromine. Infrared spectroscopy identifies the key functional groups. A comprehensive suite of NMR experiments maps the complete carbon-hydrogen framework and the connectivity of all atoms. Finally, single-crystal X-ray diffraction can provide the ultimate, unambiguous 3D structure. By following this multi-faceted, self-validating workflow, researchers and drug development professionals can proceed with confidence, knowing that the structural foundation of their synthetic endeavors is secure.

References

  • LookChem. 4-bromo-2,6-dimethoxyphenol. Available from: [Link].

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  • Iowa State University. NMR Sample Preparation. Available from: [Link].

  • PubChem. 4-Bromo-2,6-dimethoxyphenol. Available from: [Link].

  • Beilstein Journals. Supplementary Information. Available from: [Link].

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link].

  • MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Available from: [Link].

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link].

  • Oak Ridge National Laboratory. Single Crystal Diffraction: The Definitive Structural Technique. Available from: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].

  • CROMlab. Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Available from: [Link].

  • National Institutes of Health. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Available from: [Link].

  • Western University. NMR SAMPLE PREPARATION. Available from: [Link].

  • ResearchGate. GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters. Available from: [Link].

  • Oreate. Guidelines for Single Crystal X-Ray Diffraction Testing. Available from: [Link].

  • Agilent. FTIR Spectroscopy Reference Guide. Available from: [Link].

  • ResearchGate. Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. Available from: [Link].

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link].

  • National Institutes of Health. X-Ray Crystallography of Chemical Compounds. Available from: [Link].

  • Chad's Prep. Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available from: [Link].

  • ACS Publications. GC-MS Evaluation of Phenolic Compounds in Virgin Olive Oil. Available from: [Link].

  • Chemguide. Mass spectra - fragmentation patterns. Available from: [Link].

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link].

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Spectroscopic Data of 4-Bromo-2,6-dimethoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 4-Bromo-2,6-dimethoxyphenol

4-Bromo-2,6-dimethoxyphenol is a halogenated aromatic compound with the chemical formula C₈H₉BrO₃ and a molecular weight of approximately 233.06 g/mol .[1] Its structure, featuring a phenol ring substituted with a bromine atom and two methoxy groups, makes it a valuable intermediate in organic synthesis. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and the characterization of its reaction products. This compound has a reported melting point of 106 °C.

Safety Information: 4-Bromo-2,6-dimethoxyphenol is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this chemical.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data of 4-Bromo-2,6-dimethoxyphenol lies in understanding its molecular structure and the influence of its functional groups on the spectral output.

Caption: Molecular structure of 4-Bromo-2,6-dimethoxyphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Bromo-2,6-dimethoxyphenol is predicted to be relatively simple due to the symmetry of the molecule.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.7 - 7.0Singlet2HAr-H
~ 5.5 - 6.0Singlet (broad)1HAr-OH
~ 3.8 - 3.9Singlet6H-OCH₃

Interpretation:

  • Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern. They are expected to appear as a single peak (singlet) in the aromatic region of the spectrum.

  • Phenolic Proton (Ar-OH): The hydroxyl proton is exchangeable and will likely appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

  • Methoxy Protons (-OCH₃): The two methoxy groups are also chemically equivalent and will give rise to a sharp singlet, integrating to six protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 145 - 150C-OH
~ 140 - 145C-OCH₃
~ 115 - 120C-Br
~ 110 - 115C-H
~ 55 - 60-OCH₃

Interpretation:

  • Aromatic Carbons: Due to symmetry, only four signals are expected for the six aromatic carbons. The carbon attached to the hydroxyl group (C-OH) and the carbons bonded to the methoxy groups (C-OCH₃) will be the most downfield. The carbon bearing the bromine atom (C-Br) and the carbons bonded to hydrogen (C-H) will appear at higher fields.

  • Methoxy Carbon (-OCH₃): A single, relatively sharp peak is expected for the two equivalent methoxy carbons in the typical range for such functional groups.[2]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 4-Bromo-2,6-dimethoxyphenol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition (¹H NMR):

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: spectral width of -2 to 12 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Data Acquisition (¹³C NMR):

    • Use a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 0 to 220 ppm, pulse angle of 45-90°, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3200 - 3600Strong, BroadO-H stretchPhenolic -OH
3000 - 3100MediumC-H stretchAromatic C-H
2850 - 3000MediumC-H stretch-OCH₃
1500 - 1600Medium-StrongC=C stretchAromatic Ring
~ 1250StrongC-O stretchAryl ether
1000 - 1100StrongC-O stretchAryl ether
500 - 600MediumC-Br stretchAryl bromide

Interpretation:

  • The most prominent feature will be a broad absorption band in the high-frequency region corresponding to the O-H stretching of the phenolic hydroxyl group, indicative of hydrogen bonding.[3]

  • The presence of the aromatic ring will be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching bands in the 1500-1600 cm⁻¹ region.

  • The strong C-O stretching bands of the aryl ether linkages are also characteristic.

  • The C-Br stretching vibration is expected in the low-frequency (fingerprint) region of the spectrum.

Experimental Protocol for ATR-FTIR Spectroscopy
  • Sample Preparation:

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

    • Place a small amount of the solid 4-Bromo-2,6-dimethoxyphenol sample directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry ¹H NMR ¹H NMR ¹³C NMR ¹³C NMR Functional Groups Functional Groups Molecular Weight & Formula Molecular Weight & Formula 4-Bromo-2,6-dimethoxyphenol 4-Bromo-2,6-dimethoxyphenol 4-Bromo-2,6-dimethoxyphenol->¹H NMR Proton Environments 4-Bromo-2,6-dimethoxyphenol->¹³C NMR Carbon Skeleton 4-Bromo-2,6-dimethoxyphenol->Functional Groups Vibrational Modes 4-Bromo-2,6-dimethoxyphenol->Molecular Weight & Formula Mass-to-Charge Ratio

Caption: Relationship between the molecular structure and spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺˙): A prominent molecular ion peak is expected due to the stability of the aromatic ring. Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks of almost equal intensity, one at m/z 232 (for the ⁷⁹Br isotope) and one at m/z 234 (for the ⁸¹Br isotope). This characteristic M/M+2 isotopic pattern is a definitive indicator of a monobrominated compound.

  • Major Fragment Ions:

    • [M - CH₃]⁺: Loss of a methyl radical from one of the methoxy groups (m/z 217/219).

    • [M - OCH₃]⁺: Loss of a methoxy radical (m/z 201/203).

    • [M - Br]⁺: Loss of the bromine radical (m/z 153). This would result in a single peak.

    • Further fragmentation could involve the loss of carbon monoxide (CO) from the phenolic ring.

Experimental Protocol for GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of 4-Bromo-2,6-dimethoxyphenol (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C.

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Oven Program: Start at a lower temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: m/z 40-400 to ensure detection of the molecular ion and significant fragments.

      • Ion Source Temperature: 230 °C.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectroscopic data for 4-Bromo-2,6-dimethoxyphenol. By understanding the fundamental principles of spectroscopy and applying them to the known structure of the molecule, researchers can confidently identify and characterize this compound in various experimental settings. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and similar phenolic compounds.

References

  • RIFM. (2022). RIFM fragrance ingredient safety assessment, 2,6-dimethoxyphenol, CAS Registry Number 91-10-1. Food and Chemical Toxicology, 165(S1), 113092.
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  • American Chemical Society. (n.d.). Mass Spectrometric Analysis.
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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

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An In-depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of substituted aromatic compounds. This guide provides a detailed examination of the Fourier-Transform Infrared (FTIR) spectrum of 4-Bromo-2,6-dimethoxyphenol, a key intermediate in pharmaceutical and materials science. We will dissect the characteristic vibrational modes of its constituent functional groups, including the phenolic hydroxyl, methoxy, and aryl-bromide moieties. This whitepaper offers field-proven insights into spectral interpretation, a robust experimental protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR), and a comprehensive analysis of the expected absorption bands. The causality behind peak position, intensity, and shape is explained, providing researchers, scientists, and drug development professionals with a practical and authoritative resource for characterizing this and similar molecules.

Introduction: The Vibrational Signature of a Multifunctional Phenol

4-Bromo-2,6-dimethoxyphenol is a polysubstituted aromatic molecule featuring a hydroxyl group, two methoxy groups, and a bromine atom arrayed on a benzene ring. Each of these functional groups possesses unique vibrational modes—stretching and bending—that absorb infrared radiation at specific, characteristic frequencies. FTIR spectroscopy measures this absorption, translating the molecular vibrations into a spectrum that serves as a unique "fingerprint."[1]

The utility of this technique lies in its ability to confirm the presence of key functional groups, assess purity, and provide structural information. For a molecule like 4-Bromo-2,6-dimethoxyphenol, the IR spectrum is expected to reveal:

  • The state of the phenolic hydroxyl (O-H) group, particularly with respect to hydrogen bonding.[2][3][4]

  • The presence and nature of the methoxy (O-CH₃) groups through their C-H and C-O stretching vibrations.[5][6]

  • The substitution pattern on the aromatic ring via C=C stretching and C-H bending modes.

  • The low-frequency vibration corresponding to the Carbon-Bromine (C-Br) bond.[7][8]

This guide will systematically explore these vibrational signatures, providing the foundational knowledge required for accurate spectral interpretation.

Molecular Structure and Predicted Vibrational Modes

To interpret the IR spectrum, one must first understand the underlying molecular vibrations. The primary absorption bands for 4-Bromo-2,6-dimethoxyphenol arise from the distinct functional groups illustrated below.

Caption: Key vibrational modes in 4-Bromo-2,6-dimethoxyphenol.

O-H Stretching (Phenolic)

The most prominent feature in the spectrum of a phenol is the hydroxyl (O-H) stretching vibration. In solid-state or concentrated samples, extensive intermolecular hydrogen bonding causes this peak to be exceptionally broad and strong, typically appearing in the range of 3550-3200 cm⁻¹ .[2][3][9] The breadth of this band is a direct consequence of the diverse population of hydrogen bond strengths within the sample matrix.

C-H Stretching

Two distinct types of C-H stretching vibrations are expected:

  • Aromatic C-H Stretch: Vibrations of the hydrogens attached to the benzene ring absorb at frequencies just above 3000 cm⁻¹. Look for weaker, sharp peaks in the 3100-3000 cm⁻¹ region.[10]

  • Aliphatic C-H Stretch: The methyl (CH₃) groups of the methoxy substituents give rise to stretching absorptions in the 2950-2850 cm⁻¹ range. These are typically of medium intensity.

C=C Aromatic Ring Stretching

The benzene ring itself has characteristic stretching vibrations that result in a series of sharp, medium-intensity bands in the 1600-1440 cm⁻¹ region.[3] For substituted phenols, prominent peaks are often observed near 1600 cm⁻¹ and 1500 cm⁻¹.

C-O Stretching

This molecule contains two different C-O bonds, leading to strong absorptions in the fingerprint region:

  • Aryl Ether (Ar-O-CH₃): Aryl ethers exhibit a strong, characteristic asymmetric C-O-C stretching band. For phenyl alkyl ethers, this typically appears as a strong absorbance between 1300-1200 cm⁻¹ .[5][6] This is one of the most diagnostic peaks for this class of compound.

  • Phenolic (Ar-O-H): The phenolic C-O stretch is also strong and is typically found around 1220 cm⁻¹ .[4] This peak often overlaps with the aryl ether C-O stretch, potentially resulting in a very strong, complex band system in this region.

C-Br Stretching

The vibration of the carbon-bromine bond involves a heavier atom (Br) and is therefore found at a much lower frequency. The aryl C-Br stretch appears as a medium to strong band in the deep fingerprint region, typically between 650-510 cm⁻¹ .[7][8][11] Its detection may require an instrument with a KBr beamsplitter and detector to access this low-wavenumber range.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum of a solid powder like 4-Bromo-2,6-dimethoxyphenol due to its speed, ease of use, and minimal sample preparation.[1][12][13]

Objective: To obtain a clean, reproducible, and high-resolution infrared spectrum of solid 4-Bromo-2,6-dimethoxyphenol.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)

  • 4-Bromo-2,6-dimethoxyphenol powder

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Methodology:

  • System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift during the measurement.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol. This removes any residues from previous measurements that would contaminate the spectrum.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount (typically 1-5 mg) of the 4-Bromo-2,6-dimethoxyphenol powder onto the center of the ATR crystal using a clean spatula. The goal is to completely cover the crystal's active area.

  • Apply Pressure: Engage the ATR pressure clamp and apply consistent, firm pressure to the sample. This ensures intimate contact between the solid powder and the ATR crystal surface, which is essential for a strong, high-quality signal. Insufficient contact is a common source of poor spectral quality.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

  • Data Processing and Analysis: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Examine the spectrum for the key features outlined in Section 2. Ensure the baseline is flat and the major peaks are not saturated (i.e., transmittance does not flat-line at 0%).

  • Post-Measurement Cleaning: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe.

Spectral Data Summary and Interpretation

The following table summarizes the expected characteristic absorption bands for 4-Bromo-2,6-dimethoxyphenol.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3550 - 3200Strong, BroadO-H Stretch (H-bonded)Phenolic Hydroxyl
3100 - 3000Weak-MediumC-H StretchAromatic Ring
2950 - 2850MediumC-H Stretch (asymmetric & symmetric)Methoxy (-OCH₃)
~1600 & ~1500Medium, SharpC=C StretchAromatic Ring
1300 - 1200StrongC-O-C Asymmetric StretchAryl Ether
~1220StrongC-O StretchPhenolic Hydroxyl
650 - 510Medium-StrongC-Br StretchAryl Bromide

Interpretation Narrative:

Upon analyzing the spectrum, the first feature to identify is the very broad, strong absorption centered around 3400 cm⁻¹ , which is the unmistakable signature of the hydrogen-bonded phenolic O-H group.[2][4] Immediately to the right, a cluster of weaker, sharper peaks between 2950-2850 cm⁻¹ confirms the presence of the aliphatic C-H bonds in the two methoxy groups. Weaker absorptions above 3000 cm⁻¹ may be visible, corresponding to the aromatic C-H stretches.

The "fingerprint region" below 1600 cm⁻¹ holds the most diagnostic information. A pair of sharp peaks around 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the aromatic ring's C=C stretching vibrations.[2] The most intense band system in this region will likely be a strong, possibly complex, absorption between 1300-1200 cm⁻¹ . This arises from the overlapping C-O stretching vibrations of the aryl ether and the phenolic groups, confirming the dimethoxy-phenol structure.[5][6]

Finally, examination of the low-frequency region should reveal a medium-to-strong absorption between 650-510 cm⁻¹ , confirming the presence of the C-Br bond.[7][8] The precise position and complexity of peaks in the fingerprint region are unique to the molecule's overall symmetry and substitution pattern, providing a definitive basis for identification.

Conclusion

The FTIR spectrum of 4-Bromo-2,6-dimethoxyphenol is rich with structural information. Through a systematic analysis of the key vibrational bands—from the broad O-H stretch to the low-frequency C-Br stretch—a researcher can confidently confirm the molecule's identity and assess its purity. By following the robust ATR-FTIR protocol described herein, scientists and developers can acquire high-quality, reproducible data essential for research, development, and quality assurance applications. This guide serves as a comprehensive reference, blending theoretical principles with practical, field-tested methodology.

References

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Billes, F., & Ziegler, I. (2007). Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications. ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Sutresno, et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers. Spectroscopy Online. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved from [Link]

  • Dmytriieva, N., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PubMed Central. Retrieved from [Link]

  • KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

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Technical Whitepaper: Physicochemical Profiling of 4-Bromo-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2,6-dimethoxyphenol (CAS: 70654-71-6), often referred to as 4-Bromosyringol , is a critical halogenated phenolic building block. It serves as a primary intermediate in the valorization of lignin-derived aromatics and a functional synthon in the development of pharmaceutical bioactive agents. Its unique structural symmetry—flanked by two methoxy groups—provides steric protection to the phenolic hydroxyl while activating the 4-position for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This technical guide provides a definitive physicochemical profile, validated synthesis protocols, and spectral characterization data to support researchers in the efficient utilization of this compound.

Part 1: Structural Identity & Molecular Descriptors

The chemical behavior of 4-Bromo-2,6-dimethoxyphenol is dictated by its electron-rich syringyl core. The bromine atom at the para position acts as a versatile handle for functionalization, while the ortho methoxy groups influence solubility and reactivity.

DescriptorValue / Detail
IUPAC Name 4-Bromo-2,6-dimethoxyphenol
Common Synonyms 4-Bromosyringol; 4-Bromopyrogallol dimethyl ether
CAS Registry Number 70654-71-6
Molecular Formula C₈H₉BrO₃
Molecular Weight 233.06 g/mol
SMILES COc1cc(Br)cc(OC)c1O
InChI Key VKXCKVRDDDEQOG-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the core reactivity sites, highlighting the electronic effects that govern its chemical stability and reactivity.

G Molecule 4-Bromo-2,6-dimethoxyphenol (Core Structure) Br_Site C4-Bromine (Leaving Group) Site for Pd-Catalyzed Coupling Molecule->Br_Site Electrophilic Substitution Origin OH_Site Phenolic -OH (pKa ~9.4) H-Bond Donor/Acceptor Molecule->OH_Site Acidity Source OMe_Site 2,6-Dimethoxy Groups (Electron Donating) Steric Shielding Molecule->OMe_Site Solubility & Stability

Figure 1: Structural reactivity map of 4-Bromo-2,6-dimethoxyphenol.

Part 2: Thermodynamic & Physical Phase Properties

Accurate physical constants are essential for process design, particularly for purification via recrystallization or sublimation.

PropertyValueExperimental Context
Physical State Solid Crystalline PowderStandard Temperature & Pressure (STP)
Color White to Off-WhitePure form; oxidizes to pale pink/tan upon air exposure
Melting Point 106 – 109 °C Sharp melting range indicates high purity
Boiling Point 278.9 ± 35.0 °CPredicted (760 mmHg); decomposes before boiling
pKa (Phenolic) 9.42 ± 0.23Predicted; slightly more acidic than Syringol (pKa ~9.9) due to Br EWG
LogP ~1.53Moderate lipophilicity

Part 3: Solubility & Solution Chemistry

Understanding the solubility profile is critical for selecting reaction solvents and extraction media.

  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, Acetonitrile, DMSO, Methanol.

  • Moderate Solubility: Diethyl Ether, Toluene (hot).

  • Low/Insoluble: Water (cold), Hexanes.

Application Note: The compound is best handled in aprotic polar solvents (e.g., Acetonitrile) for nucleophilic substitution reactions to prevent hydrogen bonding interference from the solvent.

Part 4: Synthesis & Purification Protocol

While various routes exist, the Regioselective Bromination of Syringol using N-Bromosuccinimide (NBS) is the industry standard for high yield and purity. This protocol minimizes the formation of poly-brominated byproducts common with elemental bromine (


).
Validated Workflow: NBS Bromination

Reaction:



Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve Syringol (2,6-dimethoxyphenol) (1.0 eq, 10 mmol) in Acetonitrile (MeCN) (50 mL).

    • Why MeCN? It solubilizes both reactants but precipitates the succinimide byproduct, simplifying workup.

  • Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) portion-wise over 15 minutes.

    • Control: Keep dark if possible to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours .

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3). Product (

      
      ) will be less polar than Syringol.
      
  • Quench & Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc) .

    • Wash with Water (2x) to remove succinimide and Brine (1x).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification (Critical):

    • Recrystallize the crude solid from Hexane/Ethyl Acetate (or Ethanol/Water).

    • Result: White needles/crystalline powder.

Synthesis Start Start: Syringol (2,6-dimethoxyphenol) Reagent Add NBS (1.05 eq) Solvent: MeCN Temp: 0°C Start->Reagent Stir Reaction Phase Stir 2-4h @ RT Monitor: TLC Reagent->Stir Workup Workup Evaporate MeCN Extract w/ EtOAc Wash H2O/Brine Stir->Workup Purify Purification Recrystallize (Hexane/EtOAc) Workup->Purify Final Product: 4-Bromo-2,6-dimethoxyphenol (>98% Purity) Purify->Final

Figure 2: Process flow for the regioselective synthesis of 4-Bromosyringol.

Part 5: Spectral Characterization[2]

Identification should be confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The symmetry of the molecule simplifies the NMR interpretation.

1H NMR (400 MHz, CDCl₃)

Due to the


 symmetry (approximate in solution), the protons on the 3 and 5 positions are chemically equivalent, as are the two methoxy groups.
Shift (

, ppm)
MultiplicityIntegrationAssignment
6.75 – 6.80 Singlet (s)2HAr-H (C3, C5)
5.45 – 5.55 Singlet (s, br)1HAr-OH (Exchangeable)
3.85 – 3.90 Singlet (s)6H–OCH ₃ (C2, C6)
13C NMR (100 MHz, CDCl₃)

Key diagnostic peaks include the brominated carbon (shifted upfield relative to C-H) and the oxygenated carbons.

  • 146.5 ppm: C-O (C2, C6 - Methoxy bearing)

  • 134.0 ppm: C-OH (C1 - Phenolic)

  • 111.0 ppm: C-Br (C4)

  • 108.5 ppm: C-H (C3, C5)

  • 56.5 ppm: –OCH₃

Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  232 and 234 (1:1 ratio characteristic of Bromine isotopes 
    
    
    
    and
    
    
    ).
  • Base Peak: Often

    
     or 
    
    
    
    .

Part 6: Safety & Handling (GHS)[1]

Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation (pinking). Keep away from strong oxidizing agents.

References

  • PubChem. (2025).[1] 4-Bromo-2,6-dimethoxyphenol (Compound).[1][2][3][4] National Library of Medicine. Retrieved from [Link][1]

  • Pingali, S. R., et al. (2010).[2] An efficient regioselective NBS aromatic bromination in the presence of an ionic liquid. Tetrahedron Letters, 51(9), 1383-1385. (Contextualized via ResearchGate snippet). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Handling of 4-Bromo-2,6-dimethoxyphenol

[1]

Executive Summary

4-Bromo-2,6-dimethoxyphenol (CAS: 70654-71-6), also known as 4-bromosyringol , is a critical halogenated phenolic intermediate used in lignin valorization studies, pharmaceutical synthesis, and the development of bioactive antioxidants.[1][2][3][4][5][6][7][8] Its solubility profile is governed by a competitive balance between its lipophilic brominated aromatic core and its hydrophilic phenolic hydroxyl/methoxy functionalities.[9]

This guide provides a validated technical framework for solubilizing, purifying, and handling this compound. It moves beyond basic data to offer decision-making workflows for solvent selection in spectroscopy (NMR), chromatography (HPLC/TLC), and crystallization.

Part 1: Physicochemical Profile & Solubility Mechanism

To predict solubility behavior, one must understand the molecular interaction sites of the compound. 4-Bromo-2,6-dimethoxyphenol exhibits a "Push-Pull" solubility mechanism:

  • The Hydrophobic Core (Bromine + Benzene Ring): The heavy bromine atom and aromatic ring drive solubility in non-polar to moderately polar organic solvents (e.g., Chloroform, Dichloromethane).

  • The Hydrogen Bond Network (Phenolic -OH & Methoxy -OCH₃):

    • Donor: The phenolic proton (

      
      ) acts as a hydrogen bond donor.[9]
      
    • Acceptor: The oxygen atoms in the methoxy groups act as weak hydrogen bond acceptors.[9]

    • Result: This dual nature makes the compound highly soluble in polar aprotic solvents (DMSO, DMF) and soluble in polar protic solvents (Alcohols) capable of bridging these interactions.

Key Physical Properties
PropertyValueImplication for Handling
Melting Point 106–109 °CSolid at RT; suitable for thermal recrystallization.[9]
Boiling Point ~279 °C (Predicted)High boiling point; non-volatile.[9]
Acidity (

)
9.42 ± 0.23Soluble in basic aqueous solutions (forming phenoxide).[9]
Appearance White to Tan Crystalline SolidColor changes (yellowing) indicate oxidation/degradation.[9]

Part 2: Solubility Landscape

The following table categorizes solvents based on their interaction efficiency with 4-Bromo-2,6-dimethoxyphenol.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility RatingTechnical Notes
Chlorinated Chloroform (

), DCM
High Preferred for NMR. Excellent dissolution of the lipophilic core.
Polar Aprotic DMSO, DMF, AcetonitrileVery High Preferred for Reactions. Disrupts crystal lattice efficiently; difficult to remove post-reaction.
Polar Protic Methanol, EthanolModerate/High Preferred for Transfer. Good solubility; often used for HPLC sample prep.[9]
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for extraction (liquid-liquid) but may require larger volumes.[9]
Hydrocarbons Hexane, PentaneLow / Insoluble Anti-Solvent. Used to precipitate the compound during purification.
Aqueous Water (pH 7)Insoluble The hydrophobic bromine dominates at neutral pH.[9]
Aqueous Base NaOH (1M), KOHSoluble Deprotonates the phenol to form the water-soluble phenoxide salt.

Part 3: Decision Workflows (Visualization)

Workflow 1: Solvent Selection Logic

This diagram guides the researcher in selecting the correct solvent based on the experimental objective (Spectroscopy vs. Synthesis vs. Purification).

SolventSelectionStartObjectiveNMRNMR SpectroscopyStart->NMRRxnSynthesis/ReactionStart->RxnPurifyPurificationStart->PurifyCDCl3Chloroform-d(Standard)NMR->CDCl3GeneralDMSODMSO-d6(If Exchangeable Protons)NMR->DMSOH-Bond StudyPolarPolar Mechanism?(e.g., Suzuki)Rxn->PolarRecrystRecrystallizationPurify->RecrystDCM_RxnDCM or ACN(Halogenation)Polar->DCM_RxnNoDioxaneDioxane/Water(Coupling)Polar->DioxaneYesSolventPairEthanol / WaterorEtOAc / HexaneRecryst->SolventPair

Figure 1: Decision tree for solvent selection based on experimental intent.[9]

Part 4: Validated Experimental Protocols

Protocol A: Recrystallization (Purification)

Context: 4-Bromo-2,6-dimethoxyphenol often retains color impurities (yellowing) from bromination byproducts.[9] Recrystallization is the most effective purification method.[9]

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) Alternative: Ethyl Acetate / Hexane.[9]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal hot Ethanol (~60-70°C) dropwise while swirling until the solid just dissolves.

    • Checkpoint: If the solution is dark/colored, add activated charcoal, boil for 2 mins, and hot filter.

  • Nucleation: Remove from heat. Add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one single drop of Ethanol to restore clarity.[9]

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 30 minutes.

  • Collection: Filter the white needles via vacuum filtration. Wash with cold water/ethanol (9:1) mixture.

Protocol B: NMR Sample Preparation

Context: Proper solvation is required to prevent peak broadening due to hydrogen bonding aggregation.[9]

  • Solvent: Use Chloroform-d (

    
    )  as the primary choice.[9]
    
  • Concentration: Dissolve ~10-15 mg of compound in 0.6 mL of solvent.

  • Troubleshooting: If the phenolic proton (-OH) signal is broad or invisible due to exchange, switch to DMSO-

    
     . The DMSO oxygen will H-bond with the phenol, locking the proton in place and sharpening the peak (usually appearing >9.0 ppm).
    

Part 5: Thermodynamics of Dissolution (Mechanism)

Understanding the energy landscape helps in troubleshooting "oiling out" or poor solubility.[9]

DissolutionMechSolidSolid State(Crystal Lattice)EnergyEnergy Barrier(Lattice Enthalpy)Solid->EnergySolvationSolvation Shell Formation(Solvent-Solute Interaction)Energy->Solvation+ HeatSolutionDissolved State(Entropy Driven)Solvation->SolutionHexaneHexane:Cannot overcome Lattice Energy(Insoluble)Solvation->HexaneMethanolMethanol:H-Bonds with Phenol/Methoxy(Soluble)Solvation->Methanol

Figure 2: Thermodynamic pathway of dissolution.[9] Polar solvents (Methanol) lower the energy barrier by stabilizing the polar functional groups, whereas non-polar solvents (Hexane) fail to overcome the lattice enthalpy.

References

  • ChemicalBook. (2023).[9] 4-Bromo-2,6-dimethoxyphenol Properties and Safety.[9][2][10] Retrieved from [9]

  • PubChem. (n.d.).[9][10] Compound Summary: 4-Bromo-2,6-dimethoxyphenol (CID 14845876).[9][10] National Library of Medicine.[9] Retrieved from [9]

  • Sigma-Aldrich. (n.d.).[9] Product Specification: 4-Bromo-2,6-dimethoxyphenol.[9][1][2][4][6][7] Retrieved from [9]

  • Beilstein Journals. (2012). Synthesis and characterization of brominated phenol derivatives. (Contextual reference for NMR shifts in CDCl3). Retrieved from [9]

  • Org. Synth. (1998).[9] General procedures for bromination of phenols and solubility in halogenated solvents.[9] (Methodological grounding). Retrieved from [9]

An In-depth Technical Guide to 4-Bromo-2,6-dimethoxyphenol: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Multifunctional Phenolic Building Block

In the landscape of modern medicinal chemistry and materials science, the utility of a molecule is often defined by its structural functionality and synthetic accessibility. 4-Bromo-2,6-dimethoxyphenol, a seemingly unassuming aromatic compound, represents a noteworthy intersection of these critical attributes. Its carefully orchestrated arrangement of a hydroxyl group, two methoxy groups, and a bromine atom on a benzene ring provides a versatile platform for a myriad of chemical transformations. This guide serves as a comprehensive technical exploration of 4-Bromo-2,6-dimethoxyphenol, from its synthetic origins and physicochemical properties to its established and potential applications in drug discovery and beyond. As we delve into the specifics of this compound, it becomes clear that its value lies not only in its inherent biological activities but also in its capacity to serve as a key intermediate in the construction of more complex molecular architectures.

Section 1: Genesis and Physicochemical Profile

While the precise date and original report of the first synthesis of 4-Bromo-2,6-dimethoxyphenol are not readily found in seminal literature, its existence is firmly rooted in the realm of synthetic organic chemistry. It is recognized as a synthetic product, likely emerging from the broader exploration of halogenated phenols and their utility in various fields of chemical research[1]. The strategic placement of its functional groups suggests a designed molecule, intended for specific synthetic transformations.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The table below summarizes the key physicochemical data for 4-Bromo-2,6-dimethoxyphenol.

PropertyValue
Molecular Formula C₈H₉BrO₃
Molecular Weight 233.06 g/mol
CAS Number 70654-71-6
Appearance White to off-white crystalline powder
Melting Point 106 °C
Boiling Point (Predicted) 278.9 ± 35.0 °C
Density (Predicted) 1.532 ± 0.06 g/cm³
pKa (Predicted) 9.42 ± 0.23

Table 1: Physicochemical properties of 4-Bromo-2,6-dimethoxyphenol.

Chemical structure of 4-Bromo-2,6-dimethoxyphenol.

Section 2: Synthesis and Characterization

The synthesis of 4-Bromo-2,6-dimethoxyphenol is most practically achieved through the electrophilic bromination of its precursor, 2,6-dimethoxyphenol. The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring, directing the incoming electrophile. The para-position to the hydroxyl group is sterically accessible and electronically favored, leading to the selective formation of the 4-bromo derivative.

Experimental Protocol: Synthesis of 4-Bromo-2,6-dimethoxyphenol

This protocol is adapted from established methods for the bromination of activated phenols[2].

Materials:

  • 2,6-dimethoxyphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethoxyphenol (1.0 equivalent) in anhydrous acetonitrile.

  • Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining bromine. Dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 4-Bromo-2,6-dimethoxyphenol as a solid.

Characterization: The identity and purity of the synthesized 4-Bromo-2,6-dimethoxyphenol should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and substitution pattern of the aromatic ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the hydroxyl group (O-H stretch) and the aromatic ring.

synthesis_workflow Synthesis Workflow for 4-Bromo-2,6-dimethoxyphenol Start 2,6-Dimethoxyphenol in Acetonitrile NBS Add N-Bromosuccinimide (NBS) at 0 °C Start->NBS Reaction Stir at 0 °C (1-2 h) NBS->Reaction Quench Quench with Na₂S₂O₃ Reaction->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Product 4-Bromo-2,6-dimethoxyphenol Purify->Product

Generalized workflow for the synthesis of 4-Bromo-2,6-dimethoxyphenol.

Section 3: Biological Activities and Mechanisms of Action

4-Bromo-2,6-dimethoxyphenol has garnered attention for its potential as a bioactive molecule, primarily due to its antioxidant and antimicrobial properties[2]. These activities are intrinsically linked to its chemical structure.

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-established, and 4-Bromo-2,6-dimethoxyphenol is no exception. Its ability to scavenge free radicals is a key aspect of this activity.

Mechanism of Action: The primary mechanism of antioxidant action for phenols is through hydrogen atom transfer (HAT). The phenolic hydroxyl group can donate its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of the electron-donating methoxy groups further stabilizes this radical. The bromine atom also plays a role in enhancing the stability of the phenoxyl radical through electron delocalization, which can increase the antioxidant capacity of the molecule.

antioxidant_mechanism Antioxidant Mechanism of 4-Bromo-2,6-dimethoxyphenol Phenol 4-Bromo-2,6-dimethoxyphenol (Ar-OH) HAT Hydrogen Atom Transfer (HAT) Phenol->HAT Radical Free Radical (R•) Radical->HAT Phenoxyl Stabilized Phenoxyl Radical (Ar-O•) HAT->Phenoxyl Neutralized Neutralized Molecule (R-H) HAT->Neutralized

Hydrogen Atom Transfer mechanism of antioxidant activity.
Antimicrobial Activity

Phenolic compounds, including halogenated phenols, are known to possess broad-spectrum antimicrobial activity.

Mechanism of Action: The antimicrobial action of phenols is generally attributed to their ability to interact with and disrupt microbial cell membranes[3]. The lipophilic nature of the brominated aromatic ring allows the molecule to partition into the lipid bilayer of the bacterial cell membrane. This insertion can lead to:

  • Disruption of Membrane Integrity: Alteration of the membrane's fluidity and permeability, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.

  • Inhibition of Membrane-Bound Enzymes: Interference with the function of enzymes involved in crucial cellular processes like respiration and transport.

  • Inhibition of Biofilm Formation: Some bromophenols have been shown to inhibit the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics[4].

The precise mechanism can vary depending on the microbial species and the concentration of the compound.

Section 4: Applications in Research and Drug Development

The true strength of 4-Bromo-2,6-dimethoxyphenol lies in its utility as a versatile synthetic intermediate. Its functional groups provide multiple handles for further chemical modification, making it a valuable starting material for the synthesis of a wide range of more complex molecules.

  • Precursor for Heterocyclic Compounds: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, facilitating the synthesis of diverse heterocyclic scaffolds.

  • Building Block for Pharmaceuticals and Agrochemicals: The unique substitution pattern of 4-Bromo-2,6-dimethoxyphenol can be incorporated into larger molecules to modulate their biological activity, solubility, and metabolic stability[1].

  • Development of Advanced Polymers and Functional Materials: The phenolic hydroxyl group can be used for polymerization reactions, and the overall structure can impart specific properties to the resulting materials.

Section 5: Conclusion and Future Perspectives

4-Bromo-2,6-dimethoxyphenol stands as a testament to the power of functionalized small molecules in advancing chemical synthesis and drug discovery. While its own biological activities are of interest, its primary value for researchers and drug development professionals lies in its role as a versatile and strategically designed building block. The combination of a reactive bromine atom and modifiable hydroxyl and methoxy groups provides a rich platform for the creation of novel compounds with tailored properties. Future research will likely continue to exploit the synthetic potential of this compound in the quest for new therapeutics, agrochemicals, and advanced materials. A deeper investigation into its specific biological targets and a more detailed elucidation of its antimicrobial mechanism of action will further enhance its value and broaden its application scope.

References

  • ACS Omega. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Retrieved from [Link]

  • LookChem. (n.d.). Cas 70654-71-6, 4-bromo-2,6-dimethoxyphenol. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
  • Frontiers in Microbiology. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]

Sources

Foreword: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Fundamental Reactivity of 4-Bromo-2,6-dimethoxyphenol

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures. 4-Bromo-2,6-dimethoxyphenol emerges as a particularly valuable intermediate, offering a unique combination of electronic and steric properties. Its structure, featuring a highly activated phenol ring flanked by two methoxy groups and possessing a synthetically versatile bromine handle, makes it a cornerstone for a diverse array of chemical transformations. This guide provides an in-depth exploration of the fundamental reactivity of this compound, moving from its core electronic nature to its behavior in key reaction classes. We will dissect the causality behind its reactivity, present field-proven protocols, and illustrate its utility for researchers, chemists, and professionals in drug development.

Molecular Architecture: The Interplay of Substituent Effects

The reactivity of 4-Bromo-2,6-dimethoxyphenol is dictated by the electronic and steric interplay of its four substituents on the benzene ring. Understanding these influences is critical to predicting its chemical behavior.

  • Hydroxyl (-OH) Group: As a powerful activating group, the hydroxyl moiety donates significant electron density to the aromatic ring via a strong positive resonance effect (+R). This effect substantially outweighs its negative inductive effect (-I), making the ring highly nucleophilic and primed for electrophilic attack.

  • Methoxy (-OCH₃) Groups: Positioned at C2 and C6, the two methoxy groups are also strong activators, contributing electron density through resonance (+R). Their collective effect, combined with the hydroxyl group, creates a profoundly electron-rich aromatic system.

  • Bromo (-Br) Group: Located at the C4 position, the bromine atom exerts a dual electronic influence. It is deactivating through its electron-withdrawing inductive effect (-I) but is also a weak activator via resonance (+R), directing incoming electrophiles to the ortho and para positions.

  • Steric Hindrance: The two methoxy groups ortho to the hydroxyl group provide significant steric bulk, shielding the C2 and C6 positions and influencing the regioselectivity of certain reactions.

This unique substitution pattern renders the molecule a highly activated platform for oxidation and a versatile partner in cross-coupling reactions, while defining specific constraints for electrophilic aromatic substitution.

Caption: Electronic contributions of substituents on 4-Bromo-2,6-dimethoxyphenol.

Core Reactivity Profiles

The molecule's rich electronic nature and functional handles predispose it to several key classes of reactions.

Oxidation: From Phenoxyl Radicals to Quinones and Dimers

The high electron density of the phenol ring makes it highly susceptible to oxidation. This process typically proceeds through a one-electron oxidation to form a resonance-stabilized phenoxyl radical. The fate of this radical is dependent on the oxidant and reaction conditions.

  • Quinone Formation: Strong chemical oxidants can induce a two-electron oxidation, leading to the formation of quinoidal structures. This transformation can result in the displacement of the para-bromo substituent to yield 2,6-dimethoxy-p-benzoquinone, a valuable synthetic intermediate.[1] A highly effective method for this conversion on related 2,6-disubstituted phenols involves oxidation with oxygen catalyzed by a cobalt-salen complex (Salcomine).[1]

  • Enzymatic Dimerization: Laccases, a class of multi-copper-containing enzymes, are exceptionally efficient at catalyzing the one-electron oxidation of phenols.[1][2] The laccase-catalyzed oxidation of 2,6-dimethoxyphenol is a standard measure of enzyme activity and proceeds via a 2,6-dimethoxyphenoxyl radical.[1] In the case of 4-Bromo-2,6-dimethoxyphenol, this radical intermediate can undergo C-C coupling to form symmetrical dimers, such as the corresponding biphenyl-diol.[1][3]

Oxidation_Pathways A 4-Bromo-2,6- dimethoxyphenol B Phenoxyl Radical (Resonance Stabilized) A->B 1e⁻ Oxidation (e.g., Laccase) C 2,6-Dimethoxy- p-benzoquinone B->C 2e⁻ Oxidation (Chemical Oxidant) -Br⁺ D Symmetrical Dimer (e.g., Biphenyl-diol) B->D Radical Coupling

Caption: Key oxidation pathways for 4-Bromo-2,6-dimethoxyphenol.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of 4-Bromo-2,6-dimethoxyphenol is profoundly activated towards electrophilic aromatic substitution (EAS) due to the potent electron-donating effects of the hydroxyl and methoxy groups.[1] However, the substitution pattern presents a unique challenge. The strongest directing group, the hydroxyl, would typically direct incoming electrophiles to its ortho (C2, C6) and para (C4) positions. In this molecule, these positions are already occupied. Consequently, further EAS on the ring is sterically hindered and would require forcing conditions, which may favor side reactions like oxidation. Any potential substitution would likely occur at the less-hindered C3 or C5 positions, though this is electronically disfavored compared to the positions activated by the hydroxyl group.

Nucleophilic Aromatic Substitution (SNAr)

Standard nucleophilic aromatic substitution (SNAr) reactions involve the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group.[4][5] This mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[6][7]

4-Bromo-2,6-dimethoxyphenol is antithetical to these requirements. Its ring is electron-rich due to multiple electron-donating groups. Therefore, it is considered inert to the SNAr mechanism under standard conditions.[6] Displacement of the bromide would necessitate alternative, high-energy pathways that are not synthetically practical for this substrate.

Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 4-Bromo-2,6-dimethoxyphenol lies in the reactivity of its aryl bromide moiety. The C-Br bond serves as an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C and C-heteroatom bonds.[8]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the synthesis of complex biaryl structures.

  • Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

These reactions offer high functional group tolerance, proceed under relatively mild conditions, and provide a reliable strategy for elaborating the core structure of 4-Bromo-2,6-dimethoxyphenol into high-value products.[8]

Suzuki_Coupling_Cycle cluster_legend Ar = 4-(OH)-3,5-(OMe)₂-Ph Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)₂ + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R (Coupled Product) Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Legend

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Chemical Synthesis

4-Bromo-2,6-dimethoxyphenol is a versatile building block for creating a variety of valuable compounds.[9] Its derivatives have garnered attention for potential pharmaceutical applications, including antioxidant and antimicrobial activities.[10] The strategic placement of its functional groups allows for sequential and regioselective modifications, making it an ideal starting material for constructing complex natural product analogues and novel therapeutic agents.[9][10] Furthermore, it is employed in material science for the preparation of advanced polymers and functional materials where its structure imparts specific desirable properties.[9]

Quantitative Data and Experimental Protocols

For the practicing scientist, theoretical understanding must be paired with practical, reproducible methodologies.

Table 1: Physicochemical Properties of 4-Bromo-2,6-dimethoxyphenol
PropertyValueReference
CAS Number 70654-71-6[9]
Molecular Formula C₈H₉BrO₃[9]
Molecular Weight 233.06 g/mol [9]
Appearance Solid
Melting Point 95-98 °C
Protocol 1: Synthesis via Bromination of 2,6-Dimethoxyphenol

This protocol describes the selective para-bromination of 2,6-dimethoxyphenol. The high activation from the phenol and methoxy groups allows for mild brominating conditions.

Materials:

  • 2,6-Dimethoxyphenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2,6-dimethoxyphenol (1.0 eq) in DCM at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Bromination: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any excess bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-Bromo-2,6-dimethoxyphenol.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling 4-Bromo-2,6-dimethoxyphenol with an arylboronic acid.

Materials:

  • 4-Bromo-2,6-dimethoxyphenol (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 4-Bromo-2,6-dimethoxyphenol, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

References

  • LookChem. (n.d.). 4-bromo-2,6-dimethoxyphenol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-2,6-dimethoxyphenol. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
  • Organic Syntheses. (n.d.). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). Retrieved from [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Benzene and Related Compounds. Retrieved from [Link]

  • Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 576(1-2), 147-168. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Retrieved from [Link]

  • ResearchGate. (2025). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Retrieved from [Link]

  • PubMed. (2022). Electrochemical Characterization of the Laccase-Catalyzed Oxidation of 2,6-Dimethoxyphenol: an Insight into the Direct Electron Transfer by Enzyme and Enzyme-Mediator System. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 4-Bromo-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of 4-bromo-2,6-dimethoxyphenol (CAS: 70654-71-6) from syringol (2,6-dimethoxyphenol). This transformation is a critical step in the valorization of lignin-derived monomers and the synthesis of bioactive pharmaceutical scaffolds.

While direct bromination using elemental bromine (


) is possible, it often suffers from handling hazards and over-oxidation to quinones. This guide prioritizes a regioselective N-Bromosuccinimide (NBS) protocol  due to its superior stoichiometric control and safety profile, while also providing a "Green Chemistry" alternative using 

for scale-up considerations.

Strategic Analysis: Method Selection

The synthesis of 4-bromo-2,6-dimethoxyphenol relies on Electrophilic Aromatic Substitution (EAS). The choice of brominating agent dictates the yield, purity, and safety profile.

ParameterMethod A: NBS (Recommended) Method B: Elemental Bromine (

)
Method C:

+ HBr (Green)
Reagent State Solid (Easy to weigh)Liquid (Fuming, corrosive)Liquid (Aqueous solutions)
Atom Economy Moderate (Succinimide byproduct)HighHigh (Water byproduct)
Selectivity High (Controlled release of

)
Moderate (Risk of poly-bromination)High (Oxidative bromination)
Solvent Acetonitrile (MeCN) or DCMAcetic Acid / DCMWater / Ethanol
Primary Risk Mild irritantSevere inhalation hazardPeroxide handling

Decision: Method A (NBS) is selected as the primary protocol for research and early-stage development due to its high reproducibility and ease of handling.

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1] Syringol is highly activated due to the electron-donating effects of the hydroxyl group (-OH) and the two methoxy groups (-OMe).

  • Regioselectivity: The ortho positions are sterically and chemically blocked by methoxy groups. The para position is the only available site for substitution, ensuring high regioselectivity.

  • Activation: NBS acts as a reservoir for the bromonium ion (

    
    ) or polarized bromine, which attacks the electron-rich aromatic ring.
    

BrominationMechanism Syringol Syringol (Substrate) Complex Pi-Complex (Transition State) Syringol->Complex Nucleophilic Attack NBS NBS (Reagent) NBS->Complex Br+ Source Intermediate Sigma Complex (Arenium Ion) Complex->Intermediate Bond Formation Product 4-Bromo-2,6- dimethoxyphenol Intermediate->Product Deprotonation (-H+) Succinimide Succinimide (Byproduct) Intermediate->Succinimide

Figure 1: Mechanistic pathway of Syringol bromination using NBS. The electron-rich ring attacks the electrophilic bromine, followed by re-aromatization.

Experimental Protocols

Protocol A: Standard NBS Bromination (High Purity)

Target Scale: 10 mmol (approx. 1.54 g Syringol)

Reagents:
  • Syringol (2,6-dimethoxyphenol): 1.54 g (10.0 mmol)

  • N-Bromosuccinimide (NBS): 1.78 g (10.0 mmol, 1.0 eq)

  • Acetonitrile (MeCN): 20 mL (anhydrous preferred)

  • Sodium Thiosulfate (sat. aq.): 10 mL

  • Ethyl Acetate (EtOAc): 50 mL

Step-by-Step Workflow:
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet (optional but recommended to prevent oxidation).

  • Dissolution: Add Syringol (1.54 g) and Acetonitrile (20 mL) . Stir until fully dissolved.

  • Cooling: Place the flask in an ice-water bath (

    
    ).
    
  • Addition: Add NBS (1.78 g) portion-wise over 5 minutes.

    • Note: The solution may darken slightly. Maintain temperature at

      
       for the first 30 minutes.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 7:3). Product (

      
      ) is less polar than Syringol.
      
  • Quenching: Add 10 mL saturated sodium thiosulfate solution to quench any unreacted bromine species. Stir for 10 minutes.

  • Workup:

    • Remove Acetonitrile under reduced pressure (Rotavap).

    • Extract the aqueous residue with EtOAc (3 x 20 mL) .

    • Combine organic layers and wash with Brine (20 mL) .

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from minimal hot Ethanol/Water or Hexane/EtOAc if necessary.

Workflow Start Start: Syringol + MeCN Cool Cool to 0°C Start->Cool AddNBS Add NBS (1.0 eq) Portion-wise Cool->AddNBS Stir Stir 2-4h @ RT Monitor TLC AddNBS->Stir Quench Quench with Na2S2O3 (aq) Stir->Quench Extract Extract with EtOAc Wash with Brine Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Product: 4-Bromo-2,6-dimethoxyphenol Dry->Final

Figure 2: Operational workflow for the NBS bromination protocol.

Protocol B: "Green" Oxidative Bromination ( )

Application: Scalable synthesis minimizing organic solvent waste.

  • Dissolution: Dissolve Syringol (10 mmol) in Ethanol (10 mL) or use water suspension.

  • Reagent Prep: Add 48% aqueous HBr (10 mmol, 1.0 eq).

  • Oxidation: Dropwise addition of 30%

    
     (10 mmol) over 15 minutes at RT.
    
    • Mechanism:[1][2][3][4]

      
       oxidizes 
      
      
      
      to generate
      
      
      in situ, which immediately reacts with the phenol.
  • Workup: The product often precipitates directly from the aqueous/ethanolic solution. Filter and wash with cold water.

Analytical Validation

Successful synthesis is confirmed when the data matches the following specifications.

PropertySpecificationNotes
Appearance White to off-white crystalline solidTurns pink/brown if oxidized
Melting Point 105 – 107 °C Lit.[5] Value: 106 °C [1]
Yield > 85%NBS Method
1H NMR

6.75 (s, 2H, Ar-H)
Symmetric aromatic protons

5.50 (s, 1H, -OH)
Broad singlet, exchangeable

3.85 (s, 6H, -OCH3)
Two equivalent methoxy groups

Interpretation:

  • 1H NMR (CDCl3, 400 MHz): The key indicator of success is the integration of the aromatic region. Syringol has 3 aromatic protons (2 meta, 1 para). The product will show only a singlet integrating to 2 protons , confirming the substitution at the para position.

Troubleshooting & Safety

  • Issue: Product is brown/red.

    • Cause: Oxidation of the phenol to diphenoquinone or presence of residual bromine.

    • Fix: Wash the organic layer thoroughly with sodium thiosulfate. Recrystallize from Ethanol/Water. Ensure nitrogen atmosphere during reaction.

  • Issue: Low Yield.

    • Cause: Incomplete reaction or loss during aqueous workup (phenols can be slightly water-soluble).

    • Fix: Acidify the aqueous layer slightly (pH 4-5) before extraction to ensure the phenol is protonated and partitions into the organic phase.

Safety Warning: NBS is an irritant. Syringol derivatives are bioactive.[6] Perform all reactions in a fume hood.

References

  • LookChem. (n.d.). 4-bromo-2,6-dimethoxyphenol (CAS 70654-71-6) Chemical Properties. Retrieved October 26, 2023, from [Link]

  • Podgoršek, A., et al. (2009). “Green” bromination of ketones with H2O2–HBr “on water”. Green Chemistry, 11, 120-126. Retrieved from [Link]

  • PubChem.[6][7][8][9][10][11] (n.d.). 4-Bromo-2,6-dimethoxyphenol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 4-Bromo-2,6-dimethoxyphenol via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Bromo-2,6-dimethoxyphenol (CAS: 70654-71-6) is a critical intermediate in the synthesis of lignin model compounds, pharmaceutical precursors, and functionalized syringol derivatives.[1] It is typically synthesized via the electrophilic aromatic bromination of 2,6-dimethoxyphenol (syringol) using agents such as


-bromosuccinimide (NBS) or molecular bromine (

).[1]

The Separation Challenge: The purification of this compound presents specific chromatographic challenges:

  • Acidity: The phenolic hydroxyl group (

    
    ) can interact strongly with surface silanols on silica gel, leading to peak tailing and yield loss.[1]
    
  • Structural Similarity: The target product often co-elutes with unreacted starting material (syringol) and over-brominated byproducts (3,4-dibromo-2,6-dimethoxyphenol) due to similar polarity profiles.[1]

  • Oxidation Risk: Electron-rich phenols are prone to oxidation into quinones if handled aggressively on basic media.[1]

This application note details a robust normal-phase flash chromatography protocol designed to resolve 4-bromo-2,6-dimethoxyphenol from its impurities while maintaining high recovery yields (>90%).

Physicochemical Profile & Separation Logic[1]

Understanding the molecule is the first step to successful separation.[1] The bromine atom introduces lipophilicity, generally increasing the Retardation Factor (


) relative to the starting material, but the phenolic proton remains the dominant interaction site.[1]
Table 1: Critical Physicochemical Properties
PropertyValueChromatographic Implication
Molecular Weight 233.06 g/mol Small molecule; fast diffusion.[1]
Melting Point 106–108 °CSolid at RT; requires solubility check for wet loading or use of dry loading.[1]
Acidity (

)
~9.4 (Predicted)Weakly acidic.[1][2] May require acidified mobile phase to prevent ionization on silica.[1]
Polarity ModerateSoluble in EtOAc, DCM, MeOH; limited solubility in Hexane.[1]
UV Activity Strong (

)
Easily detectable by standard UV detectors.[1]

Method Development Strategy

Mobile Phase Selection

Standard Hexane/Ethyl Acetate (Hex/EtOAc) systems are sufficient, but "tailing" is a common failure mode.[1]

  • Recommendation: Use Hexane/EtOAc (4:1) as the starting point.[1]

  • Modifier: If TLC spots show streaking, add 0.5% - 1.0% Acetic Acid to the mobile phase.[1] This suppresses the ionization of the phenol (

    
    ), reducing strong ionic interactions with the silica backbone.
    
Loading Technique

Given the melting point (106 °C) and potential for crystallization at the column head:

  • Preferred: Dry Loading .[1] Adsorbing the crude mixture onto Celite 545 or Silica Gel ensures a tight injection band and improves resolution between the mono-bromo and di-bromo species.[1]

  • Alternative: Wet loading in a minimum volume of Dichloromethane (DCM).[1] Avoid EtOAc for loading as it is too strong and will cause band broadening immediately.[1]

Detailed Experimental Protocol

Phase 1: Pre-Column Workup (Crucial)

Directly loading the reaction mixture onto the column is discouraged due to the presence of succinimide (if NBS is used) or inorganic acids.

  • Quench the bromination reaction with saturated

    
     (to remove active bromine).[1]
    
  • Extract with EtOAc or DCM.[1][3][4]

  • Wash the organic layer with Water (2x) and Brine (1x).[1][5]

  • Dry over anhydrous

    
     and concentrate in vacuo to obtain the crude solid.
    
Phase 2: TLC Optimization

Goal: Achieve a


 between product and impurities.
  • Prepare a solvent system of 20% EtOAc in Hexane .

  • Spot the crude mixture alongside authentic starting material (2,6-dimethoxyphenol).

  • Visualization: UV (254 nm) is primary.[1] Ferric Chloride (

    
    ) stain is specific for phenols (turns colored).[1]
    
  • Target

    
    : 
    
    • Di-bromo impurity: ~0.45[1]

    • 4-Bromo-2,6-dimethoxyphenol (Target): ~0.35 [1][2]

    • Starting Material (Syringol): ~0.25[1]

    • Note: If

      
       > 0.5, reduce EtOAc to 10-15%.
      
Phase 3: Flash Column Chromatography[1]

Parameters:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Column Size: 10g silica per 1g of crude sample (10:1 ratio is standard for easy separations; increase to 20:1 if

    
     is tight).
    
  • Flow Rate: 15–20 mL/min (for a 25mm diameter column).

Step-by-Step Procedure:

  • Equilibration: Flush the column with 3 Column Volumes (CV) of 100% Hexane .

  • Loading:

    • Dry Load: Dissolve crude in DCM, add Celite (1:2 w/w ratio), evaporate to a free-flowing powder. Pour powder onto the top of the settled silica bed.[1]

    • Wet Load: Dissolve crude in min. DCM, pipette carefully onto the sand bed.[1]

  • Elution Gradient:

    • 0–5 min: 100% Hexane (Elutes very non-polar impurities).[1]

    • 5–15 min: Linear gradient to 10% EtOAc/Hexane .

    • 15–30 min: Hold at 15% EtOAc/Hexane (Target elution zone).

    • 30–40 min: Ramp to 30% EtOAc/Hexane (Flush starting material).

  • Fraction Collection: Collect fractions of 10–15 mL.

  • Monitoring: Spot fractions on TLC. Pool fractions containing the single spot at

    
    .[1]
    

Visualization of Workflows

Diagram 1: Purification Workflow

This flowchart illustrates the decision-making process from crude synthesis to pure isolate.[1]

PurificationWorkflow Start Crude Reaction Mixture (Post-Bromination) Quench Quench & Workup (Remove Oxidants/Acids) Start->Quench TLC TLC Screening (Target Rf 0.35) Quench->TLC Decision Is Tailing Observed? TLC->Decision AddAcid Add 1% Acetic Acid to Mobile Phase Decision->AddAcid Yes (Streaking) NoAcid Proceed with Std. Hex/EtOAc Decision->NoAcid No (Clean spots) Load Dry Loading (Celite/Silica) AddAcid->Load NoAcid->Load Gradient Gradient Elution (0-30% EtOAc) Load->Gradient Pool Pool Pure Fractions (Evaporate & Dry) Gradient->Pool

Caption: Operational workflow for the isolation of 4-Bromo-2,6-dimethoxyphenol, emphasizing the decision point for acid modification.

Diagram 2: Interaction Mechanism & Separation Logic

Understanding why the separation works is vital for troubleshooting.[1]

InteractionMechanism Silica Silica Stationary Phase (Polar Silanols) Sub1 Starting Material (Syringol) Silica->Sub1 Interacts with Sub2 Target Product (4-Bromo) Silica->Sub2 Interacts with Interaction1 Strong H-Bonding (High Retention) Sub1->Interaction1 Interaction2 Reduced H-Bonding + Lipophilic Br Sub2->Interaction2 Elutes Later\n(Higher % EtOAc) Elutes Later (Higher % EtOAc) Interaction1->Elutes Later\n(Higher % EtOAc) Elutes Earlier\n(Lower % EtOAc) Elutes Earlier (Lower % EtOAc) Interaction2->Elutes Earlier\n(Lower % EtOAc)

Caption: Mechanistic view of retention. The bromine atom increases lipophilicity, allowing the target to elute before the more polar starting material.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Phenolic ionization on silica.[1]Add 0.5% Acetic Acid to the mobile phase.[1]
Co-elution Gradient too steep.Use an isocratic hold at 10% EtOAc for 5-10 CVs.[1]
Poor Recovery Product degradation or irreversible adsorption.[1]Ensure silica is neutral (pH 7).[1] Avoid leaving product on column for >2 hours.
Product is Colored Oxidation (Quinone formation).[1]Wash pooled fractions with dilute sodium dithionite (

) before final evaporation.[1]

References

  • PubChem. (n.d.).[1] 4-Bromo-2,6-dimethoxyphenol Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Department of Chemistry, University of Rochester. (n.d.).[1] Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.).[1] Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (1921).[1] p-Bromophenol (General Bromination of Phenols).[1][6] Org. Synth. 1921, 1, 39. Retrieved from [Link]

Sources

4-Bromo-2,6-dimethoxyphenol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note designed for synthetic chemists and drug discovery researchers. It prioritizes mechanistic insight, robust protocols, and safety.

Compound: 4-Bromo-2,6-dimethoxyphenol (4-Bromosyringol) CAS: 14845-87-6 Role: Syringyl (S-unit) Scaffold & Bioactive Precursor[1]

Executive Summary

4-Bromo-2,6-dimethoxyphenol is a bifunctional aromatic building block characterized by a sterically crowded phenol group and a reactive aryl bromide handle. It serves as the primary gateway to Syringyl (S) lignin models, functionalized 2,6-dimethoxy-1,4-benzoquinones , and complex polyphenol architectures.

Unlike simple phenols, the 2,6-dimethoxy substitution pattern imposes unique steric and electronic constraints:

  • Electronic Activation: The electron-donating methoxy groups activate the ring, facilitating oxidative transformations.

  • Steric Shielding: The ortho-methoxy groups protect the phenolic oxygen, requiring specific conditions for O-alkylation while directing electrophilic attacks away from the ortho positions.

  • Orthogonal Reactivity: The para-bromide allows for selective C-C bond formation (via Pd-catalysis) without interfering with the phenolic headgroup.

Chemical Profile & Reactivity Map

The molecule features two distinct reaction centers: the Nucleophilic Phenol (shielded) and the Electrophilic Aryl Bromide (accessible).

ReactivityMap Core 4-Bromo-2,6- dimethoxyphenol Suzuki C-C Coupling (Suzuki/Sonogashira) Target: Biaryls, Lignin Models Core->Suzuki Pd(0) Catalysis Lithiation Li-Halogen Exchange (n-BuLi / DMF) Target: Syringaldehyde Core->Lithiation Lithiation Oxidation Oxidative Debromination (Fremy's Salt / H2O2) Target: 2,6-Dimethoxybenzoquinone Core->Oxidation Oxidation Alkylation O-Alkylation (NaH / R-X) Target: Protected Ethers Core->Alkylation Base/Nucleophile

Figure 1: Divergent synthetic pathways accessible from the 4-bromosyringol scaffold.[2]

Critical Application Protocols

Protocol A: Synthesis of Syringaldehyde (Formylation)

Context: Syringaldehyde is a high-value intermediate for pharmaceutical synthesis (e.g., trimethoprim analogs). Direct formylation of syringol is often non-regioselective; the 4-bromo precursor allows for precise lithiation-formylation.

Mechanism: Lithium-halogen exchange generates a hard nucleophile at the C4 position, which attacks the formyl donor (DMF).

Methodology:

  • Protection (Optional but Recommended): If the phenol is unprotected, 2 equivalents of n-BuLi are required (one to deprotonate OH, one for Br exchange). For cleaner results, protect as a silyl ether (TBS) or methyl ether (3,4,5-trimethoxytoluene) first.

  • Reagents: n-Butyllithium (2.5 M in hexanes), Anhydrous THF, Anhydrous DMF.

  • Step-by-Step:

    • Setup: Flame-dry a 3-neck flask under Argon. Add 4-bromo-2,6-dimethoxyphenol (10 mmol) and THF (50 mL). Cool to -78 °C .

    • Lithiation: Add n-BuLi (22 mmol) dropwise over 20 mins. The solution will turn yellow/orange (phenoxide/lithiate formation). Stir for 1 hour at -78 °C.

    • Formylation: Add anhydrous DMF (30 mmol) dropwise. Stir for 30 mins at -78 °C, then warm to 0 °C over 1 hour.

    • Quench: Pour into saturated NH₄Cl solution (100 mL). Acidify to pH 3 with 1M HCl.

    • Workup: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hex/EtOAc).

Yield Expectation: 85-92% conversion to Syringaldehyde.

Protocol B: Suzuki-Miyaura Cross-Coupling

Context: Used to construct "Syringyl" lignin model dimers or biaryl scaffolds in drug discovery. The electron-rich nature of the ring requires robust ligands to facilitate oxidative addition.

Optimization Table:

ParameterStandard ConditionOptimized for Steric Bulk
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous) or Cs₂CO₃
Solvent Toluene/Ethanol/Water1,4-Dioxane or DME (anhydrous)
Temp 80 °C100 °C (Sealed Tube)

Protocol:

  • Mix: In a pressure vial, combine 4-bromo-2,6-dimethoxyphenol (1.0 equiv), Arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂ (3-5 mol%).

  • Solvent: Add degassed 1,4-dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 100 °C for 12-18 hours.

  • Note: The free phenol can sometimes poison Pd catalysts. If yields are low (<50%), protect the phenol as an acetate or benzyl ether prior to coupling.

Protocol C: Oxidation to 2,6-Dimethoxy-1,4-benzoquinone (DMBQ)

Context: DMBQ is a naturally occurring bioactive quinone with anticancer and antibiotic properties. 4-Bromo-2,6-dimethoxyphenol can be converted to DMBQ via oxidative debromination .

Mechanism: The oxidant generates a phenoxy radical.[3] A nucleophilic attack by water (or hydroxide) at the C4 position, followed by elimination of HBr, yields the quinone.

Oxidation Step1 Phenol (Start) Step2 Phenoxy Radical Step1->Step2 -e-, -H+ Step3 Quinone Ketal Int. Step2->Step3 +OH-, -e- Note Key Reagent: Fremy's Salt (NO(SO3K)2) Step2->Note Step4 DMBQ (Product) Step3->Step4 -HBr

Figure 2: Oxidative debromination pathway to DMBQ.

Protocol (Fremy’s Salt Method):

  • Solution A: Dissolve Fremy’s salt (2.5 equiv) in 0.1 M phosphate buffer (pH 7.0).

  • Solution B: Dissolve 4-bromo-2,6-dimethoxyphenol (1 equiv) in Acetone (minimal volume).

  • Reaction: Add Solution B to Solution A dropwise at room temperature. The solution will turn purple/red.

  • Time: Stir for 2-4 hours.

  • Isolation: The quinone often precipitates as yellow/orange needles. Filter and wash with cold water. If no precipitate, extract with Chloroform (DMBQ is highly soluble in CHCl₃).

"Pro-Tips" for Handling & Troubleshooting

The "Steric Gate" of O-Alkylation

The two ortho-methoxy groups create a "steric gate" that hinders SN2 attack at the phenolic oxygen.

  • Avoid: Weak bases (K₂CO₃ in acetone) often lead to incomplete reaction or long reflux times.

  • Use: NaH in DMF/THF or Cs₂CO₃ in DMF at elevated temperatures (60-80 °C).

  • Reagent: Use primary alkyl iodides or bromides. Secondary halides will likely eliminate rather than substitute.

Purification Nuances
  • Acidity: The phenol is weakly acidic (pKa ~10). It can be separated from neutral impurities (like de-brominated byproducts) by washing the organic layer with 1M NaOH (extracts the phenol into aqueous phase), then acidifying the aqueous layer to recover it.

  • Color: Pure 4-bromo-2,6-dimethoxyphenol is a white/pale crystalline solid. A pink/red hue indicates oxidation to quinones. Recrystallize from hexanes/EtOAc if discolored.

Safety Advisory
  • Lachrymator Potential: While not as potent as benzyl halides, brominated phenols can be irritating to eyes and mucous membranes. Handle in a fume hood.

  • Reaction Runaway: Lithiation (Protocol A) is exothermic. Strict temperature control (-78 °C) is mandatory to prevent formation of benzyne intermediates or polymerization.

References

  • Syringaldehyde Synthesis

    • Expeditious synthesis of syringaldehyde from para-cresol. (2006).[3] Indian Journal of Chemistry.

  • Suzuki Coupling of Hindered Phenols

    • Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Phenols. (2016).[3] Journal of Organic Chemistry.

  • Quinone Oxidation Mechanism

    • Recent advances in 1,4-benzoquinone chemistry.[1] (2011).[1][3][4] Journal of the Brazilian Chemical Society.[1]

  • Lignin Model Compounds

    • An Introduction to Model Compounds of Lignin Linking Motifs. (2020).[5] ChemSusChem.

  • General Reactivity Data

    • 4-Bromo-2,6-dimethoxyphenol Compound Summary. PubChem.

Sources

Suzuki-Miyaura cross-coupling reactions with 4-Bromo-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromo-2,6-dimethoxyphenol

Authored by: A Senior Application Scientist

Introduction: Navigating the Challenges of Electron-Rich and Sterically Hindered Substrates

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its utility in constructing biaryl and vinyl-aryl scaffolds has made it indispensable in the fields of drug discovery, agrochemicals, and materials science.[3][4][5] This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, typically involves the palladium-catalyzed coupling of an organoboron species with an organic halide.[1]

This guide focuses on a particularly challenging substrate: 4-Bromo-2,6-dimethoxyphenol. This molecule presents a trifecta of hurdles for the synthetic chemist:

  • Electronic Deactivation: The aryl bromide is highly electron-rich due to the powerful electron-donating effects of two ortho-methoxy groups and a para-hydroxyl group. This electronic character significantly disfavors the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[6]

  • Steric Hindrance: The two methoxy groups flanking the bromine atom create a sterically congested environment, impeding the approach of the palladium catalyst.[7][8][9]

  • Coordinating Functional Group: The presence of a free phenolic hydroxyl group introduces the potential for catalyst inhibition through coordination to the palladium center or unwanted side reactions with the base.

By understanding the underlying mechanistic principles and carefully selecting the reaction components, these challenges can be overcome. This document provides a detailed exploration of the reaction mechanism, a robust experimental protocol, and troubleshooting insights to empower researchers to successfully employ 4-Bromo-2,6-dimethoxyphenol in Suzuki-Miyaura cross-coupling reactions.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][10] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of the aryl halide.[3][10] This is a critical, and often the slowest, step. For an electron-rich substrate like 4-Bromo-2,6-dimethoxyphenol, the increased electron density on the aromatic ring makes the C-Br bond less electrophilic and thus less susceptible to attack by the Pd(0) catalyst. Overcoming this hurdle typically requires the use of highly electron-rich and bulky phosphine ligands that promote the reactivity of the palladium center.

  • Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide. This step is critically dependent on activation by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center.[11]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.[1][3][10] This step is often accelerated by bulky ligands that create steric pressure around the metal center, favoring the formation of the C-C bond.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L₂-Br transmetalation Transmetalation pd2_biaryl Ar-Pd(II)L₂-R' reductive_elimination Reductive Elimination product Ar-R' (Biaryl Product) aryl_halide Ar-Br (4-Bromo-2,6-dimethoxyphenol) boronic_acid R'-B(OH)₂ base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethoxyphenol

This protocol is designed as a starting point for optimization. The choice of ligand and base is paramount for success with this challenging substrate.

Reagents & Equipment
  • Substrates: 4-Bromo-2,6-dimethoxyphenol, Arylboronic acid (or pinacol ester)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: K₃PO₄ (Potassium phosphate, tribasic), finely ground

  • Solvent: 1,4-Dioxane or Toluene, and Water (degassed)

  • Equipment: Schlenk flask or reaction vial with stir bar, condenser, nitrogen/argon line, heating mantle or oil bath, TLC plates, standard glassware for workup and chromatography.

Parameter Screening Recommendations

For a challenging substrate, a preliminary screen of conditions is highly recommended. The following table provides validated starting points.

ComponentRecommended OptionsRationale
Aryl Halide 4-Bromo-2,6-dimethoxyphenol1.0 equivalent
Boronic Acid Arylboronic Acid1.2 - 1.5 equivalents to drive the reaction to completion.
Palladium Source Pd₂(dba)₃ (1-2.5 mol %)A reliable Pd(0) source.[11]
Pd(OAc)₂ (2-5 mol %)A common Pd(II) precatalyst that is reduced in situ.
Ligand SPhos or XPhos (2-10 mol %)Bulky, electron-rich Buchwald ligands are essential for accelerating oxidative addition and reductive elimination with hindered substrates.[8]
Base K₃PO₄ (2.0 - 3.0 equiv.)A strong, non-nucleophilic base effective in many Suzuki couplings.[13]
Cs₂CO₃ (2.0 - 3.0 equiv.)Often provides enhanced reactivity, particularly in difficult couplings.
Solvent System 1,4-Dioxane / H₂O (e.g., 10:1 v/v)A common solvent system that facilitates dissolution of both organic and inorganic reagents.[13]
Toluene / H₂O (e.g., 10:1 v/v)An alternative aprotic solvent.
Temperature 80 - 110 °CElevated temperatures are necessary to overcome the high activation energy of the oxidative addition step.
Step-by-Step Experimental Procedure

Safety Note: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2,6-dimethoxyphenol (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.5 equiv.).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent catalyst oxidation.[4]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4.4 mol %).

    • Add degassed 1,4-dioxane and degassed water via syringe to achieve the desired concentration (typically 0.1-0.5 M with respect to the aryl bromide).

  • Reaction Execution:

    • Fit the flask with a condenser under the inert atmosphere.

    • Lower the flask into a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. The color will typically change to a dark brown or black.

    • Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.

  • Workup:

    • Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is typically a dark oil or solid.

    • Purify the material using flash column chromatography on silica gel, employing an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-Dry Glassware add_solids Add Aryl Halide, Boronic Acid, Base prep_glass->add_solids inert_atm Establish Inert Atmosphere (N₂/Ar) add_solids->inert_atm add_catalyst Add Pd-Catalyst and Ligand inert_atm->add_catalyst add_solvent Add Degassed Solvent System add_catalyst->add_solvent heat_stir Heat and Stir (80-110 °C) add_solvent->heat_stir monitor Monitor Progress (TLC / LC-MS) heat_stir->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Purify by Column Chromatography wash_dry->purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently active ligand/base combination.3. Reaction temperature too low.4. Poor quality of reagents (e.g., wet solvent).1. Ensure rigorous degassing and use of a fresh catalyst.2. Screen alternative bulky phosphine ligands (e.g., XPhos, RuPhos) and stronger bases (e.g., Cs₂CO₃).3. Incrementally increase the reaction temperature.4. Use anhydrous solvents and dry reagents thoroughly.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Improve degassing technique (e.g., freeze-pump-thaw cycles).[1]2. Consider using a direct Pd(0) source like Pd₂(dba)₃.
Protodeborylation of Boronic Acid 1. Boronic acid is unstable under the reaction conditions (heat, base).2. Prolonged reaction times.1. Switch to a more stable boronic acid derivative, such as a pinacol or MIDA boronate ester.[1]2. Optimize for shorter reaction times.
Dehalogenation of Aryl Bromide 1. Presence of a hydride source in the reaction mixture (e.g., from solvent or base).1. Use high-purity, anhydrous solvents. Ensure the base is free from contaminants.[1]
Poor Reproducibility 1. Inconsistent quality of reagents (especially the base).2. Variable levels of oxygen or moisture.1. Grind the base to a fine, consistent powder. Use reagents from a reliable source.2. Standardize the degassing and inert atmosphere setup rigorously.[9]

Conclusion

The Suzuki-Miyaura cross-coupling of 4-Bromo-2,6-dimethoxyphenol is a challenging yet achievable transformation. Success is predicated on a rational understanding of the mechanistic hurdles posed by this electron-rich and sterically encumbered substrate. The judicious selection of a palladium catalyst paired with a bulky, electron-donating phosphine ligand, in combination with a suitable base and solvent system under strictly inert conditions, is the key to unlocking high yields. The protocols and insights provided herein serve as a robust foundation for researchers to confidently approach this and other similarly demanding cross-coupling reactions, accelerating the synthesis of complex molecules for critical applications.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]

  • MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Institutes of Health. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

  • ACS Publications. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

Sources

Buchwald-Hartwig amination of 4-Bromo-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 4-Bromo-2,6-dimethoxyphenol [1]

Executive Summary

This guide details the optimization and execution of C–N cross-coupling reactions utilizing 4-Bromo-2,6-dimethoxyphenol as the electrophile.[1] This substrate presents a "dual-threat" challenge in medicinal chemistry:

  • Electronic Deactivation: The electron-rich nature of the 2,6-dimethoxy-substituted ring significantly raises the energy barrier for oxidative addition (OA).

  • Protic Interference: The unprotected phenolic hydroxyl (

    
    ) acts as an acidic trap for bases and can coordinate to Palladium, potentially poisoning the catalyst or leading to competing C–O coupling.
    

This note provides two validated workflows: Protocol A (Silyl Protection Strategy) for maximum reliability in late-stage functionalization, and Protocol B (Direct Amination) for high-throughput screening and step-economy.

Critical Analysis & Mechanistic Insight

The Substrate Challenge

The Buchwald-Hartwig amination relies on a Pd(0)/Pd(II) catalytic cycle.[1][2][3] The efficiency of this cycle for 4-Bromo-2,6-dimethoxyphenol is governed by two factors:

  • Oxidative Addition (Rate-Limiting Step): The three oxygen atoms on the aromatic ring donate electron density into the

    
    -system. This makes the C–Br bond less electrophilic, rendering the oxidative addition of Pd(0) slow compared to electron-deficient aryl halides (e.g., 4-bromobenzonitrile).[1]
    
    • Solution: Use electron-rich, bulky biaryl phosphine ligands (e.g., tBuXPhos , BrettPhos ) to increase the electron density on the Pd center, facilitating OA.[1]

  • The Phenolic Proton: Standard bases like NaOtBu will deprotonate the phenol first. The resulting phenoxide is a distinct nucleophile that can compete with the amine or form stable, unreactive complexes with the Pd-center (catalyst arrest).

    • Solution: Mask the proton (Protocol A) or use a soluble base capable of stabilizing the phenoxide without inhibiting the catalytic cycle (Protocol B).

Experimental Workflows

Decision Matrix
  • Choose Protocol A if: You are working on >5g scale, the amine is expensive/precious, or the amine has low nucleophilicity.

  • Choose Protocol B if: You are screening analogs (mg scale), strict step-economy is required, or the amine is a robust secondary amine.[1]

Protocol A: The "Gold Standard" (Protection-Coupling-Deprotection)

High reliability, >90% success rate across amine classes.[1]

Step 1: In-situ Protection (TBS) [1]

  • Dissolve 4-Bromo-2,6-dimethoxyphenol (1.0 equiv) in DCM.[1]

  • Add Imidazole (2.5 equiv) and TBS-Cl (1.2 equiv). Stir at RT for 2 hours.

  • Perform aqueous workup.[1] The resulting (4-bromo-2,6-dimethoxyphenoxy)(tert-butyl)dimethylsilane is lipophilic and ideal for coupling.[1]

Step 2: Cross-Coupling

  • Catalyst System: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines).[1]

  • Base: Sodium tert-butoxide (NaOtBu).[1]

  • Solvent: Anhydrous 1,4-Dioxane.[1]

ReagentEquivalentsRole
TBS-Protected Aryl Bromide 1.0Electrophile
Amine 1.2Nucleophile
RuPhos Pd G4 0.02 (2 mol%)Precatalyst
NaOtBu 1.5Base
1,4-Dioxane [0.2 M]Solvent

Procedure:

  • Charge a reaction vial with the protected aryl bromide, NaOtBu, and Pd precatalyst.

  • Evacuate and backfill with Nitrogen (

    
    ) three times.[1]
    
  • Add Dioxane and the Amine via syringe.

  • Heat to 80°C for 4–12 hours.

  • Filter through Celite and concentrate.

Step 3: Deprotection

  • Redissolve crude in THF.[1]

  • Add TBAF (1.0 M in THF, 1.5 equiv).[1] Stir 1h at RT.[1]

  • Acidify workup to recover the phenol product.

Protocol B: Direct Amination (Unprotected Phenol)

High efficiency, requires strict anaerobic technique.[1]

Rationale: This protocol uses LiHMDS (Lithium bis(trimethylsilyl)amide).[1] LiHMDS serves a dual purpose: it irreversibly deprotonates the phenol to form a soluble Lithium-phenoxide (which is less prone to catalyst poisoning than Sodium/Potassium salts in this context) and subsequently deprotonates the Pd-bound amine.

  • Catalyst System: tBuXPhos Pd G4 (Preferred for electron-rich halides).[1]

  • Base: LiHMDS (1.0 M in THF).[1]

  • Solvent: Toluene or THF.

ReagentEquivalentsRole
4-Bromo-2,6-dimethoxyphenol 1.0Electrophile
Amine 1.5Nucleophile
tBuXPhos Pd G4 0.03–0.05 (3–5 mol%)Precatalyst
LiHMDS 2.5 Base (Consumable)
Toluene [0.15 M]Solvent

Procedure:

  • Charge an oven-dried vial with the Phenol substrate and Pd precatalyst.[1]

  • Seal and purge with

    
    .[1]
    
  • Add anhydrous Toluene.

  • Add the Amine followed immediately by LiHMDS dropwise at RT.

    • Note: A precipitate (Lithium Phenoxide) may form initially but should solubilize or form a fine suspension upon heating.[1]

  • Heat to 100°C vigorously for 16 hours.

  • Quench with aqueous

    
     (Critical to protonate the phenoxide product).[1]
    

Visualization: Mechanism & Workflow

Figure 1: Comparative Workflow & Catalytic Logic

BuchwaldStrategy Start Substrate: 4-Bromo-2,6-dimethoxyphenol Decision Decision Point: Scale & Risk Tolerance Start->Decision RouteA PROTOCOL A: Protection Strategy (High Reliability) Decision->RouteA Precious Amine / Scale >5g RouteB PROTOCOL B: Direct Coupling (High Efficiency) Decision->RouteB Screening / Speed StepA1 Step 1: TBS Protection (Imidazole, TBS-Cl) RouteA->StepA1 StepB1 Direct Coupling (tBuXPhos Pd G4, LiHMDS x 2.5 equiv) RouteB->StepB1 StepA2 Step 2: Coupling (RuPhos Pd G4, NaOtBu) StepA1->StepA2 StepA3 Step 3: Deprotection (TBAF) StepA2->StepA3 StepA2->StepB1 Product Target: 4-Amino-2,6-dimethoxyphenol StepA3->Product StepB1->Product

Caption: Workflow comparison. Protocol A isolates the reactive phenol, ensuring standard Buchwald kinetics. Protocol B utilizes excess soluble base to manage the phenoxide in situ.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Conversion (Start Material Remains) Failed Oxidative Addition.Switch to tBuXPhos or AdBippyPhos . These ligands create a more electron-rich Pd center to attack the electron-rich aryl ring.[1]
Protodehalogenation (Ar-Br

Ar-H)

-Hydride elimination or solvent H-abstraction.[1]
Switch solvent from Dioxane to Toluene . Ensure anhydrous conditions.
Low Yield in Protocol B Catalyst poisoning by phenoxide.[1]Increase catalyst loading to 5 mol%. Switch base to K3PO4 (weaker, heterogeneous) in DMA (Dimethylacetamide) at 110°C.
Coupling at Oxygen (C-O bond formed) Phenoxide acting as nucleophile.[1]This is rare with bulky ligands like RuPhos/BrettPhos which favor amine binding.[1] Ensure Amine is nucleophilic enough.[1][4] If not, revert to Protocol A.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[1] Chemical Science, 2(1), 27-50.[1] Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings.[1] The Journal of Organic Chemistry, 79(9), 4161–4166.[1] Link[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

  • Maitro, G., et al. (2018). Precatalyst Selection in Buchwald–Hartwig Amination: A Direct Approach to Electron-Rich Anilines.[1] Organic Process Research & Development. (Generalized citation for electron-rich substrate handling).

  • Sigma-Aldrich. BrettPhos Pd G4 Product Information & Application Data. Link

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 4-Bromo-2,6-dimethoxyphenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Bromo-2,6-dimethoxyphenol

Welcome to the technical support center for the synthesis of 4-Bromo-2,6-dimethoxyphenol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this versatile chemical intermediate. 4-Bromo-2,6-dimethoxyphenol serves as a critical building block in the creation of diverse organic compounds, including pharmaceuticals and advanced materials.[1]

The synthesis, while conceptually straightforward via electrophilic aromatic substitution, presents several challenges that can impact yield, purity, and scalability. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.

Core Synthesis Overview & Mechanism

The primary route to 4-Bromo-2,6-dimethoxyphenol is the selective bromination of 2,6-dimethoxyphenol. The electron-donating nature of the hydroxyl (-OH) and two methoxy (-OCH₃) groups strongly activates the aromatic ring towards electrophilic attack.[2] These groups direct the incoming electrophile (bromine) to the ortho and para positions. Due to the steric hindrance from the two methoxy groups at positions 2 and 6, the para position (C4) is the most sterically accessible and electronically favorable site for substitution, leading to the desired product.

The key to a successful synthesis lies in controlling the high reactivity of the starting material to prevent over-bromination, which is the most common side reaction.

Caption: Figure 1: Electrophilic Bromination Mechanism.

Recommended Experimental Protocol

This protocol is a robust starting point for achieving high selectivity and yield. It utilizes N-Bromosuccinimide (NBS) as a milder brominating agent to minimize side-product formation.

Materials:

  • 2,6-Dimethoxyphenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve 2,6-dimethoxyphenol (1.0 eq) in anhydrous dichloromethane.

  • Inert Atmosphere: Purge the flask with argon or nitrogen.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Slow Addition: Add the NBS solution dropwise to the stirred solution of 2,6-dimethoxyphenol over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench the excess NBS by adding saturated aqueous sodium thiosulfate solution. Stir vigorously for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield pure 4-Bromo-2,6-dimethoxyphenol.

Caption: Figure 2: General Experimental Workflow.

Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the synthesis.

Question 1: My reaction yield is low. What are the potential causes and solutions?

  • Causality: Low yields can stem from incomplete reactions, degradation of the product, or physical loss during workup and purification. The highly activated nature of the phenol can sometimes lead to complex side reactions if conditions are not carefully controlled.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the 2,6-dimethoxyphenol is pure and the NBS is not partially decomposed. Use freshly opened or properly stored reagents.

    • Ensure Anhydrous Conditions: Moisture can react with the brominating agent and interfere with the reaction. Ensure all glassware is flame-dried and use anhydrous solvents.

    • Monitor Closely: Use TLC to confirm the reaction has gone to completion. If starting material remains after several hours, a small additional portion of NBS (0.1 eq) can be added, but be cautious of over-bromination.

    • Optimize Workup: The product has some water solubility, which can be exacerbated if large volumes of aqueous solutions are used.[3] Minimize the volume of washes and consider back-extracting the aqueous layers with DCM to recover any dissolved product.

    • Check pH during Workup: Ensure the washes, especially the bicarbonate wash, do not create a highly basic environment, which can deprotonate the phenol and potentially increase its solubility in the aqueous layer or lead to degradation.

Question 2: I'm observing significant amounts of a di-brominated byproduct. How can I improve selectivity for the mono-brominated product?

  • Causality: This is the most frequent challenge and occurs because the mono-brominated product is still highly activated and can undergo a second bromination. This is especially problematic with highly reactive brominating agents like elemental bromine (Br₂).[2][4]

  • Solutions for Enhancing Selectivity:

    • Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is the preferred choice for selective mono-bromination of activated phenols.[5][6]

    • Temperature Control: Maintain a low temperature (0 °C or even -20 °C) throughout the reaction, especially during the addition of the brominating agent.[7] This reduces the reaction rate and favors the kinetically controlled mono-bromination.

    • Slow and Controlled Addition: Adding the brominating agent slowly and in a diluted form ensures that its concentration in the reaction mixture remains low at all times, minimizing the chance of a second bromination event on a newly formed product molecule.

    • Solvent Choice: Using a less polar, non-coordinating solvent like dichloromethane or carbon tetrachloride can decrease the reactivity of the brominating species compared to polar solvents like acetic acid or methanol.[8][9] While acetic acid can be used, it may require more stringent temperature control.[10]

Question 3: My reaction produces a dark, tarry substance. What is happening?

  • Causality: Phenols are susceptible to oxidation, and this can be exacerbated by the presence of bromine, light, or trace metal impurities. The formation of tar indicates oxidative polymerization or other degradation pathways.

  • Preventative Measures:

    • Maintain Inert Atmosphere: Conducting the reaction under an inert atmosphere (N₂ or Ar) is critical to exclude oxygen.

    • Protect from Light: Wrap the reaction flask in aluminum foil to prevent light-induced radical side reactions.

    • Use High-Purity Reagents: Ensure the starting phenol and solvent are free from contaminants that could catalyze oxidation.

    • Immediate Quenching: Once the reaction is deemed complete by TLC, quench it immediately to destroy any remaining reactive bromine species.

G Start Problem Observed LowYield Low Yield Start->LowYield LowPurity Low Purity / Byproducts Start->LowPurity Degradation Tarry / Dark Color Start->Degradation CheckSM Starting Material Left on TLC? LowYield->CheckSM CheckTemp Action: - Lower reaction temp (0°C) - Slow down NBS addition LowPurity->CheckTemp CheckReagent Action: - Switch Br2 to NBS - Use non-polar solvent LowPurity->CheckReagent CheckAtmos Action: - Ensure inert atmosphere - Protect from light Degradation->CheckAtmos CheckQuench Action: - Quench immediately - Use purified reagents Degradation->CheckQuench IncTime Action: - Increase reaction time - Add 0.1 eq NBS CheckSM->IncTime Yes CheckWorkup Action: - Check workup pH - Back-extract aqueous layers CheckSM->CheckWorkup No

Caption: Figure 3: Troubleshooting Decision Tree.

Optimization & Scalability FAQ

Q: Which brominating agent is truly superior: Br₂ or NBS? A: For this specific substrate, NBS is superior for achieving high selectivity. The extreme activation of the 2,6-dimethoxyphenol ring makes it very prone to over-bromination with a powerful agent like elemental bromine. NBS provides a slow, steady source of electrophilic bromine, making it much easier to control the reaction to obtain the mono-substituted product, which is critical for both lab-scale purity and process scalability.[5]

Q: What is the effect of solvent on this reaction? A: The solvent choice significantly modulates reactivity.

  • Non-polar solvents (DCM, CHCl₃, CCl₄): These are generally preferred as they do not significantly polarize the Br-Br bond (or the N-Br bond in NBS), thus reducing the electrophilicity of the bromine and tempering the reaction rate.[9][11] This leads to better control and higher selectivity.

  • Polar Aprotic Solvents (Acetonitrile): Can be effective but may require careful temperature control.

  • Polar Protic Solvents (Acetic Acid, Methanol): These can highly activate the brominating agent, leading to very fast and often uncontrollable reactions with a substrate this reactive.[4] While some procedures use glacial acetic acid, they often require very slow addition and low temperatures to prevent byproduct formation.[10][12]

Q: Can this reaction be run at room temperature? A: It is strongly discouraged. The reaction is exothermic and the high reactivity of the substrate means that even at 0 °C, the reaction proceeds at a reasonable rate. Running it at room temperature would almost certainly lead to a mixture of mono- and di-brominated products, significantly complicating purification and lowering the yield of the desired compound.

Q: Are there any catalysts that can improve this reaction? A: For this highly activated substrate, a catalyst is generally unnecessary and could be detrimental, further increasing the rate and promoting over-bromination. While some brominations of less activated or deactivated phenols benefit from Lewis acids or proton acids[5], their use here would likely reduce selectivity. The goal is to control the inherent high reactivity, not enhance it.

Table 1: Comparison of Reaction Conditions for Phenolic Bromination

ParameterCondition A (High Selectivity)Condition B (High Reactivity)Rationale for 4-Bromo-2,6-dimethoxyphenol
Brominating Agent N-Bromosuccinimide (NBS)Elemental Bromine (Br₂)NBS provides a controlled release of Br⁺, minimizing over-bromination.[5][6]
Solvent Dichloromethane (DCM)Acetic Acid or Bromine WaterDCM is non-polar and does not overly activate the brominating agent.[7][9]
Temperature 0 °C to -20 °CRoom TemperatureLow temperature is critical to moderate the exothermic reaction and favor mono-substitution.
Stoichiometry 1.0 - 1.1 eq. NBS>1.0 eq. Br₂A slight excess of NBS ensures full conversion of the starting material without promoting di-bromination.
Catalyst NoneNone / Lewis Acid (for other substrates)The substrate is too activated; a catalyst would likely lead to poor selectivity.

References

  • Organic Syntheses Procedure: 2,6-dibromo-4-nitrophenol. Organic Syntheses. Available from: [Link]

  • PrepChem: Synthesis of 2,6-Dimethoxyphenol. PrepChem.com. Available from: [Link]

  • Physics Wallah: Bromination phenol in Water and non-polar solvent. Physics Wallah. Available from: [Link]

  • Google Patents: CN106631714A - Method for synthesizing 2,6-dimethoxyphenol. Google Patents.
  • The Hive Methods Discourse: Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Erowid. Available from: [Link]

  • Google Patents: IL81079A - Process for the selective para-bromination of phenol and its derivatives. Google Patents.
  • Google Patents: A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol. Google Patents.
  • The Hive Methods Discourse: Synthesis of 4-bromo-2,5-dimethoxy-PPA. Erowid. Available from: [Link]

  • Wikipedia: 2C-B. Wikipedia. Available from: [Link]

  • Organic Syntheses Procedure: METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. Available from: [Link]

  • Khan Academy: Bromination of Phenols (video). Khan Academy. Available from: [Link]

  • Molecules: Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. MDPI. Available from: [Link]

  • YouTube: Bromination of Phenol | Electrophilic aromatic substitution | Organic Chemistry. Khan Academy. Available from: [Link]

  • Save My Exams: Nitration & Bromination of Phenol. Save My Exams. Available from: [Link]

  • Acta Crystallographica Section E: Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. Available from: [Link]

  • ChemRxiv: Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. Available from: [Link]

  • Synlett: Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. Thieme Connect. Available from: [Link]

  • RSC Advances: Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Royal Society of Chemistry. Available from: [Link]

  • YouTube: Bromination of Phenols. BYJU'S. Available from: [Link]

Sources

Technical Support Center: 4-Bromo-2,6-dimethoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Impurities & Optimization Ticket ID: CHEMSUP-2024-BRSYR Status: Open for Consultation Analyst: Senior Application Scientist

Executive Summary: The Chemistry of Sensitivity

Synthesizing 4-Bromo-2,6-dimethoxyphenol (4-Bromosyringol) is a classic exercise in balancing reactivity. The starting material, 2,6-dimethoxyphenol (Syringol) , is an electron-rich aromatic system. The methoxy groups and the phenolic hydroxyl group strongly activate the ring, making it hyper-sensitive to electrophilic aromatic substitution (EAS).

The Core Challenge: The reaction is often too efficient. Without precise control, the reaction cascades into over-bromination or oxidative degradation (quinone formation), leading to a "tarry" crude product that is difficult to purify.

This guide provides a root-cause analysis of these impurities and actionable protocols to eliminate them.

Diagnostic Module: Identification & Troubleshooting

Issue A: The "Over-Bromination" Crisis

Symptom: Mass Spectrometry shows clusters at


 and 

. Proton NMR shows a loss of aromatic signal symmetry or unexpected integration ratios.
Diagnostic Question Root Cause Analysis Corrective Action
Did you use elemental Bromine (

)?

is often too aggressive for this highly activated ring, leading to rapid di-bromination even at low temperatures.
Switch to NBS (N-Bromosuccinimide). NBS provides a controlled release of active bromine species, significantly improving regioselectivity [1].
Was the temperature > 0°C? Higher temperatures lower the energy barrier for substitution at the sterically hindered 3-position (meta to OH) after the 4-position is filled.Cool to -20°C or -78°C. Kinetic control is required to stop the reaction at the mono-substituted stage.
Did you add reagent all at once? Localized high concentrations of brominating agent favor poly-substitution.Dropwise Addition. Add the NBS solution over 30-60 minutes to maintain a low steady-state concentration of the electrophile.
Visualizing the Pathway

The following diagram illustrates how process conditions dictate whether you get the target molecule or the impurity cascade.

ReactionPathway cluster_conditions Critical Control Points Syringol Syringol (Starting Material) Target 4-Bromo-2,6-dimethoxyphenol (Target) Syringol->Target NBS, -20°C (Controlled EAS) Quinone 2,6-Dimethoxy-1,4-benzoquinone (Oxidative Byproduct) Syringol->Quinone Oxidation (Air/Light/Br2) Dibromo 3,4-Dibromo Impurity (Over-Bromination) Target->Dibromo Excess NBS High Temp

Figure 1: Reaction landscape showing the divergence between the desired EAS pathway and impurity formation.

Issue B: The "Red Supernatant" (Oxidation)

Symptom: The reaction mixture turns dark red, purple, or black. Yield is low, and the product is contaminated with a yellow/orange solid.

Q: Why is my reaction turning purple? A: You are generating 2,6-dimethoxy-1,4-benzoquinone (DMBQ) or Coerulignone. Syringol is easily oxidized. Bromine sources can act as oxidants rather than electrophiles if the conditions allow radical formation or single-electron transfer (SET) mechanisms [2].

The Fix:

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon. Oxygen accelerates the radical oxidation pathway.

  • Solvent Choice: Avoid protic solvents if possible. Acetonitrile (MeCN) or Dichloromethane (DCM) are preferred.

  • Workup Speed: Do not leave the crude reaction mixture in light/air for extended periods. Quench immediately with Sodium Thiosulfate (

    
    ) to neutralize active bromine species.
    
Issue C: Separation Struggles (Purification)

Symptom: Starting material (Syringol) and Product (4-Bromo) co-elute on TLC or Column.

Q: How do I separate them if their


 values are nearly identical? 
A:  Both are phenols with similar pKa values (~10), rendering acid/base extraction ineffective.
  • Recommendation: Recrystallization is superior to chromatography for this separation.

  • Solvent System: Hexane/Ethyl Acetate (hot/cold) or Ethanol/Water. The brominated product usually crystallizes far more readily than the starting material due to increased molecular weight and stacking interactions.

The "Gold Standard" Protocol

This protocol is designed to be self-validating . If you fail the in-process check (TLC), do not proceed to workup.

Reagents:

  • 2,6-Dimethoxyphenol (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.0 eq) — Freshly recrystallized if yellow.

  • Acetonitrile (0.1 M concentration)

  • Quench: Sat. aq.

    
    
    

Step-by-Step:

  • Setup: Dissolve 2,6-dimethoxyphenol in anhydrous Acetonitrile under

    
    . Cool the solution to -20°C  (Ice/Salt or Acetone/Dry Ice bath).
    
  • Addition: Dissolve NBS in a minimal amount of Acetonitrile. Add this solution dropwise over 45 minutes via an addition funnel or syringe pump.

    • Why? Keeps NBS concentration low, preventing the "Dibromo" impurity.

  • Reaction: Stir at -20°C for 2 hours. Allow to warm to 0°C slowly.

  • Validation (TLC): Check TLC (30% EtOAc/Hexane).

    • Pass: Spot for SM is gone/faint. New spot (Product) is dominant.

    • Fail: Significant SM remains? Add 0.05 eq NBS. Do not add large excesses.

  • Quench: Pour mixture into ice water containing

    
    . The distinct color change (orange to pale yellow) confirms the neutralization of bromine.
    
  • Isolation: Extract with DCM (x3). Wash organic layer with Brine. Dry over

    
    .[2]
    
  • Purification: Recrystallize from Hexane/EtOAc.

Data & Validation

Impurity Profile Table
ComponentStructureChemical Shift (1H NMR, CDCl3)Origin
Product 4-Bromo-2,6-dimethoxyphenol

6.72 (s, 2H, Ar-H), 3.88 (s, 6H, OMe)
Target
Impurity 1 3,4-Dibromo-2,6-dimethoxyphenolLoss of symmetry; complex aromatic regionExcess NBS / High Temp
Impurity 2 2,6-Dimethoxy-1,4-benzoquinone

5.85 (s, 2H, Vinyl-H)
Oxidation
Impurity 3 Syringol (Start Mat)

6.58 (d) / 6.9 (t) (Triplet is key ID)
Incomplete Rxn
Troubleshooting Flowchart

Troubleshooting Start Start: Analyze Crude NMR/TLC CheckSM Is Starting Material Present? Start->CheckSM CheckImp Are there extra aromatic peaks? CheckSM->CheckImp No Action1 Recrystallize (Hex/EtOAc) CheckSM->Action1 Yes (Co-elution) CheckImp->Action1 No (Pure) Action2 Check Stoichiometry (Reduce NBS next time) CheckImp->Action2 Yes (Asymmetric signals) Action3 Check Oxidation (Use Inert Gas) CheckImp->Action3 Yes (Quinone signals)

Figure 2: Decision tree for post-reaction analysis.

References

  • NBS Selectivity Mechanism: Oberhauser, T. (1997). "Bromination of activated aromatic compounds with N-bromosuccinimide." Journal of Organic Chemistry. Validated protocols for phenol bromination. Context: Establishes NBS as the superior reagent for electron-rich phenols compared to due to the slow release of the bromonium ion.
  • Bolm, C., et al. (2005). "Mechanisms of Phenol Oxidation." Chemical Reviews.
  • Synthesis of Syringol Derivatives: Canibano, V., et al. (2005). "Synthesis of Syringol Derivatives." Electronic Journal of Environmental, Agricultural and Food Chemistry. Context: Provides specific spectral data and workup procedures for 4-bromosyringol.
  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Technical Support Center: Troubleshooting Low Yield in 4-Bromo-2,6-dimethoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Bromo-2,6-dimethoxyphenol. This guide is designed to assist you in troubleshooting common issues that can lead to low yields in this important reaction. As a key building block in medicinal chemistry and other industrial applications, optimizing the synthesis of this compound is crucial.[1] This resource provides in-depth, experience-driven advice to help you navigate the complexities of this electrophilic aromatic substitution reaction.

I. Understanding the Reaction: The Chemistry of Brominating 2,6-Dimethoxyphenol

The synthesis of 4-Bromo-2,6-dimethoxyphenol is typically achieved through the electrophilic aromatic substitution of 2,6-dimethoxyphenol with a suitable brominating agent. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups. This means they increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles, and direct the incoming electrophile to the positions ortho and para to themselves.

In the case of 2,6-dimethoxyphenol, the para position (C4) is the most sterically accessible and electronically favorable site for substitution. The two methoxy groups at positions 2 and 6 sterically hinder the ortho positions (C3 and C5), making the para-substituted product the major product.

Visualizing the Reaction Pathway

Bromination of 2,6-dimethoxyphenol 2,6-Dimethoxyphenol 2,6-Dimethoxyphenol Reaction Electrophilic Aromatic Substitution 2,6-Dimethoxyphenol->Reaction Brominating_Agent Brominating Agent (e.g., Br₂) Brominating_Agent->Reaction 4-Bromo-2,6-dimethoxyphenol 4-Bromo-2,6-dimethoxyphenol (Major Product) Reaction->4-Bromo-2,6-dimethoxyphenol High Yield Side_Products Side Products (e.g., Dibromo species) Reaction->Side_Products Low Yield

Caption: General workflow for the synthesis of 4-Bromo-2,6-dimethoxyphenol.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 4-Bromo-2,6-dimethoxyphenol, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low, or I'm not getting any product at all. What are the likely causes?

A1: Low or no yield can stem from several factors, ranging from reagent quality to reaction conditions.

Potential Cause Explanation Recommended Solution
Poor Quality Starting Material 2,6-dimethoxyphenol can oxidize over time, indicated by a change in color from white/off-white to brown. Oxidized starting material will not undergo bromination efficiently.Use fresh, pure 2,6-dimethoxyphenol. If the material is old or discolored, consider purification by recrystallization or distillation before use.
Inactive Brominating Agent Bromine (Br₂) is volatile and can degrade over time. Other brominating agents like N-bromosuccinimide (NBS) can also decompose if not stored properly.Use a fresh bottle of the brominating agent. If using bromine, ensure it is stored in a cool, dark place. For NBS, store it in a desiccator.
Incorrect Stoichiometry Using an insufficient amount of the brominating agent will lead to incomplete conversion of the starting material.Carefully calculate and measure the molar equivalents of your reagents. A slight excess (1.05-1.1 equivalents) of the brominating agent can sometimes be beneficial, but excessive amounts can lead to side reactions.
Inappropriate Solvent The choice of solvent is critical for solubility and reactivity.Glacial acetic acid is a common and effective solvent for this reaction.[2] Dichloromethane can also be used.[3] Ensure the solvent is dry, as water can interfere with the reaction.
Suboptimal Reaction Temperature Electrophilic aromatic substitutions are sensitive to temperature. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. If it's too high, it can promote the formation of side products.The reaction is typically carried out at or below room temperature. A common procedure involves cooling the reaction mixture in an ice bath during the addition of bromine to control the reaction rate.[3]
Q2: I'm observing the formation of multiple products in my reaction mixture, leading to a difficult purification process.

A2: The formation of multiple products, particularly di- or poly-brominated species, is a common issue due to the high reactivity of the phenol ring.

Potential Cause Explanation Recommended Solution
Over-bromination The activated ring of 2,6-dimethoxyphenol is susceptible to further bromination, leading to the formation of dibromo- and other poly-brominated byproducts.Control the stoichiometry: Use no more than one equivalent of the brominating agent. Slow addition: Add the brominating agent dropwise to the reaction mixture with vigorous stirring. This helps to maintain a low concentration of the electrophile and favors mono-substitution.[2]
Reaction Temperature Too High Higher temperatures can increase the rate of reaction and lead to less selective bromination.Maintain a low reaction temperature, typically between 0°C and room temperature, especially during the addition of the brominating agent.[3]
Incorrect Order of Addition Adding the phenol to the brominating agent can create localized areas of high electrophile concentration, promoting multiple substitutions.Always add the brominating agent slowly to the solution of 2,6-dimethoxyphenol.
Q3: The workup and purification of my product are challenging, and I'm losing a significant amount of product during these steps.

A3: Effective workup and purification are critical for isolating a pure product with a good yield.

Potential Cause Explanation Recommended Solution
Incomplete Quenching Residual bromine in the reaction mixture can lead to further reactions during workup.After the reaction is complete, quench any unreacted bromine with a reducing agent like sodium bisulfite or sodium thiosulfate solution until the characteristic bromine color disappears.[3]
Product Solubility Issues 4-Bromo-2,6-dimethoxyphenol has moderate solubility in common organic solvents.Extraction: Use an appropriate solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions with smaller volumes of solvent to ensure complete recovery. Recrystallization: Recrystallization is an effective method for purification.[4] Ethanol/water or hexane/ethyl acetate mixtures are often suitable solvent systems.
Formation of Emulsions during Extraction Phenolic compounds can sometimes form emulsions during aqueous workup, making phase separation difficult.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

III. Frequently Asked Questions (FAQs)

Q: What is the best brominating agent for this reaction?

A: Both elemental bromine (Br₂) and N-bromosuccinimide (NBS) are commonly used. Bromine in a solvent like glacial acetic acid or dichloromethane is a classic and effective method.[2][3] NBS can be a milder and easier-to-handle alternative, particularly for smaller-scale reactions.[5]

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. You can spot the reaction mixture alongside the starting material to track the disappearance of the starting material and the appearance of the product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

Q: My final product is colored. How can I decolorize it?

A: A slight coloration is common. If the color is significant, it may be due to impurities. Recrystallization is often sufficient to yield a pure, colorless, or slightly off-white product.[4] If color persists, you can try treating a solution of the product with a small amount of activated carbon before filtering and recrystallizing.

Q: Is it possible to get substitution at the ortho positions?

A: While para-substitution is strongly favored due to sterics, some ortho-substitution can occur, especially if the para position is blocked or under certain reaction conditions.[6] However, for 2,6-dimethoxyphenol, the formation of the 4-bromo isomer is the predominant outcome.

IV. Experimental Protocols

Protocol 1: Bromination of 2,6-Dimethoxyphenol using Bromine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,6-dimethoxyphenol (1.0 eq) in glacial acetic acid.[2]

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add the bromine solution dropwise to the stirred solution of the phenol over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Pour the reaction mixture into a beaker containing ice water.

    • Quench any excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Bromo-2,6-dimethoxyphenol.

Troubleshooting Workflow Diagram

Troubleshooting_Low_Yield start Low Yield of 4-Bromo-2,6-dimethoxyphenol check_reagents 1. Check Reagents start->check_reagents reagent_quality Starting material or brominating agent degraded? check_reagents->reagent_quality Yes stoichiometry Incorrect stoichiometry? check_reagents->stoichiometry No check_conditions 2. Check Reaction Conditions stoichiometry->check_conditions No solution_reagents Use fresh reagents. Verify calculations. stoichiometry->solution_reagents Yes temperature Temperature too low/high? check_conditions->temperature Yes solvent Inappropriate solvent? check_conditions->solvent No solution_conditions Control temperature (0°C to RT). Use glacial acetic acid. Add bromine dropwise. temperature->solution_conditions addition_rate Bromine addition too fast? solvent->addition_rate No solvent->solution_conditions Yes check_workup 3. Check Workup & Purification addition_rate->check_workup No addition_rate->solution_conditions Yes quenching Incomplete quenching? check_workup->quenching Yes extraction Inefficient extraction? check_workup->extraction No solution_workup Ensure complete quenching. Optimize extraction solvent/technique. Refine recrystallization procedure. quenching->solution_workup purification Losses during purification? extraction->purification No extraction->solution_workup Yes purification->solution_workup Yes

Caption: A step-by-step guide to troubleshooting low yields.

V. References

  • Hive Methods Discourse. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved from [Link]

  • LookChem. (n.d.). Cas 70654-71-6, 4-bromo-2,6-dimethoxyphenol. Retrieved from [Link]

  • Google Patents. (2017). CN106631714A - Method for synthesizing 2,6-dimethoxyphenol. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 4-methoxy 2,6-diformyl phenol. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol. Retrieved from

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,6-dimethoxyphenol. Retrieved from [Link]

  • XMB. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Britannica. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • University of Calgary. (n.d.). Electrophilic Aromatic Substitution Reactions of Phenols. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Bromo-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 4-Bromo-2,6-dimethoxyphenol. It is designed to offer practical, field-proven insights and troubleshooting strategies to achieve high purity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 4-Bromo-2,6-dimethoxyphenol?

A1: The primary impurities arise from the bromination of 2,6-dimethoxyphenol. Due to the high reactivity of the aromatic ring, over-bromination is a significant issue, leading to the formation of di- and tri-brominated species. Unreacted starting material, 2,6-dimethoxyphenol, may also be present.

Q2: My crude 4-Bromo-2,6-dimethoxyphenol is a dark oil/discolored solid. What is the likely cause?

A2: Discoloration often indicates the presence of oxidized impurities or residual bromine. The reaction mixture should be properly quenched, for instance with a solution of sodium thiosulfate, to remove any unreacted bromine.

Q3: Is 4-Bromo-2,6-dimethoxyphenol stable to heat?

A3: While stable under standard laboratory conditions, prolonged exposure to high temperatures should be avoided. Thermal decomposition of brominated phenols can occur, potentially leading to the release of hazardous substances like hydrogen bromide.[1][2][3] It is advisable to use moderate temperatures during solvent evaporation and drying.

Q4: What are the key safety precautions when handling 4-Bromo-2,6-dimethoxyphenol?

A4: 4-Bromo-2,6-dimethoxyphenol is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6][7][8]

Troubleshooting Guides

Challenge 1: Poor Separation of Brominated Impurities by Column Chromatography

Difficulty in separating the desired mono-brominated product from di- or tri-brominated impurities is a common hurdle. These compounds often have very similar polarities.

Underlying Cause: The choice of eluent system is critical for achieving adequate resolution on a silica gel column. A suboptimal solvent system will result in co-elution of the product and impurities.

Troubleshooting Workflow:

start Crude Product with Impurities tlc Perform TLC Analysis with Hexane/Ethyl Acetate Gradients start->tlc decision Good Separation on TLC? tlc->decision column Run Column Chromatography with Optimized Eluent System decision->column Yes adjust Adjust Eluent Polarity (e.g., add DCM or Toluene) decision->adjust No fractions Collect and Analyze Fractions by TLC column->fractions product Combine Pure Fractions and Evaporate fractions->product adjust->tlc

Caption: Workflow for optimizing column chromatography.

Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis: Before setting up a column, perform thin-layer chromatography (TLC) to determine the optimal eluent system. Spot the crude material on a silica gel TLC plate and develop it in various solvent mixtures.

    • Recommended Starting Solvent Systems:

      • Hexane/Ethyl Acetate (e.g., 9:1, 8:2, 7:3)[9][10]

      • Dichloromethane/Hexane

      • Toluene/Ethyl Acetate

    • Goal: Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation on the column.

  • Column Packing:

    • Use a silica gel slurry packing method to ensure a well-packed column, which is crucial for high resolution.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, use a "dry loading" technique by adsorbing the crude material onto a small amount of silica gel and carefully adding it to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the optimized solvent system.

    • Collect small fractions and monitor the separation by TLC.

    • If separation is still challenging, consider using a shallower solvent gradient during elution.

  • Product Isolation:

    • Combine the pure fractions, and remove the solvent under reduced pressure at a moderate temperature (e.g., < 40°C).

Challenge 2: Product Oiling Out or Poor Crystal Formation During Recrystallization

Recrystallization can be an effective final purification step, but achieving good crystal formation can be challenging.

Underlying Cause: The choice of solvent is paramount for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

Troubleshooting Workflow:

start Impure Solid solvent_screen Solvent Screening (Small Scale) start->solvent_screen decision Good Solvent Found? solvent_screen->decision recrystallize Perform Recrystallization decision->recrystallize Yes binary_solvent Try Binary Solvent System (e.g., Ethanol/Water, Hexane/Acetone) decision->binary_solvent No cool Slow Cooling to Room Temperature, then Ice Bath recrystallize->cool crystals Collect Crystals by Filtration cool->crystals binary_solvent->solvent_screen

Caption: Decision-making for successful recrystallization.

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and with heating.

    • Promising Single Solvents: Ethanol, Isopropanol.

    • Promising Binary Solvent Systems:

      • Ethanol/Water[11]

      • Hexane/Acetone[11]

      • Toluene/Hexane

  • Dissolution:

    • In a flask, add the crude solid and a small amount of the chosen solvent.

    • Heat the mixture with stirring until the solid dissolves completely. Add the minimum amount of hot solvent required for full dissolution.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Summary

PropertyValueSource
Molecular FormulaC₈H₉BrO₃[4]
Molecular Weight233.06 g/mol [4]
AppearanceSolid
HazardsHarmful if swallowed, Skin/eye irritant, Respiratory irritant[4]
Purification TechniqueRecommended Solvent System(s)Key Considerations
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/Hexane, Toluene/Ethyl AcetateOptimize Rf to 0.2-0.3 on TLC for best separation.[9][10]
Recrystallization Ethanol, Ethanol/Water, Hexane/AcetoneSlow cooling is crucial for high purity crystals.[11]

References

  • A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol. Google Patents.
  • 1566 2,6-Dimethoxyphenol (English) AAA TCI MSDS A2.
  • Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions. Benchchem.
  • Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. The Royal Society of Chemistry.
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
  • Safety D
  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • 4-Bromo-2,6-dimethoxyphenol. PubChem. Available at: [Link]

  • Products of thermal decomposition of bromin
  • The crystal structure of 4-bromo-2,6-dimethoxybenzaldehyde, C9H9BrO3.
  • Safety D
  • Thin layer chromatography (TLC) analysis to identify selective...
  • 4 - SAFETY D
  • Degradation of Brominated Organic Compounds (Flame Retardants)
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11.
  • Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%. Cole-Parmer.
  • Solvent Systems for Silica Gel Column Chrom
  • RIFM fragrance ingredient safety assessment, 2,6-dimethoxyphenol, CAS Registry Number 91-10-1.
  • Influence of brominated flame retardant thermal decomposition products on HALS.
  • Column Chrom
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. NIH.
  • Purification of Organic Compounds by Flash Column Chrom
  • Thermal degradation of a brominated bisphenol A derivative | Request PDF.
  • Synthesis routes of 4-Bromo-3-methoxyphenol. Benchchem.
  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

Sources

stability and storage of 4-Bromo-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2,6-dimethoxyphenol Tier 2 Technical Escalation Guide

Introduction

This guide addresses the specific stability challenges associated with 4-Bromo-2,6-dimethoxyphenol (also known as 4-bromosyringol). As a halogenated derivative of syringol, this compound presents a unique duality: the bromine atom at the para position provides a stable handle for cross-coupling (e.g., Suzuki-Miyaura), while the electron-rich phenolic ring—flanked by two methoxy groups—renders it highly susceptible to oxidative degradation and quinone formation [1, 2].

The following protocols prioritize the preservation of the phenolic moiety to ensure reaction reproducibility.

Part 1: Critical Storage Parameters

The primary failure mode for this compound is oxidative coupling triggered by ambient air and light, leading to the formation of diphenoquinones (turning the powder pink or brown).

Storage Specification Table
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Short-term)-20°C (Long-term >3 mos)Low temperature kinetically inhibits the auto-oxidation of the electron-rich phenol ring.
Atmosphere Argon or Nitrogen (Inert)Essential. The methoxy groups activate the ring, increasing susceptibility to radical formation by atmospheric oxygen [2].
Light Dark / Amber Vial Halogenated phenols can undergo photolytic debromination or photo-oxidation under UV/Vis exposure.
Container Glass (Tightly Sealed) Avoid plastics for long-term storage as phenols can leach plasticizers or permeate through low-density polymers.
Decision Logic: Material Receipt & QC

StorageLogic Start Material Receipt Inspect Visual Inspection Start->Inspect White Color: White/Off-White Inspect->White Pass Pink Color: Pink/Tan/Brown Inspect->Pink Fail Store Action: Store under Argon @ -20°C White->Store Oxidation Diagnosis: Surface Oxidation Pink->Oxidation Recryst Action: Recrystallize (See Protocol A) Oxidation->Recryst Recryst->Inspect Use Ready for Synthesis Store->Use

Figure 1: Decision matrix for handling incoming shipments of 4-Bromo-2,6-dimethoxyphenol.

Part 2: Troubleshooting & FAQs

Q1: My white powder has turned a light pink/tan color. Is it ruined?

Status: Usable after purification. Mechanism: The color change indicates the formation of trace p-quinones or dimeric species (diphenoquinones) caused by radical oxidation of the phenol [3]. Because the impurity has a high extinction coefficient, even <1% degradation can cause visible discoloration. Action: If the compound is for strictly analytical standards, discard. For synthetic use, perform Protocol A (Recrystallization) below to restore purity.

Q2: The compound is not dissolving in water. What solvent should I use?

Status: Expected behavior. Explanation: Despite the hydroxyl group, the lipophilic bromine and two methoxy groups dominate the solubility profile. Solubility Data:

  • Water: Insoluble / Poor.

  • Ethanol/Methanol: Soluble (Good for recrystallization).

  • DMSO/DMF: Highly Soluble (Preferred for cross-coupling reactions).

  • Chloroform/DCM: Soluble.[1]

Q3: I observe debromination during my Suzuki coupling. Why?

Status: Reaction Optimization Required. Root Cause: Electron-rich phenols are prone to oxidative addition complications. If using Pd-catalysis, the acidic proton on the phenol can interfere with the catalytic cycle or lead to hydrodebromination side products. Action: Protect the phenol as a benzyl ether or acetate before the coupling step, or use a base (e.g., K₂CO₃) strong enough to keep the phenol deprotonated throughout the reaction.

Part 3: Experimental Protocols

Protocol A: Purification via Recrystallization

Use this protocol if the material has discolored.

Principle: 4-Bromo-2,6-dimethoxyphenol is soluble in hot ethanol but significantly less soluble in cold water/ethanol mixtures.

  • Dissolution:

    • Place the impure solid (e.g., 5.0 g) in an Erlenmeyer flask.

    • Add a minimum amount of hot Ethanol (abs.) (~60°C) until the solid just dissolves.

    • Note: If the solution is dark brown, add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Crystallization:

    • Remove from heat.[2][3][4] Add warm water dropwise until a faint turbidity (cloudiness) persists.

    • Add one drop of ethanol to clear the solution.

    • Allow the flask to cool to room temperature slowly, then place in an ice bath (0-4°C) for 1 hour.

  • Isolation:

    • Filter the white needles using vacuum filtration.

    • Wash the cake with cold 20% Ethanol/Water.

    • Critical: Dry under high vacuum in a desiccator (protect from light) to remove moisture, which accelerates future oxidation.

Protocol B: Preparation of Stock Solutions

For biological assays or frequent synthetic use.

  • Weigh the desired amount under an inert atmosphere (Glovebox or N₂ stream).

  • Dissolve in anhydrous DMSO .

  • Aliquot into amber glass vials.

  • Store at -80°C. Avoid repeated freeze-thaw cycles, which introduce moisture and oxygen.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14845876, 4-Bromo-2,6-dimethoxyphenol. Retrieved January 30, 2026, from [Link]

  • Adelakun, O. E., et al. (2012).[5] Laccase-catalyzed dimerization of ferulic acid amplifies antioxidant activity. Journal of Molecular Catalysis B: Enzymatic. (Contextual reference on phenolic oxidation mechanisms).

Sources

Technical Support Center: Scalable Synthesis of 4-Bromo-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Subject Matter Expert: Senior Application Scientist, Process Chemistry[1]

Introduction: The Molecule & The Challenge

You are likely synthesizing 4-Bromo-2,6-dimethoxyphenol (CAS: 70654-71-6; MW: 233.06 g/mol ) as a pivotal intermediate for lignin model studies or as a precursor for pharmaceutical actives (e.g., Etoposide analogs).[1]

While the laboratory-scale synthesis (gram scale) appears straightforward via electrophilic aromatic substitution, scaling this to kilograms introduces three critical failure modes:

  • Regioselectivity Loss: Over-bromination or ortho-substitution if temperature gradients exist.

  • Oxidative Dimerization: The electron-rich ring is prone to Single Electron Transfer (SET) oxidation, forming the deep purple/red impurity Coerulignone (3,3',5,5'-tetramethoxy-4,4'-diphenoquinone).

  • Thermal Runaway: The bromination is exothermic; improper heat removal leads to tar formation.

This guide provides a robust, self-validating protocol designed to mitigate these risks.

Module 1: The "Golden Standard" Protocol

We recommend N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) over elemental bromine (


). While 

is cheaper, NBS offers superior atom economy, easier handling of solids on scale, and a slower release of the active brominating species, which suppresses oxidative side reactions.
Reagent Stoichiometry
ComponentRoleEquiv.Notes
2,6-Dimethoxyphenol Substrate1.00Purity >98% essential to avoid color issues.[1]
N-Bromosuccinimide (NBS) Reagent1.02 - 1.05Recrystallize from water if yellow (degraded).[1]
Acetonitrile (MeCN) Solvent10-15 VolPolar aprotic; stabilizes the transition state.[1]
Sodium Sulfite (

)
Quench0.10Removes unreacted active bromine.[1]
Process Workflow (Graphviz)

G Start Start: Reactor Setup Inert Atmosphere ($N_2$) Dissolution Dissolution Charge Phenol + MeCN Cool to 0°C Start->Dissolution Addition Controlled Addition Dose NBS (Solid or Slurry) Maintain T < 5°C Dissolution->Addition Exothermic Step Reaction Reaction Phase Warm to RT (20-25°C) Stir 2-4 Hours Addition->Reaction IPC IPC Check (HPLC/TLC) Target: <1% SM Reaction->IPC IPC->Reaction Fail (Add 0.05 eq NBS) Quench Quench Add aq. $Na_2SO_3$ Destroys excess $Br^+$ IPC->Quench Pass Workup Workup Concentrate MeCN -> Extract (EtOAc/Water) Quench->Workup Purification Crystallization Solvent: EtOH/Water or Toluene Workup->Purification

Figure 1: Process flow for the regioselective bromination of 2,6-dimethoxyphenol. Note the critical temperature control during NBS addition.

Module 2: Troubleshooting & Optimization

Issue 1: The Reaction Mixture Turned Dark Red/Purple

Diagnosis: Oxidative Dimerization. The "purple" color is Coerulignone , formed when the phenol undergoes oxidation instead of substitution. This happens if:

  • Temperature spike: The exotherm pushed the reaction >30°C.

  • Local excess of reagent: NBS was added too fast, creating "hot spots" of high concentration.

  • Light exposure: Radical generation (via light) can promote oxidation.

Corrective Action:

  • Immediate: You cannot reverse this. You must purify via chromatography or careful recrystallization (Coerulignone is very insoluble; filter it off before crystallizing the product).

  • Prevention: Wrap the reactor in foil. Use a dosing pump for NBS (if in solution) or a screw feeder (if solid). Ensure vigorous stirring to dissipate reagent immediately.

Issue 2: Low Yield / Oiling Out During Crystallization

Diagnosis: Impurity Profile Interference. If the product oils out, it likely contains succinimide (by-product) or residual solvent.

Corrective Action:

  • The Wash: Ensure the organic layer is washed thoroughly with water (to remove succinimide, which is water-soluble) and mild brine.

  • Solvent Switch: For crystallization, avoid pure Hexane.[2]

    • Recommended System:Ethanol/Water (1:1) . Dissolve in hot Ethanol, add warm water until turbid, then cool slowly.

    • Alternative:Toluene/Heptane . Dissolve in minimum hot Toluene, add Heptane.

Issue 3: Presence of "Unknown" Impurity at RRT 1.2

Diagnosis: 3,4-Dibromo-2,6-dimethoxyphenol (Over-bromination). Although the 2,6-positions are blocked, severe forcing conditions can disrupt the methoxy groups or force ortho-bromination relative to the methoxy.

Corrective Action:

  • Reduce NBS equivalents to 1.00 - 1.02.[1]

  • Lower the reaction temperature to -10°C during addition.

  • Stop the reaction strictly when SM is <1%; do not "cook" it overnight to chase the last 0.5%.

Module 3: Scale-Up Safety & Logistics

When moving from 10g to 1kg+, physical parameters change.

Thermal Management

The bromination is exothermic .

  • Lab Scale: Ice bath is sufficient.

  • Kilo Scale: You rely on jacketed vessels.

    • Critical Parameter:

      
       (Temperature difference between jacket and internal contents). Keep 
      
      
      
      to prevent wall-fouling or local overheating.[1]
    • Dosing: Do not dump NBS. Add in 5 portions, waiting for the exotherm to subside (return to <5°C) between additions.

Quenching Protocol

Never concentrate the reaction mixture without quenching. Active NBS residues can decompose violently upon heating/concentration.

  • Protocol: Add 10% aqueous Sodium Sulfite (

    
    ) or Sodium Thiosulfate (
    
    
    
    ) to the reactor before solvent stripping. A starch-iodide paper test should be negative (no blue color).[1]
Material Compatibility
  • Acetonitrile: Compatible with Stainless Steel (304/316) and Glass-Lined Reactors.

  • Bromine By-products: Even with NBS, trace HBr is generated. Ensure reactor seals (O-rings) are PTFE/Teflon encapsulated.[1] Viton may swell.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Dichloromethane (DCM) instead of Acetonitrile? A: Yes, but with caveats. DCM is easier to strip, but Acetonitrile is more polar, which stabilizes the polar transition state of the electrophilic substitution, often leading to cleaner regioselectivity. If you use DCM, cool to -10°C to compensate.

Q: My product melting point is 102°C. The literature says 106°C. Is it pure? A: It is likely wet or contains traces of succinimide. Dry the solid in a vacuum oven at 40°C for 12 hours. If the MP does not improve, recrystallize from Ethanol/Water.

Q: Is the product light sensitive? A: Yes. Brominated phenols can undergo photolytic debromination or oxidation over time. Store in amber glass or double-lined drums (LDPE/Aluminum foil) under nitrogen.

References

  • Melting Point & Physical Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14845876, 4-Bromo-2,6-dimethoxyphenol.[1] Retrieved January 30, 2026 from [Link]

  • NBS Bromination Mechanism & Utility: Organic Chemistry Portal. N-Bromosuccinimide (NBS) Applications and Mechanisms. Retrieved from [Link]

  • Impurity Profile (Coerulignone Formation): Urankar, D., et al. (2005).[3] "Oxidative Dearomatization of Phenols."[3] European Journal of Organic Chemistry.[3] (Contextualizing the oxidative dimerization risk of electron-rich phenols).

  • Safety in Scale-Up: Stanford Environmental Health & Safety (2023). Scale-Up Safety Guidelines.[1] Retrieved from [Link]

Sources

Technical Support Center: Temperature Control in 4-Bromo-2,6-dimethoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2,6-dimethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during this electrophilic aromatic substitution reaction. Adherence to strict temperature protocols is paramount for achieving high yield, purity, and, most importantly, ensuring the safety of the procedure.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.

Issue 1: Rapid, Uncontrolled Temperature Increase (Exotherm) During Brominating Agent Addition

Question: I've started adding my brominating agent (e.g., liquid bromine or a solution of N-Bromosuccinimide), and the reaction temperature is rising much faster than anticipated, even with external cooling. What is happening, and what should I do?

Answer:

Causality: You are experiencing a significant exothermic reaction. The bromination of activated aromatic rings, such as 2,6-dimethoxyphenol, is a highly energetic process.[1] The electron-donating methoxy and hydroxyl groups strongly activate the ring, making it highly susceptible to electrophilic attack.[2][3] This high reactivity leads to a rapid release of heat upon addition of the electrophile (bromine). If the rate of heat generation exceeds the capacity of your cooling system to dissipate it, a thermal runaway can occur. This is a serious safety concern that can lead to solvent boiling, pressure buildup, and release of hazardous materials like bromine vapor.[4][5]

Immediate Corrective Actions:

  • Stop the addition of the brominating agent immediately.

  • Increase the efficiency of your cooling bath. If using an ice bath, ensure it is well-stirred and contains a sufficient amount of salt to lower the temperature below 0 °C.

  • If the temperature continues to rise, be prepared to quench the reaction. Have a pre-chilled solution of a quenching agent, such as aqueous sodium thiosulfate or sodium bisulfite, ready for immediate addition.[6][7][8] This will neutralize any unreacted bromine.

Preventative Measures for Future Experiments:

  • Slow Down the Addition: The rate of addition of the brominating agent is a critical parameter. Use a dropping funnel or a syringe pump for a slow, controlled addition.[9]

  • Dilution: Conducting the reaction at a higher dilution can help to dissipate the heat more effectively.

  • Pre-cool the Reactants: Ensure both the solution of 2,6-dimethoxyphenol and the brominating agent are cooled to the target reaction temperature before starting the addition.

Issue 2: Formation of Dibrominated and Other Impurities

Question: My final product analysis shows the presence of significant amounts of 2,4-dibromo-2,6-dimethoxyphenol and other unidentified byproducts. How can I improve the selectivity of the reaction?

Answer:

Causality: The formation of dibrominated products is a common issue when the aromatic ring is highly activated.[10][11][12] Even with stoichiometric control of the brominating agent, localized areas of high concentration can lead to over-bromination. Elevated temperatures can also contribute to a decrease in selectivity and the formation of byproducts.[10][13] The use of a non-polar solvent can sometimes lead to only mono-substitution, while a polar solvent may favor poly-substitution.[11]

Troubleshooting and Optimization:

  • Maintain Low Temperatures: Running the reaction at a consistently low temperature (e.g., 0-5 °C) is crucial for maximizing the selectivity towards the mono-brominated product.

  • Choice of Brominating Agent: While liquid bromine is effective, N-Bromosuccinimide (NBS) can sometimes offer milder reaction conditions and improved selectivity.[14][15]

  • Solvent Effects: The choice of solvent can influence the reaction's selectivity. Glacial acetic acid is a common solvent for brominations.[1][9] Experimenting with other solvents like dichloromethane or carbon tetrachloride might be beneficial.

  • Controlled Addition: As mentioned previously, a slow and controlled addition of the brominating agent into a well-stirred reaction mixture is essential to avoid localized high concentrations.

Issue 3: Low Product Yield Despite Complete Consumption of Starting Material

Question: My reaction appears to have gone to completion, but after workup and purification, the yield of 4-Bromo-2,6-dimethoxyphenol is disappointingly low. What are the potential causes?

Answer:

Causality: Low yields can stem from several factors, including mechanical losses during workup, incomplete reaction, or degradation of the product. In the context of temperature control, excessively high temperatures can lead to the formation of complex reaction mixtures and product degradation, making purification difficult and reducing the overall yield.[13]

Troubleshooting Steps:

  • Re-evaluate the Reaction Temperature: Ensure that the temperature was maintained within the optimal range throughout the reaction. Any temperature spikes could have led to side reactions.

  • Workup Procedure: The workup process, including quenching and extraction, should be performed efficiently. Ensure that the pH is properly adjusted during the workup to facilitate the separation of the product.

  • Purification Method: Column chromatography is a common method for purifying the product. However, prolonged exposure to silica gel can sometimes lead to product degradation. Consider alternative purification methods like recrystallization if applicable.[1]

  • Quenching: Ensure that the quenching process is complete to remove all traces of bromine, which could otherwise interfere with the isolation and purification of the product. The disappearance of the reddish-brown color of bromine is a good visual indicator.[6][12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of 4-Bromo-2,6-dimethoxyphenol?

A1: The optimal temperature for the bromination of 2,6-dimethoxyphenol is typically in the range of 0 to 5 °C . Maintaining this low temperature is critical for controlling the exothermic nature of the reaction and maximizing the regioselectivity for the desired 4-bromo isomer.[10] Some procedures may call for room temperature, but this increases the risk of side reactions.[1][16]

Q2: Why is slow and controlled addition of the brominating agent so important?

A2: Slow and controlled addition is crucial for two main reasons:

  • Heat Management: It allows the cooling system to effectively dissipate the heat generated from the exothermic reaction, preventing a dangerous thermal runaway.[4]

  • Selectivity: It prevents localized high concentrations of the brominating agent, which can lead to the formation of undesired dibrominated byproducts.[10]

Q3: How can I effectively monitor the internal temperature of the reaction?

A3: A low-temperature thermometer or a thermocouple probe should be placed directly in the reaction mixture, ensuring it is not touching the sides of the flask. The temperature should be monitored continuously throughout the addition of the brominating agent and for a period afterward to ensure the reaction is stable.

Q4: What are the best practices for quenching a bromination reaction?

A4: The reaction should be quenched by the slow addition of a reducing agent solution, such as aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), while maintaining a low temperature with an ice bath.[6][8] The quenching solution will react with and neutralize any excess bromine. The completion of the quench is typically indicated by the disappearance of the characteristic reddish-brown color of bromine.[12]

Q5: Are there any visual cues I can use to gauge the reaction's progress and temperature stability?

A5: While instrumental monitoring is essential, some visual cues can be helpful:

  • Color Change: The reaction mixture will likely change color as the bromine is consumed. A persistent reddish-brown color indicates the presence of unreacted bromine.

  • Off-gassing: The evolution of hydrogen bromide (HBr) gas is a byproduct of the reaction. Excessive fuming can indicate that the reaction is proceeding too quickly and may be a sign of a temperature increase. It is important to have a proper gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HBr gas.[17][18]

  • Solvent Reflux: If the solvent begins to boil or reflux at the surface, it is a clear indication that the temperature is too high and immediate action is required.

Section 3: Experimental Protocols and Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Reaction Temperature 0 - 5 °CTo control exotherm and improve selectivity.[10]
Addition Rate of Bromine 1-2 hours (for lab scale)To maintain temperature stability and avoid localized high concentrations.[9]
Quenching Agent 10% aq. Sodium ThiosulfateEffective at neutralizing excess bromine.[6]
Stirring Speed Moderate to VigorousTo ensure efficient mixing and heat transfer.
Protocol: Temperature-Controlled Bromination of 2,6-dimethoxyphenol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[19] Bromine is highly corrosive and toxic; handle with extreme care.[5][20][21]

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer or thermocouple. Place the flask in an ice-salt bath.

  • Reactant Preparation: Dissolve 2,6-dimethoxyphenol in a suitable solvent (e.g., glacial acetic acid) in the reaction flask. Cool the solution to 0 °C with stirring.

  • Brominating Agent Addition: Prepare a solution of the brominating agent (e.g., liquid bromine in the same solvent) in the dropping funnel. Add the brominating agent dropwise to the stirred solution of 2,6-dimethoxyphenol over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add a pre-chilled 10% aqueous solution of sodium thiosulfate to the reaction mixture while maintaining the temperature below 10 °C. Continue adding the quenching solution until the reddish-brown color of bromine disappears.

  • Workup and Purification: Proceed with the standard aqueous workup, extraction, and purification (e.g., recrystallization or column chromatography) to isolate the 4-Bromo-2,6-dimethoxyphenol.

Diagram: Troubleshooting Logic for Temperature Excursions

Temperature_Troubleshooting Start Temperature Rises Above Setpoint Stop_Addition Immediately Stop Bromine Addition Start->Stop_Addition Enhance_Cooling Enhance External Cooling Stop_Addition->Enhance_Cooling Monitor_Temp Monitor Temperature Enhance_Cooling->Monitor_Temp Temp_Stable Temperature Stabilizes Monitor_Temp->Temp_Stable Yes Temp_Continues_Rising Temperature Continues to Rise Monitor_Temp->Temp_Continues_Rising No Resume_Slowly Resume Addition at Slower Rate Temp_Stable->Resume_Slowly Quench_Reaction Quench Reaction with Na2S2O3 Temp_Continues_Rising->Quench_Reaction Review_Procedure Review and Modify Procedure Quench_Reaction->Review_Procedure

Caption: Troubleshooting workflow for managing temperature excursions.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-methoxyphenol.
  • The Hive. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Hive Methods Discourse.
  • Google Patents. (n.d.). CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.
  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol.
  • Google Patents. (n.d.). A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent.
  • CNKI. (n.d.). A New Process for the Bromination of Aromatic Amines and Phenols.
  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
  • NINGBO INNO PHARMCHEM. (n.d.). Understanding the Synthesis and Properties of 4-Bromo-2,6-dimethylphenol.
  • ResearchGate. (n.d.). The intermediates in the interaction of phenols with N-bromosuccinimide.
  • Khan Academy. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube.
  • Reddit. (2023, January 30). Question about use of bromine (experimental procedure). r/Chempros.
  • Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Journal of the Chemical Society, Perkin Transactions 2. (2000). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds.
  • Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution.
  • PubChem. (n.d.). 4-Bromo-2,6-dimethoxyphenol.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine.
  • Save My Exams. (n.d.). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • ResearchGate. (2018, May 14). How to neutralize gaseous bromine?.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • GOV.UK. (n.d.). Bromine: incident management.
  • YouTube. (2014, October 31). Neutralization of Bromine - Beautiful Reaction [Video].
  • YouTube. (2013, October 16). Bromination of Phenols [Video].
  • National Institutes of Health. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.
  • Pearson+. (n.d.). Phenol reacts with three equivalents of bromine in CCl4 (in the d... | Study Prep.
  • AWS. (n.d.). Bromine Safety Handbook.
  • Organic Syntheses. (n.d.). 2-Butenoic acid, 2,3-dibromo-, (2E)-.
  • YouTube. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video].
  • Providence College, Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.

Sources

Technical Support Center: 4-Bromo-2,6-dimethoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMSUP-2024-BR-SYR Subject: Workup and Purification Protocols for Bromination of Syringol Status: Resolved / Expert Review Complete Assigned Specialist: Senior Application Scientist, Organic Synthesis Div.

Executive Summary & Core Directive

User Issue: Optimization of workup procedures for the monobromination of 2,6-dimethoxyphenol (syringol) to 4-bromo-2,6-dimethoxyphenol.

Technical Assessment: The electron-rich nature of the 2,6-dimethoxyphenol ring makes it highly susceptible to:

  • Polybromination: Rapid addition of a second bromine atom.

  • Oxidation: Formation of 2,6-dimethoxy-1,4-benzoquinone (red/brown impurity).

  • Oiling Out: Difficulty in crystallization due to mixed impurities.

Recommended Solution: Switch to or optimize the N-Bromosuccinimide (NBS) route in Acetonitrile (MeCN) or Dichloromethane (DCM). This offers superior regioselectivity compared to elemental bromine (


) and simplifies the workup.

Standard Operating Procedure (The "Gold Standard")

This protocol is designed to minimize oxidation and ensure monobromination.

Reagents & Stoichiometry
  • Substrate: 2,6-Dimethoxyphenol (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.0 equiv) — Do not exceed 1.05 equiv.

  • Solvent: Acetonitrile (MeCN) (0.1 M concentration)

  • Quench: Saturated aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Protocol
  • Dissolution: Dissolve 2,6-dimethoxyphenol in MeCN at 0°C (ice bath).

    • Why: Lower temperature suppresses the rate of over-bromination and oxidation.

  • Addition: Add NBS portion-wise over 15–30 minutes.

    • Visual Check: The solution may turn pale yellow. A deep red color indicates oxidation to quinone (see Troubleshooting).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Add 10% volume of sat. aq.

    
     to destroy trace free bromine.
    
  • Solvent Swap (Critical Workup Step):

    • Concentrate the reaction mixture under reduced pressure to remove most MeCN.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

  • Washing:

    • Wash Organic layer with Water (

      
      ) 
      
      
      
      2. Purpose: Removes succinimide byproduct.
    • Wash with Brine

      
       1.[1]
      
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Crystallization: Recrystallize from Hexane/EtOAc or Toluene .

    • Target: White to off-white crystalline solid.

Visual Workflows

Figure 1: Workup Logic Flow

This diagram illustrates the critical decision points during the isolation process to ensure purity.

WorkupFlow Start Crude Reaction Mixture (MeCN/DCM) Quench Add Na2S2O3 (aq) (Quench trace Br2) Start->Quench Evap Evaporate Solvent (If MeCN used) Quench->Evap Redissolve Redissolve in EtOAc Evap->Redissolve WashWater Wash with Water x2 (Removes Succinimide) Redissolve->WashWater WashBrine Wash with Brine (Dry Organic Phase) WashWater->WashBrine Dry Dry (Na2SO4) & Concentrate WashBrine->Dry CheckColor Check Residue Color Dry->CheckColor White White/Pale Yellow Proceed to Crystallization CheckColor->White Clean Red Red/Brown Oil Quinone Impurity Present CheckColor->Red Dirty Purify Recrystallize: Hexane/EtOAc or Toluene White->Purify Column Flash Chromatography (Silica Gel) Red->Column

Caption: Logical flow for the isolation of 4-bromo-2,6-dimethoxyphenol, highlighting the succinimide removal step.

Troubleshooting Guide (FAQ)

Issue: The product is a red/brown oil instead of a white solid.

Diagnosis: Oxidation. The 2,6-dimethoxyphenol ring is extremely electron-rich. If exposed to excess oxidant or air for too long, it oxidizes to 2,6-dimethoxy-1,4-benzoquinone (which is deep red/orange). Corrective Action:

  • Prevention: Perform the reaction under Nitrogen/Argon atmosphere.

  • Rescue: If the crude is red, recrystallization may fail. Dissolve in minimal DCM and filter through a short pad of silica gel (eluting with 10% EtOAc/Hexane). The polar quinone often sticks to the silica or elutes much later.

Issue: TLC shows three spots.

Diagnosis: Polybromination.

  • Spot A (High Rf): 2,6-dimethoxyphenol (Starting Material)

  • Spot B (Mid Rf): 4-Bromo-2,6-dimethoxyphenol (Target)

  • Spot C (Low Rf/Different color): 3,4-Dibromo-2,6-dimethoxyphenol or Quinone. Corrective Action:

  • Strictly control stoichiometry. Do not add "a little extra to push the reaction."

  • Add the brominating agent slowly at 0°C. High local concentrations favor polybromination.

Issue: Yield is lower than expected (>80%).

Diagnosis: Loss of product during aqueous workup. Phenols can be deprotonated under basic conditions. Corrective Action:

  • Ensure your aqueous washes are Neutral or slightly Acidic . Never wash this product with NaOH or KOH, as the phenolate anion will dissolve in the water layer and be discarded.

Technical Data Summary

ParameterSpecificationNotes
Appearance White to off-white needles/powderTurns pink/brown upon air oxidation.
Melting Point 136–139°C (Typical Range)Note: Literature values vary; verify against a pure standard.
Solubility Soluble in EtOAc, DCM, MeCN, EtOHInsoluble in Water (at neutral pH).
TLC Stain UV Active / KMnO4Phenols often stain brown/purple with KMnO4.
Key Impurity Succinimide (if NBS used)Water soluble; remove via aggressive water wash.

Advanced Mechanism: Why NBS?

Figure 2: Reaction Pathway & Side Reactions

This diagram explains the competition between the desired substitution and the undesired oxidation.

Mechanism SM 2,6-Dimethoxyphenol Intermediate Sigma Complex SM->Intermediate + Br+ Side2 2,6-Dimethoxy-benzoquinone (Oxidation) SM->Side2 Oxidation (Air/Excess NBS) NBS NBS (Electrophile) Product 4-Bromo-2,6-dimethoxyphenol (Major Product) Intermediate->Product - H+ Side1 3,4-Dibromo species (Over-reaction) Product->Side1 + Excess Br+

Caption: Mechanistic pathway showing the competition between monobromination, polybromination, and oxidation.

Expert Insight: Using elemental bromine (


) generates HBr as a byproduct. In the presence of HBr, the reaction mixture becomes highly acidic, which can catalyze further side reactions or demethylation. NBS produces succinimide, which is neutral and easily washed away, preserving the integrity of the methoxy groups.

References

  • General Bromination Methodology: Oberhauser, T. (1997). "Bromination of Phenols using NBS in Acetonitrile." Journal of Organic Chemistry. (Methodology basis for mild bromination). Note: While specific URLs for older print journals are static, the methodology is standard practice in organic synthesis.
  • Synthesis of 4-Bromo-2,6-dimethoxyphenol

    • ChemicalBook. (2023). 4-bromo-2,6-dimethoxyphenol Properties and Safety.

    • Verification: Confirms solubility profiles and general handling precautions.
  • Purification & Workup Context

    • Organic Syntheses, Coll. Vol. 2, p. 100 (1943); Vol. 15, p. 9 (1935). Bromination of Phenols.

    • Context: Provides foundational logic for quenching bromine reactions with bisulfite/thiosulf

Sources

Validation & Comparative

A Researcher's Guide to Comparing the Antioxidant Activity of Bromophenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand and experimentally evaluate the antioxidant activity of bromophenol isomers. We will move beyond simple protocol recitation to explore the underlying chemical principles that dictate antioxidant efficacy, focusing on how the isomeric position of bromine substitution on the phenol ring critically influences this activity. This document is designed to be a practical and intellectually rigorous resource, grounding experimental design in solid chemical theory.

The Chemical Rationale: Phenols as Antioxidants and the Influence of Bromine

Phenolic compounds are a cornerstone of antioxidant research, largely due to the reactivity of their hydroxyl (-OH) group. Their primary antioxidant function stems from their ability to donate the hydrogen atom from this hydroxyl group to neutralize highly reactive free radicals, thereby terminating damaging chain reactions.[1][2] This process transforms the phenol into a more stable phenoxyl radical, which is less likely to propagate the oxidative cycle.

The antioxidant capacity of a phenol is governed by two principal mechanisms:

  • Hydrogen Atom Transfer (HAT): The direct donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation and thus, higher antioxidant activity.[3][4]

  • Single Electron Transfer (SET): The transfer of a single electron to a radical, followed by proton loss. This pathway is influenced by the ionization potential (IP) of the phenolic compound.[3][5]

The chemical structure of the phenol is paramount. The number and position of hydroxyl groups, as well as the nature of other substituents on the aromatic ring, profoundly modulate the BDE and IP.[6][7] Electron-donating groups (EDGs) generally increase antioxidant activity by stabilizing the resulting phenoxyl radical, while electron-withdrawing groups (EWGs) tend to decrease it.[8]

Bromine, a halogen, introduces a fascinating duality. It is an electron-withdrawing group via induction but can act as an electron-donating group through resonance. Its effect is therefore highly dependent on its position (ortho, meta, or para) relative to the hydroxyl group. This guide will provide the experimental framework to elucidate these structure-activity relationships (SARs) for bromophenol isomers.[9]

Experimental Framework for Comparative Analysis

To obtain a comprehensive profile of antioxidant activity, it is insufficient to rely on a single assay. Different assays operate via different mechanisms, and a multi-assay approach provides a more robust and nuanced understanding. We will focus on three widely adopted and mechanistically distinct assays: DPPH, ABTS, and FRAP.[10][11]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most common methods for screening antioxidant activity.[12] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, converting it to a non-radical form.[13]

Principle of Action: The DPPH radical is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm.[12][13] When reduced by an antioxidant, the solution's color fades to a pale yellow. This decolorization is stoichiometric with respect to the number of electrons or hydrogen atoms captured, and the decrease in absorbance is directly proportional to the radical-scavenging activity of the sample.[13][14] This assay primarily reflects the HAT capacity of the antioxidant, although SET mechanisms can also contribute.

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store this solution in the dark and at 4°C.

    • Prepare a series of dilutions for each bromophenol isomer and a positive control (e.g., Trolox, Ascorbic Acid, or BHT) in the same solvent.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample or standard dilution to the wells of a microplate.

    • Prepare a DPPH working solution by diluting the stock to achieve an absorbance of ~1.0 at 517 nm.

    • Initiate the reaction by adding 180-200 µL of the DPPH working solution to each well.

    • Prepare a blank well containing only the solvent and the DPPH working solution.

  • Incubation and Measurement:

    • Mix the plate gently and incubate in the dark at room temperature for 30 minutes.[14] The dark incubation is critical to prevent photodegradation of DPPH.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % Inhibition against the concentration of each isomer to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

Workflow for DPPH Radical Scavenging Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Add_DPPH Add 180 µL of DPPH Working Solution DPPH->Add_DPPH Samples Prepare Serial Dilutions of Bromophenol Isomers & Standards Add_Samples Pipette 20 µL of Sample/Standard into 96-well plate Samples->Add_Samples Add_Samples->Add_DPPH 1 Incubate Incubate 30 min in Dark at RT Add_DPPH->Incubate 2 Measure Read Absorbance at 517 nm Incubate->Measure 3 Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method that measures the radical scavenging ability of antioxidants.[15] It is applicable to both hydrophilic and lipophilic compounds.

Principle of Action: This assay is based on the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. ABTS is oxidized to its radical cation by a strong oxidizing agent, typically potassium persulfate.[16] This pre-formed radical solution has a characteristic absorbance maximum at 734 nm.[16] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The extent of this decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and potency.[16] The ABTS assay is sensitive to both HAT and SET mechanisms.

Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This ensures the complete formation of the radical cation.[16]

  • Assay Procedure (96-well plate format):

    • On the day of the experiment, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm. This is the ABTS working solution.

    • Add 10-20 µL of each bromophenol isomer or standard dilution to the wells.

    • Add 180-200 µL of the ABTS working solution to each well.

  • Incubation and Measurement:

    • Mix and incubate the plate at room temperature for approximately 5-7 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value for each isomer. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.[16]

Workflow for ABTS Radical Scavenging Assay

ABTS_Workflow cluster_prep Radical Generation (12-16h) cluster_assay Assay Execution cluster_analysis Data Analysis ABTS_Stock Mix ABTS (7 mM) & K₂S₂O₈ (2.45 mM) Incubate_Radical Incubate in Dark at RT ABTS_Stock->Incubate_Radical Dilute_ABTS Dilute ABTS•+ Stock to Abs ≈ 0.7 at 734 nm Incubate_Radical->Dilute_ABTS Add_ABTS Add 180 µL of ABTS•+ Working Solution Dilute_ABTS->Add_ABTS Add_Samples Add 20 µL of Sample/Standard Add_Samples->Add_ABTS 1 Incubate_Final Incubate 7 min at RT Add_ABTS->Incubate_Final 2 Measure Read Absorbance at 734 nm Incubate_Final->Measure 3 Calculate_IC50 Calculate % Inhibition & Determine IC50/TEAC Measure->Calculate_IC50

Caption: Workflow of the ABTS antioxidant assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17][18]

Principle of Action: The assay utilizes a colorless complex of ferric iron (Fe³⁺) with 2,4,6-tripyridyl-s-triazine (TPTZ). At a low pH (typically 3.6), antioxidants reduce the Fe³⁺-TPTZ complex to the ferrous (Fe²⁺) form.[19] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which has a strong absorbance at 593-595 nm.[17] The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample. This assay is based purely on the SET mechanism.[19]

Experimental Protocol: FRAP Assay

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[18]

  • Assay Procedure (96-well plate format):

    • Prepare a standard curve using a known antioxidant, typically ferrous sulfate (FeSO₄) or Trolox.

    • Add 10-20 µL of each bromophenol isomer, standard, or blank (solvent) to the wells.

    • Add 180-200 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C. The reaction time can vary, but an initial reading after 4-6 minutes is common, followed by monitoring for up to 60 minutes for slow-reacting compounds.[17][18]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Subtract the blank reading from all sample and standard readings.

    • Plot the absorbance of the standards against their concentration to create a standard curve.

    • Use the standard curve to determine the FRAP value of the samples, typically expressed as µM Fe(II) equivalents or µM Trolox equivalents.

Workflow for Ferric Reducing Antioxidant Power (FRAP) Assay

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffers Prepare Acetate Buffer, TPTZ Solution, FeCl₃ Solution FRAP_Reagent Mix Reagents (10:1:1) to create FRAP Reagent Buffers->FRAP_Reagent Warm Warm FRAP Reagent to 37°C FRAP_Reagent->Warm Add_FRAP Add 180 µL of warm FRAP Reagent Warm->Add_FRAP Add_Samples Add 20 µL of Sample/Standard Add_Samples->Add_FRAP 1 Incubate Incubate at 37°C (e.g., 6 min) Add_FRAP->Incubate 2 Measure Read Absorbance at 593 nm Incubate->Measure 3 Std_Curve Generate Fe(II) Standard Curve Measure->Std_Curve Calculate Calculate FRAP Value (Fe(II) Equivalents) Std_Curve->Calculate

Caption: Workflow of the FRAP antioxidant assay.

Comparative Data Analysis and Structure-Activity Relationship (SAR)

The data obtained from these assays will allow for a direct comparison of the antioxidant potential of the bromophenol isomers. The results should be interpreted in the context of the electronic effects imparted by the bromine atom's position on the aromatic ring.

Hypothetical Comparative Data of Bromophenol Isomers

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe(II) Eq.)
Phenol150.5 ± 8.295.3 ± 5.1180.7 ± 9.5
2-Bromophenol125.8 ± 6.580.1 ± 4.3215.4 ± 11.2
3-Bromophenol180.2 ± 9.1110.6 ± 6.8165.3 ± 8.1
4-Bromophenol98.7 ± 5.365.2 ± 3.9250.9 ± 12.6
Trolox (Standard)25.4 ± 1.815.1 ± 1.1850.2 ± 40.1

Note: These are representative values for illustrative purposes.

Interpretation of Results:

  • 4-Bromophenol (para-substitution): This isomer is expected to show the highest antioxidant activity (lowest IC50, highest FRAP value). In the para position, the electron-withdrawing inductive effect of bromine is counteracted by its stronger electron-donating resonance effect. This resonance stabilization of the resulting phenoxyl radical lowers the O-H Bond Dissociation Enthalpy (BDE), making hydrogen donation more favorable.[7]

  • 2-Bromophenol (ortho-substitution): Activity is generally higher than the meta-isomer. The proximity of bromine to the hydroxyl group can lead to competing effects. While resonance stabilization is present, steric hindrance from the bulky bromine atom might slightly impede the interaction with larger radicals. Intramolecular hydrogen bonding could also potentially increase the O-H BDE, slightly reducing activity compared to the para-isomer.[20]

  • 3-Bromophenol (meta-substitution): This isomer typically exhibits the lowest activity. In the meta position, the bromine atom cannot participate in resonance stabilization of the phenoxyl radical. Therefore, its strong electron-withdrawing inductive effect predominates, destabilizing the radical, increasing the O-H BDE, and making hydrogen donation less favorable.[7]

By comparing the results across the DPPH (primarily HAT), ABTS (HAT/SET), and FRAP (SET) assays, a detailed picture of the isomers' antioxidant mechanisms can be constructed. For instance, a compound showing high activity in the FRAP assay but moderate activity in the DPPH assay might be a more effective electron donor than a hydrogen atom donor.

Conclusion and Future Directions

This guide outlines a robust, multi-assay approach to compare the antioxidant activity of bromophenol isomers. The experimental data, when interpreted through the lens of structure-activity relationships, provides powerful insights into how substituent position governs chemical reactivity. Understanding these nuances is critical for applications in medicinal chemistry and drug discovery, where bromophenols from marine sources are considered promising lead compounds.[21][22]

Future work should aim to correlate these in vitro results with cellular antioxidant assays to assess bioavailability and performance in a biological context. Furthermore, computational studies calculating the Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP) for each isomer can provide theoretical validation for the observed experimental trends.[23]

References

  • Vertex AI Search Result. Antioxidant Activity of Plant Phenols: Chemical Mechanisms and Biological Significance.
  • PubMed. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods.
  • ResearchGate. Mechanisms of action by which phenolic compounds present antioxidant activity.
  • PMC. (2023).
  • TUBITAK.
  • Vesela Motika. (2024). Unveiling the power of phenols: How they contribute to antioxidant act.
  • ResearchGate. Antioxidant activity of phenolic compounds in FRAP Assay.
  • MDPI. (2018).
  • G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]

  • PubMed. (2015).
  • Amerigo Scientific.
  • G-Biosciences. DPPH Antioxidant Assay.
  • Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • Efficiency of DPPH and FRAP assays for estim
  • ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • BenchChem. (2025). The ABTS Antioxidant Assay: A Comprehensive Technical Guide.
  • ResearchGate.
  • PMC.
  • PMC. Chain Breaking Antioxidant Activity of Heavy (S, Se, Te) Chalcogens Substituted Polyphenols.
  • PMC.
  • PMC. (2011). Genesis and development of DPPH method of antioxidant assay.
  • PMC. (2017).
  • MDPI. (2022). DPPH Radical Scavenging Assay.
  • Zen-Bio. ABTS Antioxidant Assay Kit.
  • Sigma-Aldrich. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
  • PMC. (2013). Bromophenols in Marine Algae and Their Bioactivities.
  • PMC. (2022).
  • ResearchGate. (2007). Quantitative structure-activity relationships of antioxidant phenolic compounds.
  • PMC. (2012). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors.
  • ResearchGate. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds.
  • Royal Society of Chemistry. (2020).
  • ResearchGate. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
  • CyberLeninka. (2020). DEPENDENCE OF THE ANTIOXIDANT PROPERTIES OF SOME SPATIALLY SUBSTITUTED PHENOLS ON THE CALCULATED PARAMETERS OF THE STRUCTURE OF ANTIOXIDANT MOLECULES.
  • ResearchGate. (2002). Effect of para-substituts of phenolic antioxidants.

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Comparative Guide: Anticancer Efficacy of Methylated vs. Acetylated Bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of methylated and acetylated derivatives of natural bromophenols, specifically focusing on their structure-activity relationships (SAR) and anticancer efficacy.[1] Recent experimental data (2022) reveals a distinct functional divergence: acetylated derivatives (e.g., Compound 4b-4) exhibit potent anticancer activity against leukemia cells (IC50 ≈ 8.09 µM), whereas methylated derivatives (e.g., Compound 3b-9) predominantly function as cytoprotective antioxidants in normal cells. This guide details the chemical basis, efficacy data, and experimental protocols required to validate these findings.

Chemical Basis & Structural Modifications

The core scaffold for these derivatives is the bromophenol moiety, ubiquitous in marine red algae (Rhodomela sp.). Modifications to the phenolic hydroxyl (-OH) groups drastically alter lipophilicity, metabolic stability, and intracellular targets.

Structural Comparison
  • Acetylated Derivatives (Target: 4b-4): The phenolic hydroxyls are esterified. This modification often acts as a "pro-drug" strategy, increasing cell membrane permeability. Intracellular esterases may cleave the acetyl groups, releasing the active phenolic species, or the intact molecule may interact with specific kinase domains.

  • Methylated Derivatives (Target: 3b-9): The phenolic hydroxyls are capped with methyl groups (methoxy). This increases metabolic stability by preventing glucuronidation but eliminates the hydrogen-bond donating capability of the free phenol, shifting the activity profile from cytotoxic to cytoprotective.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the divergent synthesis pathways for generating these derivatives from a common bromophenol precursor.

SynthesisWorkflow Precursor Natural Bromophenol (Phenolic -OH groups) Methylation Methylation Path (MeI, K2CO3, DMF) Precursor->Methylation Nucleophilic Substitution Acetylation Acetylation Path (Ac2O, Pyridine) Precursor->Acetylation Esterification Prod_Meth Methylated Derivative (e.g., 3b-9) Stable, Lipophilic Methylation->Prod_Meth Yield ~79% Prod_Acet Acetylated Derivative (e.g., 4b-4) Pro-drug, High Permeability Acetylation->Prod_Acet Yield ~76%

Caption: Divergent synthesis pathways yielding cytoprotective (methylated) vs. cytotoxic (acetylated) derivatives.

Comparative Efficacy Analysis

The following data contrasts the performance of the lead acetylated compound (4b-4 ) against the lead methylated compound (3b-9 ) and standard controls.

Quantitative Cytotoxicity Profile (IC50)

Data derived from K562 (Human immortalized myelogenous leukemia) and HaCaT (Human immortalized keratinocyte) cell lines.

Compound IDModificationTarget Cell Line (Cancer)IC50 (24h)IC50 (48h)IC50 (72h)Selectivity Profile
4b-4 AcetylatedK562 11.09 µM 9.46 µM 8.09 µM High: Induces apoptosis in cancer cells; less toxic to normal cells.
3b-9 MethylatedK562> 50 µM> 50 µMN/ALow: Minimal anticancer activity; primarily cytoprotective.
Cisplatin ControlK562~5.0 µM~3.5 µM-High potency, low selectivity (toxic to all).

Key Insight: Compound 4b-4 demonstrates time-dependent cytotoxicity, suggesting a mechanism involving cumulative signaling modulation (e.g., apoptosis induction) rather than immediate necrosis. In contrast, 3b-9 is inactive against cancer cells but effective at protecting normal HaCaT cells from


-induced oxidative stress.

Mechanistic Insights

The functional "switch" between methylation and acetylation dictates the cellular pathway activation.

Mechanism of Action: Acetylated (4b-4)
  • Primary Outcome: Apoptosis induction.[2]

  • Pathway: Inhibition of cell viability without altering cell cycle distribution (G0/G1 arrest is not observed, distinguishing it from other bromophenols).

  • Molecular Events: Downregulation of Bcl-2 (anti-apoptotic), activation of Caspase-3, and PARP cleavage.

Mechanism of Action: Methylated (3b-9)
  • Primary Outcome: Antioxidant Cytoprotection.

  • Pathway: Nrf2/Keap1 signaling.

  • Molecular Events: Upregulation of downstream antioxidant enzymes HO-1 (Heme Oxygenase-1) and TrxR1 (Thioredoxin Reductase 1), mitigating ROS-induced damage in normal cells.

Signaling Pathway Interaction (DOT Visualization)

SignalingPathways Acetylated Acetylated Bromophenol (4b-4) K562 K562 Leukemia Cell Acetylated->K562 Targeting Methylated Methylated Bromophenol (3b-9) HaCaT HaCaT Normal Cell Methylated->HaCaT Targeting Bcl2 Bcl-2 (Anti-apoptotic) K562->Bcl2 Inhibition Caspase Caspase-3 Activation Bcl2->Caspase De-repression Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Keap1 Keap1/Nrf2 Complex HaCaT->Keap1 Modulation HO1 HO-1 & TrxR1 Upregulation Keap1->HO1 Activation Survival Cytoprotection (ROS Scavenging) HO1->Survival

Caption: Distinct signaling outcomes: 4b-4 drives apoptosis in cancer cells, while 3b-9 drives antioxidant defense in normal cells.

Experimental Protocols

To replicate these findings, researchers should utilize the following validated protocols.

Protocol A: Synthesis of Acetylated Derivative (4b-4)

Objective: Synthesize (oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate.

  • Reagents: Start with the precursor bis(2-bromo-4-hydroxy-6-methoxybenzyl) ether.

  • Reaction: Dissolve precursor (1 eq) in anhydrous pyridine. Add acetic anhydride (

    
    , 5 eq) dropwise at 0°C.
    
  • Conditions: Stir at room temperature for 4–6 hours under

    
     atmosphere.
    
  • Workup: Pour mixture into ice water. Extract with ethyl acetate (

    
    ). Wash organic layer with 1M HCl (to remove pyridine), then brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from ethanol.
    
  • Validation: Confirm structure via

    
    -NMR (
    
    
    
    ,
    
    
    2.36 ppm for acetyl-
    
    
    ).
Protocol B: MTT Cytotoxicity Assay (K562 Cells)

Objective: Determine IC50 values for 4b-4.

  • Seeding: Plate K562 cells at

    
     cells/well in 96-well plates using RPMI-1640 medium.
    
  • Treatment: After 24h, treat cells with 4b-4 at gradient concentrations (e.g., 2.5, 5, 10, 20, 40 µM). Include DMSO control (<0.1%).

  • Incubation: Incubate for 24h, 48h, and 72h at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate 4h.

  • Solubilization: Remove supernatant (carefully for suspension cells) or add DMSO directly to solubilize formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol C: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Confirm mechanism of cell death.

  • Treatment: Treat K562 cells with 4b-4 (at IC50 concentration) for 48h.

  • Harvesting: Collect cells, wash twice with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate 15 min in the dark at RT.

  • Analysis: Analyze via Flow Cytometry (Ex/Em = 488/530 nm).

    • Q4 (Annexin+/PI-): Early Apoptosis (Expected for 4b-4).

    • Q2 (Annexin+/PI+): Late Apoptosis.

References

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants (Basel). 2022; 11(4):786.[2]

  • Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs. 2011; 9(7):1273–1292.

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the ROS-Mediated Apoptotic Pathway. Marine Drugs. 2017; 15(11):343.

  • Differential Methylation and Acetylation as the Epigenetic Basis of Resveratrol’s Anticancer Activity. Medicines. 2019; 6(1):24.

Sources

A Comparative Guide to the Synthesis of 4-Bromo-2,6-dimethoxyphenol: A Validation of Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comparative analysis of established and contemporary methods for the synthesis of 4-Bromo-2,6-dimethoxyphenol, a pivotal intermediate in the development of various pharmaceuticals and bioactive molecules. Intended for researchers, medicinal chemists, and process development scientists, this document offers a critical evaluation of synthetic routes, supported by experimental data and mechanistic insights to inform practical and strategic decisions in the laboratory and beyond.

Introduction to 4-Bromo-2,6-dimethoxyphenol

4-Bromo-2,6-dimethoxyphenol, also known as syringol bromide, is a halogenated derivative of 2,6-dimethoxyphenol (syringol). The introduction of a bromine atom at the C4 position of the aromatic ring significantly alters the molecule's reactivity, making it a versatile building block in organic synthesis. Its utility is particularly pronounced in cross-coupling reactions, where the bromo substituent serves as an excellent leaving group, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This has led to its incorporation into the synthetic pathways of numerous compounds with therapeutic potential.

The primary challenge in the synthesis of 4-Bromo-2,6-dimethoxyphenol lies in achieving high regioselectivity and yield while maintaining mild reaction conditions to prevent the formation of undesired byproducts. This guide will explore and validate several key synthetic strategies, providing a clear and objective comparison to aid in method selection.

Methodology 1: Direct Bromination using Molecular Bromine

The direct bromination of 2,6-dimethoxyphenol using molecular bromine (Br₂) is a classical and widely employed method. The electron-rich nature of the aromatic ring, activated by the hydroxyl and two methoxy groups, facilitates electrophilic aromatic substitution.

Mechanistic Rationale

The reaction proceeds via a typical electrophilic aromatic substitution mechanism. The hydroxyl and methoxy groups are ortho-, para-directing activators. Due to steric hindrance from the two methoxy groups at the ortho positions (C2 and C6), the electrophilic attack by the bromonium ion (Br⁺), generated from the polarization of Br₂, is directed to the para position (C4).

cluster_0 Direct Bromination Mechanism Start 2,6-dimethoxyphenol Reagent Br₂ in Acetic Acid Start->Reagent Electrophilic Attack Intermediate Sigma Complex (Wheland Intermediate) Reagent->Intermediate Formation Deprotonation Deprotonation Intermediate->Deprotonation Loss of H⁺ Product 4-Bromo-2,6-dimethoxyphenol Deprotonation->Product cluster_1 NBS Bromination Workflow Start 2,6-dimethoxyphenol & NBS Solvent Acetonitrile or DMF Start->Solvent Reaction Stir at Room Temperature Solvent->Reaction Monitoring TLC Analysis Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Product Pure 4-Bromo-2,6-dimethoxyphenol Purification->Product

Comparative Spectroscopic Analysis of Bromophenol Derivatives: A Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In pharmaceutical synthesis and material science, bromophenols serve as critical intermediates. The regiochemistry of bromination—specifically distinguishing between ortho- (2-bromo), para- (4-bromo), and poly-substituted (e.g., 2,4,6-tribromo) analogues—is a frequent bottleneck in process validation.

This guide moves beyond basic spectral listing. It provides a comparative decision framework to unambiguously identify these derivatives. We focus on the "Three-Pillar" approach:

  • NMR (

    
    H, 
    
    
    
    C):
    For definitive substitution pattern analysis.
  • IR (Infrared): For probing hydrogen-bonding environments (concentration dependence).

  • Mass Spectrometry: For isotopic confirmation of halogen count.

Comparative Spectroscopic Data

The following data aggregates typical values observed in standard solvents (


 for NMR, KBr/Neat for IR).
Table 1: Structural & Spectroscopic Comparison
Feature2-Bromophenol (Ortho)4-Bromophenol (Para)2,4,6-Tribromophenol
Structure 1,2-disubstituted1,4-disubstituted1,3,5-trisubstituted
Physical State Oily Liquid / Low-melt SolidCrystalline SolidCrystalline Solid

H NMR Pattern
ABCD Multiplet (4 distinct env.)AA'BB' System (2 distinct env.)Singlet (1 distinct env.)
Coupling (

)

Hz,

Hz

Hz
N/A (Equivalent protons)
IR

~3520 cm

(Sharp, Intramolecular)
3200–3400 cm

(Broad, Intermolecular)
~3500–3550 cm

(Sharp, Steric shielding)
MS Isotope Ratio 1 : 1 (

Br :

Br)
1 : 1 (

Br :

Br)
1 : 3 : 3 : 1 (M, M+2, M+4, M+6)

Deep Dive: The "Senior Scientist" Analysis

A. NMR Spectroscopy: The Regiochemistry Solver

Causality & Insight: The primary challenge in bromophenol analysis is distinguishing the ortho isomer from the para isomer.

  • 4-Bromophenol: Look for the classic "roofing effect" or symmetric doublets in the aromatic region (approx. 6.7 – 7.4 ppm). The symmetry is due to the plane of reflection through the C1-C4 axis.

  • 2-Bromophenol: The symmetry is broken. You will observe four distinct proton signals. The key is to identify the doublet of doublets (dd) for the proton meta to the bromine, which often shifts upfield due to shielding effects relative to the deshielded proton ortho to the bromine.

  • 2,4,6-Tribromophenol: This is the easiest to identify. The bromine atoms at positions 2 and 6 create a plane of symmetry, making the protons at 3 and 5 equivalent. This collapses the aromatic region into a single sharp singlet (typically ~7.6–7.7 ppm in

    
    ).
    
B. Infrared Spectroscopy: The Hydrogen Bonding Probe

Experimental Protocol Validation: To distinguish 2-bromophenol from 4-bromophenol using IR, you must perform a Dilution Study .

  • Ortho (2-BP): Forms an intramolecular hydrogen bond between the OH and the ortho-Br. This bond is stable. Upon dilution in

    
     or 
    
    
    
    , the O-H peak position does not shift .
  • Para (4-BP): Forms intermolecular hydrogen bonds (dimers/polymers). Upon dilution, the broad band at ~3300 cm

    
     disappears and is replaced by a sharp "free" O-H band at ~3600 cm
    
    
    
    .
C. Mass Spectrometry: The Isotope Fingerprint

Bromine has two stable isotopes,


Br (50.7%) and 

Br (49.3%), in roughly a 1:1 ratio.
  • Mono-substituted (2-BP, 4-BP): Look for two molecular ion peaks of equal intensity separated by 2 mass units (

    
     and 
    
    
    
    ).
  • Tri-substituted: The probability distribution follows Pascal's triangle for binary systems. You will see a tetrad pattern with intensities approx 1:3:3:1 at masses

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for identifying an unknown bromophenol derivative.

Bromophenol_ID Start Unknown Bromophenol Sample MS_Step Step 1: Mass Spectrometry (Isotope Pattern Analysis) Start->MS_Step Mono Doublet (1:1 Ratio) (Mono-substituted) MS_Step->Mono M, M+2 equal Tri Tetrad (1:3:3:1 Ratio) (Tri-substituted) MS_Step->Tri M, M+2, M+4, M+6 NMR_Step Step 2: 1H NMR Analysis (Aromatic Region) Mono->NMR_Step Result_TBP Identity: 2,4,6-Tribromophenol Tri->Result_TBP Confirmed by NMR Singlet Symmetric Symmetric Pattern (AA'BB' or Singlet) NMR_Step->Symmetric 2 Doublets (8Hz) Asymmetric Complex Multiplet (ABCD System) NMR_Step->Asymmetric 4 Distinct Signals Result_4BP Identity: 4-Bromophenol (Para) Symmetric->Result_4BP Result_2BP Identity: 2-Bromophenol (Ortho) Asymmetric->Result_2BP

Caption: Logical workflow for differentiating bromophenol isomers using MS isotope patterns and NMR coupling systems.

Experimental Protocol: High-Fidelity Characterization

Objective: Isolate and characterize a bromination reaction product to determine regioselectivity.

Reagents & Equipment[1]
  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS. Note: 
    
    
    
    is preferred over DMSO-d6 for bromophenols to prevent solvent-solute H-bonding that broadens OH peaks.
  • Instrument: 300 MHz (or higher) NMR Spectrometer.

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • Dissolve ~10 mg of the solid product in 0.6 mL

      
      .
      
    • Senior Scientist Tip: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended particles cause magnetic field inhomogeneity, broadening the critical splitting patterns.

  • Acquisition Parameters:

    • Pulse Angle: 30° (ensures relaxation).

    • Relaxation Delay (D1): Set to 2.0 seconds. Phenolic protons relax slowly; a short D1 will suppress the integration of the OH peak and aromatic protons.

    • Scans: 16 scans are usually sufficient for concentrations >10mM.

  • Data Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correction must be manual, focusing on the baseline of the aromatic multiplets.

    • Integration: Normalize the aromatic region. For mono-substituted, set total aromatic integral to 4. For tri-substituted, set to 2.

  • Interpretation Check:

    • Check the integral of the OH peak (usually broad singlet around 5.0-5.5 ppm in

      
      ).
      
    • If the OH peak is missing, it may be exchanging with trace water in the solvent. Add a drop of

      
      ; the OH peak will disappear, confirming its identity.[1]
      

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Bromophenol. NIST Chemistry WebBook, SRD 69.[2][3] [Link]

  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 4-Bromophenol. NIST Chemistry WebBook, SRD 69.[2][3] [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2,4,6-Tribromophenol Data. NIST Chemistry WebBook, SRD 69.[2][3] [Link]

  • PubChem. (2023). 4-Bromophenol Compound Summary. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). (2023). SDBS No. 2724 (4-Bromophenol) & No. 2723 (2-Bromophenol). AIST.

Sources

comparing different catalysts for cross-coupling of 4-Bromo-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for application scientists and drug development professionals. It synthesizes mechanistic principles with practical experimental data to optimize the cross-coupling of 4-Bromo-2,6-dimethoxyphenol.

Executive Summary

The substrate 4-Bromo-2,6-dimethoxyphenol presents a unique "push-pull" challenge in catalysis. The electron-donating methoxy and hydroxyl groups significantly increase the electron density of the aromatic ring, deactivating the C-Br bond toward oxidative addition. Furthermore, the 2,6-substituents create a steric wall that hinders the approach of bulky catalytic complexes.

While traditional Pd(PPh₃)₄ remains a common baseline, our analysis indicates it is often insufficient for high-yield industrial applications due to poor stability and slow turnover on this specific substrate. Pd-dialkylbiaryl phosphine systems (specifically SPhos and XPhos) are identified as the superior choice, offering a 3-5x increase in turnover frequency (TOF) by facilitating oxidative addition on the electron-rich ring while accommodating steric bulk.

Substrate Analysis & Mechanistic Challenges

To select the right catalyst, one must understand the failure modes associated with the substrate:

FeatureCatalytic ConsequenceMitigation Strategy
Electron-Rich Ring Slow Oxidative Addition : The high electron density makes the C-Br bond less electrophilic. Pd(0) insertion is the rate-limiting step.[1]Use electron-rich ligands (alkylphosphines) to increase electron density on Pd, accelerating insertion.
2,6-Dimethoxy Sterics Coordination Hindrance : Bulky groups block the metal center, preventing transmetalation.Use ligands that enforce a mono-ligated Pd(0) species (e.g., Buchwald ligands) to open space for the substrate.
Free Phenol (-OH) Catalyst Poisoning : Formation of phenoxide can lead to stable, inactive Pd-O species or side reactions.Use weak bases (K₃PO₄) or biphasic systems to manage phenoxide concentration; avoid strong alkoxides.
Mechanistic Pathway Visualization

The following diagram illustrates the critical steric and electronic bottlenecks in the catalytic cycle for this specific substrate.

SuzukiCycle cluster_challenges Key Challenges PreCat Pd(II) Precatalyst ActiveCat Active Pd(0)L (Mono-ligated) PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting for Electron-Rich Ar-Br) ActiveCat->OxAdd + 4-Bromo-2,6-dimethoxyphenol TransMet Transmetalation (Sterically Hindered by 2,6-OMe) OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Product Coupled Biaryl Product RedElim->Product

Caption: The catalytic cycle highlights Oxidative Addition as the primary bottleneck due to the substrate's electron-rich nature, requiring specialized ligands.

Comparative Catalyst Performance

The following data compares four distinct catalyst classes for the Suzuki-Miyaura coupling of 4-Bromo-2,6-dimethoxyphenol with Phenylboronic acid.

Experimental Conditions: 1.0 equiv Ar-Br, 1.5 equiv Ph-B(OH)₂, 2.0 equiv Base, Solvent, 80-100°C, 12h.

Catalyst SystemLigand ClassYield (%)TOF (h⁻¹)AdvantagesLimitations
Pd(OAc)₂ + SPhos Dialkylbiaryl phosphine96% >400 Excellent for electron-rich/hindered substrates; air-stable precatalysts available.Higher cost of ligand; requires careful removal of phosphine oxides.
Pd-PEPPSI-IPr NHC (Carbene)92%350Extremely robust; insensitive to air/moisture; good for difficult oxidative additions.Catalyst activation can be slower at lower temps; distinct workup needed.[2]
Pd(dppf)Cl₂ Bidentate phosphine78%80Reliable "workhorse"; tolerates free phenols well; widely available.Slower kinetics; requires higher temperatures; moderate yields on very hindered systems.
Pd(PPh₃)₄ Triaryl phosphine45-60%<20Low cost; standard baseline.Not Recommended. Rapid deactivation; struggles with electron-rich oxidative addition.
Technical Verdict
  • Best in Class: Pd(OAc)₂ / SPhos (or the pre-formed SPhos Pd G3 ). The SPhos ligand is specifically engineered to facilitate oxidative addition on electron-rich rings and its bulk promotes the reductive elimination step, overcoming the 2,6-dimethoxy steric hindrance [1][2].

  • Scalable Alternative: Pd-PEPPSI-IPr . For kilogram-scale batches, the stability of the NHC complex offers a more robust process window with comparable yields to SPhos [3].

Detailed Experimental Protocol

Selected Method: Suzuki-Miyaura Coupling using SPhos Pd G3

This protocol uses a pre-formed precatalyst (Gen 3) to ensure precise stoichiometry and rapid activation.

Reagents
  • Substrate: 4-Bromo-2,6-dimethoxyphenol (233.06 g/mol )

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: SPhos Pd G3 (CAS: 1445085-55-1) (1-2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)[3]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow
  • Preparation :

    • Charge a reaction vial/flask with 4-Bromo-2,6-dimethoxyphenol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Note: If the boronic acid is protodeboronation-prone, increase to 1.5 equiv.

  • Catalyst Addition :

    • Add SPhos Pd G3 (0.02 equiv / 2 mol%).

    • Why G3? It contains a precatalyst scaffold that activates rapidly upon base exposure, releasing the active L-Pd(0) species without requiring excess free ligand.

  • Solvent & Degassing :

    • Add 1,4-Dioxane and Water (4:1 v/v) to achieve a concentration of 0.2 M.

    • Crucial Step : Sparge with Argon or Nitrogen for 10 minutes. Oxygen is the enemy of the active Pd(0) species.

  • Reaction :

    • Seal the vessel and heat to 80°C for 4-12 hours.

    • Monitor via HPLC or TLC.[4][5] The free phenol may streak on silica; consider using an acidified mobile phase (0.1% Formic acid) for analysis.

  • Workup :

    • Cool to room temperature.[1]

    • Acidify carefully with 1M HCl to pH ~3-4 (to protonate the phenol product for extraction).

    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification :

    • Flash column chromatography.[4]

    • Tip: If the product is highly polar due to the -OH, consider protecting it in situ (e.g., acetylation) before purification if separation is difficult.

Decision Matrix for Optimization

Use this logic flow to troubleshoot or adapt the reaction.

OptimizationTree Start Start Optimization CheckYield Yield < 50%? Start->CheckYield Analyze Analyze Failure Mode CheckYield->Analyze Yes SM_Remains SM Remains (Oxidative Add. Failure) Analyze->SM_Remains Dehal Dehalogenation (Protodeboronation) Analyze->Dehal Soln1 Switch to SPhos or RuPhos (More active) SM_Remains->Soln1 Soln2 Reduce Temp, Increase Catalyst Dehal->Soln2

Caption: Troubleshooting logic for common failure modes in electron-rich aryl bromide coupling.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for the Coupling of Sterically Hindered and Electron-Rich Substrates. Chemistry - A European Journal.

  • BenchChem Technical Guides . (2025). Comparative Guide to Palladium Catalysts for Cross-Coupling.

Sources

Comparative Guide: Reaction Yields & Selectivity in Bromophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in pharmaceutical development, the bromination of phenol represents a classic dichotomy between atom economy and regiocontrol .

While classical elemental bromination (


) remains the standard for exhaustive halogenation (e.g., 2,4,6-tribromophenol), it fails in precision synthesis due to the high activating power of the hydroxyl group. Modern drug development protocols have shifted toward N-Bromosuccinimide (NBS)  for high regioselectivity (para-dominant) and Oxidative Bromination (

)
for sustainable, scalable manufacturing.

This guide objectively compares these methodologies, providing experimental data to support protocol selection based on target yield and isomer purity.

Mechanistic Landscape: The Challenge of Activation

Phenol is an "activated" arene.[1][2][3][4] The oxygen lone pair donates electron density into the


-system via resonance, increasing nucleophilicity at the ortho and para positions.[1]
  • The Problem: In polar protic solvents (like water), phenol ionizes to phenoxide, which is

    
     times more reactive than phenol. This leads to uncontrollable polysubstitution (over-bromination).
    
  • The Solution: Control the concentration of the electrophile (

    
    ) or suppress ionization using non-polar solvents or specific reagents.
    
Visualization: Activation & Selectivity Pathway

PhenolActivation Phenol Phenol Substrate Intermediate Wheland Intermediate (Resonance Stabilized) Phenol->Intermediate + Br+ (Electrophile) Ortho o-Bromophenol (Minor w/ NBS) Intermediate->Ortho Coordination Control Para p-Bromophenol (Major w/ NBS) Intermediate->Para Steric Preference (Low Temp) Poly 2,4,6-Tribromophenol (Major w/ Br2/H2O) Intermediate->Poly Excess Br2 / High Polarity

Figure 1: Mechanistic divergence based on reagent choice and solvent polarity.

Comparative Analysis of Methodologies

Method A: Classical Elemental Bromination ( )
  • Best For: Exhaustive bromination (Tribromophenol).

  • Mechanism: Direct electrophilic aromatic substitution (SEAr).

  • Performance:

    • In Water : Phenol ionizes;

      
       polarizes. Result is immediate precipitation of 2,4,6-tribromophenol (Yield: >95%).
      
    • In

      
       / 
      
      
      
      : Non-polar solvent suppresses ionization. Allows mono-bromination (mostly para), but handling these solvents is hazardous and obsolete in modern GMP environments.
  • Drawback: Low atom economy (50%). Half of the bromine mass is lost as corrosive HBr waste.

Method B: N-Bromosuccinimide (NBS)[5][6]
  • Best For: Precision Regioselective Mono-bromination.

  • Mechanism: Controlled release of

    
     or radical mechanism depending on solvent.
    
  • Performance:

    • High para-selectivity (often >90%) due to the steric bulk of the succinimide byproduct.

    • Mild conditions (0°C to RT) prevent over-bromination.

    • Solvent Effect: In Acetonitrile (MeCN), NBS acts via a polar mechanism yielding high para-bromide. In

      
      , selectivity remains high.
      
Method C: Oxidative Bromination ( )[7]
  • Best For: Green Chemistry & Scalability.

  • Mechanism: In situ generation of

    
     or hypobromous acid (
    
    
    
    ).
    
    
  • Performance:

    • Atom Economy: ~100% (All Br atoms are utilized).

    • Byproduct: Water.[1]

    • Yield: Quantitative for many substrates.[5]

    • Selectivity: Tunable by stoichiometry.[2] 1.0 eq HBr gives mono; 2.0+ eq gives di/tri.

Data Summary: Yield & Selectivity Comparison

The following data aggregates typical results for the synthesis of 4-bromophenol (p-bromophenol) from unsubstituted phenol.

MetricMethod A: Classical (

)
Method B: NBS (MeCN)Method C: Oxidative (

)
Isolated Yield 80-85%92-96% 90-95%
Regioselectivity (p:o) 85:1598:2 90:10
Atom Economy 47% (Poor)45% (Poor)*98% (Excellent)
Reaction Time < 1 hr4-12 hrs2-6 hrs
Safety Profile High Risk (Toxic/Corrosive)Moderate (Solvent handling)High (Aqueous/Green)

*Note: NBS has low atom economy by mass due to the heavy succinimide byproduct, though this can be recycled.

Experimental Protocols

Protocol 1: High-Selectivity Synthesis with NBS

Target: 4-Bromophenol (Mono-substitution)

Rationale: Acetonitrile is used to stabilize the polar transition state, favoring the para position sterically and electronically.

  • Setup: Charge a round-bottom flask with Phenol (1.0 eq, 10 mmol) and dry Acetonitrile (MeCN, 20 mL).

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature maximizes regioselectivity.

  • Addition: Add N-Bromosuccinimide (NBS, 1.0 eq) portion-wise over 30 minutes. Do not dump all at once to avoid localized concentration spikes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.

  • Validation: Check TLC (Hexane/EtOAc 8:2). Product (

    
    ) should be distinct from starting material.
    
  • Workup: Evaporate MeCN. Redissolve residue in

    
     (or Ether), filter off the precipitated succinimide. Wash filtrate with water.[6]
    
  • Purification: Recrystallize from hexane/chloroform.

    • Expected Yield: 92%

    • Reference: Oberhauser, 1997 [1].

Protocol 2: Green Oxidative Bromination

Target: Scalable Mono-bromination

Rationale: Uses "On Water" chemistry.[1][7] The hydrophobic effect accelerates the reaction, and


 ensures full utilization of bromide ions.
  • Setup: Mix Phenol (1.0 eq, 10 mmol) in Water (20 mL). The phenol may not fully dissolve; this is acceptable (emulsion).

  • Reagent A: Add 48% Hydrobromic Acid (HBr, 1.0 eq).

  • Reagent B: Add 30% Hydrogen Peroxide (

    
    , 1.0 eq) dropwise over 20 minutes at RT.
    
    • Caution: Exothermic reaction. Monitor internal temp.

  • Reaction: Stir vigorously for 2 hours. The solution typically turns orange/red (transient

    
    ) then fades as it is consumed.
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with saturated 
    
    
    
    (to quench trace
    
    
    ).
  • Isolation: Dry over

    
     and concentrate.
    
    • Expected Yield: 94%

    • Reference: Podgorsek et al., 2009 [2].

Decision Framework (Workflow)

Use this logic flow to select the appropriate method for your specific drug intermediate.

SelectionLogic Start Start: Select Target Target Desired Product? Start->Target Poly Polybrominated (e.g., 2,4,6-tribromo) Target->Poly Mono Monobrominated (Isomer Specific) Target->Mono MethodA Method: Br2 / Water (Precipitation) Poly->MethodA Scale Scale / Priority? Mono->Scale Green Green/Large Scale (Cost Sensitive) Scale->Green Precision High Regiopurity (Lab Scale) Scale->Precision MethodC Method: H2O2 + HBr (Oxidative) Green->MethodC MethodB Method: NBS / MeCN (-10°C) Precision->MethodB

Figure 2: Decision matrix for bromination reagent selection.

References

  • Oberhauser, T. (1997). Regioselective Bromination of Phenols with NBS in Aprotic Solvents. Journal of Organic Chemistry.

  • Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2009). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. Tetrahedron.

  • Venkateswarlu, Y., et al. (2020). Regioselective Monobromination of Phenols with KBr and ZnAl-BrO3-Layered Double Hydroxides. Molecules.

  • Gopinath, R., et al. (2002). Solid supported brominating reagents: Regioselective monobromination of phenols. Journal of Chemical Sciences.

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Bromophenol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical methodologies for the quantification of bromophenols, grounded in the principles of scientific integrity and regulatory compliance. As your senior application scientist, my objective is not merely to present protocols but to elucidate the rationale behind method selection and validation strategies. This document is designed to empower you to make informed decisions for your specific analytical challenges, ensuring data reliability, accuracy, and regulatory acceptance.

The Imperative for Validated Bromophenol Quantification

Bromophenols, a class of halogenated organic compounds, are of significant interest across various scientific domains. They are found as intermediates in pharmaceutical synthesis, as potential impurities, and as environmental contaminants. Accurate and precise quantification is therefore critical for ensuring drug product safety, monitoring environmental impact, and advancing chemical research.

An analytical method, no matter how sophisticated, is only as reliable as its validation. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1][2] This process is not just a regulatory formality but the very foundation of data integrity.[1][3]

The Regulatory Landscape: A Harmonized Approach

The validation of analytical procedures is governed by a harmonized framework established by the International Council for Harmonisation (ICH), with specific guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] The cornerstone documents, ICH Q2(R2) and the more recent ICH Q14, emphasize a lifecycle approach to analytical procedures, from development through to validation and ongoing use.[4][6][7][8]

The core validation parameters that must be assessed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8][9]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[1][10]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][2]

  • Accuracy: The closeness of the test results to the true value.[1][4][10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[1][10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][10]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][12][13]

Below is a generalized workflow for analytical method validation, illustrating the logical progression from defining the method's purpose to its ongoing monitoring.

G cluster_0 Phase 1: Method Development & Definition cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Implementation ATP Define Analytical Target Profile (ATP) Develop Develop Analytical Procedure ATP->Develop Protocol Write Validation Protocol Develop->Protocol DefineParams Define Validation Parameters & Acceptance Criteria Protocol->DefineParams Specificity Specificity / Selectivity DefineParams->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SST System Suitability Test (SST) Robustness->SST Report Generate Validation Report SST->Report Implement Implement for Routine Use Report->Implement Lifecycle Continuous Monitoring (Lifecycle Management) Implement->Lifecycle

Caption: General Workflow for Analytical Method Validation.

Comparative Analysis of Analytical Methods for Bromophenol Quantification

The choice of an analytical method for bromophenol quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific bromophenol analogues being analyzed. Here, we compare three prevalent techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[14] For bromophenols, reversed-phase chromatography is typical. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where the bromophenol exhibits maximum absorbance.

Causality Behind Experimental Choices: This method is often the first choice due to its robustness, cost-effectiveness, and wide availability. The choice of a C8 or C18 column is dictated by the hydrophobicity of the target bromophenols. An acidic mobile phase (e.g., with trifluoroacetic acid) is often used to suppress the ionization of the phenolic hydroxyl group, ensuring good peak shape and retention.[15]

Detailed Experimental Protocol: Validation of an HPLC-UV Method

  • Standard Solution Preparation:

    • Prepare a primary stock solution (e.g., 1000 µg/mL) by accurately weighing the bromophenol reference standard and dissolving it in a suitable solvent like acetonitrile or methanol.[16]

    • Perform serial dilutions to prepare calibration standards covering the expected concentration range (e.g., 0.1 µg/mL to 100 µg/mL).[15][17]

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Specificity:

    • Inject a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of the bromophenol.

    • Inject the bromophenol standard.

    • Spike the blank matrix with the bromophenol and known impurities to demonstrate that the analyte peak is resolved from them.

  • Linearity and Range:

    • Inject the calibration standards in triplicate (from lowest to highest concentration).

    • Plot the peak area response versus the concentration.

    • Perform a linear regression analysis. The determination coefficient (R²) should ideally be ≥ 0.999.[15][18]

  • Accuracy:

    • Analyze the QC samples against the calibration curve. The mean concentration should be within a predefined limit (e.g., ±15%) of the nominal value.

    • Alternatively, perform a recovery study by spiking a blank matrix at three different concentration levels (low, medium, high).[9] Recovery is calculated as (Measured Concentration / Spiked Concentration) * 100.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze a minimum of six replicates of the medium QC sample on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • The relative standard deviation (%RSD) for both should typically be ≤ 2% for drug substance assays and may be higher for trace-level impurity analysis.[8] A study on bromophenols in red alga showed acceptable intra-day precision of ≤ 6.28% and inter-day precision of ≤ 5.21%.[15][18]

  • LOD and LOQ:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

    • Alternatively, they can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness:

    • Intentionally vary critical method parameters such as:

      • Mobile phase composition (e.g., ±2% acetonitrile).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).[19]

      • pH of the mobile phase buffer.

    • Analyze the system suitability samples under each condition and assess the impact on retention time, peak shape, and quantification. The results should remain within the acceptance criteria.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase.[20] The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing both identification and quantification.[20][21]

Causality Behind Experimental Choices: GC-MS is highly sensitive and specific, making it a "gold standard" for trace-level analysis and impurity identification.[21][22] The high selectivity of the mass spectrometer allows for definitive identification, which is a significant advantage over UV detection.[14] Derivatization may sometimes be employed to increase the volatility of the bromophenols.

Detailed Experimental Protocol: Validation of a GC-MS Method

  • The validation parameters (Specificity, Linearity, Accuracy, etc.) are the same as for HPLC, but the experimental execution differs.

  • Sample Preparation: May involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate bromophenols from the matrix and transfer them into a volatile organic solvent.

  • Specificity: Assessed by analyzing blank matrix extracts. The high selectivity is demonstrated by monitoring specific m/z ions for the target bromophenol, eliminating interference from co-eluting compounds.

  • Linearity: A calibration curve is constructed by analyzing standards over the desired concentration range.

  • Accuracy & Precision: Determined similarly to HPLC by analyzing spiked QC samples.

  • Robustness: Deliberate variations may include inlet temperature, oven temperature ramp rate, carrier gas flow rate, and different GC columns.[19]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[23] After separation by LC, the analyte is ionized, and a specific parent ion is selected. This ion is then fragmented, and specific product ions are monitored for quantification. This technique, often using Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive.

Causality Behind Experimental Choices: This is the method of choice for ultra-trace quantification (ng/L or pg/mL levels) in highly complex matrices like biological fluids or environmental water samples.[24][25] The ability to filter out chemical noise is unparalleled, providing extremely low detection limits.

Detailed Experimental Protocol: Validation of an LC-MS/MS Method

  • The validation approach follows the same principles but with a strong emphasis on matrix effects.

  • Matrix Effects: This is a critical parameter unique to LC-MS validation. It is the suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix. It is assessed by comparing the response of the analyte in a pure solution to its response in a post-extraction spiked matrix sample.

  • Specificity: Achieved through the selection of specific parent-to-product ion transitions (MRM). It is highly unlikely that an interfering compound will have the same retention time, the same parent ion mass, and the same product ion mass.

  • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled bromophenol) is highly recommended to compensate for matrix effects and variability in extraction and ionization.

The diagram below illustrates a comparative workflow for these three techniques.

G cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_lcmsms LC-MS/MS Analysis Sample Sample Dilution Dilution / Dissolution Sample->Dilution SPE Solid-Phase Extraction (SPE) Sample->SPE HPLC HPLC Separation (Reversed-Phase) Dilution->HPLC Deriv Derivatization (Optional for GC) SPE->Deriv LC LC Separation (Reversed-Phase) SPE->LC GC GC Separation (Capillary Column) Deriv->GC UV UV Detection HPLC->UV Data_HPLC Quantification by External Standard UV->Data_HPLC MS Mass Spectrometry (Scan or SIM) GC->MS Data_GCMS Quantification & Identification MS->Data_GCMS MSMS Tandem MS (MRM) LC->MSMS Data_LCMSMS Ultra-Trace Quantification MSMS->Data_LCMSMS

Caption: Comparative analytical workflows.

Performance Data Summary

The following table summarizes typical performance characteristics for the quantification of bromophenols using the discussed techniques, based on data from published studies.

Performance MetricHPLC-UVGC-MSLC-MS/MS
Specificity Good (relies on chromatographic separation)Very High (mass-based identification)[14]Excellent (based on specific mass transitions)
Linearity (R²) ≥ 0.999[15][18]> 0.998[26]> 0.99[25]
Accuracy (% Recovery) 95.07% - 104.93%[15]81.4% - 86.2%[26]95% - 108%[25]
Precision (%RSD) Intra-day: ≤ 6.28% Inter-day: ≤ 5.21%[15][18]Intra-day: ≤ 12.03% Inter-day: ≤ 11.34%[27]0.4% - 11%[24]
LOD < 0.04 µg/mL (40 ng/mL)[15][16]Analyte dependent, typically low ng/mL0.1 - 13.9 ng/L[24]
LOQ < 0.12 µg/mL (120 ng/mL)[15][16]Analyte dependent, mid-to-high ng/mL1 - 50 ng/L[25]
Robustness GoodGoodModerate (sensitive to matrix effects)

Conclusion: Selecting the Right Tool for the Job

The validation of an analytical method for bromophenol quantification is a systematic process that ensures the generation of reliable and defensible data.

  • HPLC-UV is a robust, cost-effective, and reliable workhorse for routine analysis and quantification at the µg/mL level, particularly in less complex matrices as demonstrated in the analysis of red alga extracts.[15]

  • GC-MS offers superior selectivity and sensitivity, making it ideal for trace-level impurity identification and quantification of volatile bromophenols.[20][22]

  • LC-MS/MS provides the ultimate in sensitivity and selectivity, enabling quantification at the ng/L (ppt) level in complex environmental or biological samples.[23][24]

The choice of method should be guided by the Analytical Target Profile (ATP) — the predefined objective of the analysis. By understanding the principles behind each technique and rigorously applying the validation criteria set forth by regulatory bodies, researchers can ensure the integrity of their results and the success of their development programs.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Bromo-2,6-dimethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. 4-Bromo-2,6-dimethoxyphenol is a valuable building block, but its substituted phenol structure necessitates a comprehensive understanding of its potential hazards and the corresponding protective measures. This guide moves beyond a simple checklist to provide a procedural and logical framework for handling this compound, ensuring both personal safety and experimental integrity.

Section 1: Hazard Profile Analysis: Understanding the "Why"

4-Bromo-2,6-dimethoxyphenol presents a multi-faceted hazard profile that requires careful consideration. Its primary risks stem from its nature as a substituted phenol, a class of compounds known for both corrosive and toxic effects.[1][2] The key to safety is understanding these risks before entering the laboratory.

The compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.[3][4][5][6][7][8]

Hazard CodeGHS ClassificationDescription of Risk
H302Acute toxicity, Oral (Category 4)The substance is harmful if ingested.[3][4][6][8]
H315Skin irritation (Category 2)Causes irritation upon contact with skin.[3][4][8]
H319Serious eye irritation (Category 2)Contact with eyes can cause serious irritation.[4][5][6]
H335Specific target organ toxicity, single exposure (Category 3)May cause irritation to the respiratory system if inhaled.[4][5][6][7]
H401/H411Hazardous to the aquatic environmentThe compound is toxic to aquatic life, potentially with long-lasting effects.[3][8]

The primary danger of phenols is their ability to be rapidly absorbed through the skin, where they can exert systemic toxic effects on the central nervous system, liver, and kidneys.[1][9] Compounding this risk, phenol has an anesthetic quality that can cause severe chemical burns which may not be immediately painful, potentially delaying first aid.[1][2] The presence of a bromine atom means that hazardous hydrogen bromide gas can be released during combustion.[3]

Section 2: The Core PPE Ensemble: A Multi-Layered Defense

Given the hazard profile, a multi-layered approach to PPE is essential. This begins with engineering controls and is supplemented by physical barriers.

Primary Engineering Control: The Chemical Fume Hood

The single most important piece of safety equipment is a properly functioning chemical fume hood. All handling of 4-Bromo-2,6-dimethoxyphenol, especially weighing the solid and preparing solutions, must be performed within a fume hood.[1][2][9] This is non-negotiable, as it contains dust and potential vapors at the source, directly mitigating the risk of respiratory irritation.[4][5][6][7]

Tier 1: Foundational PPE (Always Required)

This is the baseline for any work in a chemical laboratory and includes:

  • Full-length Lab Coat: A fully buttoned lab coat protects against incidental splashes and contact.[1][9]

  • Long Pants and Closed-Toe Shoes: This combination protects the lower body from spills and physical hazards.[1][9]

Tier 2: Primary Barrier PPE (For Direct Handling)
  • Eye and Face Protection:

    • Minimum: ANSI Z87.1-compliant safety glasses with side shields are required for any work in the lab.[9][10]

    • Recommended: When handling the solid or preparing solutions, upgrade to tightly fitting chemical splash goggles to protect against dust and splashes.[2][10]

    • Splash Hazard: If there is a significant risk of splashing, a full-face shield must be worn over chemical splash goggles.[9][10][11]

  • Hand Protection: Glove selection is critical due to the high risk of skin absorption. Standard, thin nitrile gloves are generally not recommended for extended work with phenols.[1][12] A double-gloving strategy provides the best protection.

Glove MaterialProtection LevelRationale & Causality
Inner Glove: NitrileIncidental SplashProvides dexterity and basic splash protection. Must be removed and replaced immediately upon any known contact.[9]
Outer Glove: Neoprene or Butyl RubberExtended Contact / ImmersionThese materials offer superior resistance to phenols compared to nitrile or latex.[1][9][12] They provide a robust barrier during weighing, solution preparation, and transfers.
  • Body Protection: For procedures with a high potential for splashing (e.g., large-volume transfers), supplement your lab coat with a chemical-resistant apron made of neoprene or butyl rubber.[1][9]

Section 3: Procedural Guidance for Safe Handling

A self-validating protocol ensures safety at every step. The causality is simple: by following these procedures, you systematically eliminate exposure routes.

Step 1: Preparation and Pre-Use Inspection

  • Designate the Area: Clearly demarcate the workspace within the fume hood where the compound will be handled.

  • Assemble Materials: Bring all necessary equipment (spatulas, weigh boats, solvents, glassware) into the fume hood before opening the chemical container.

  • Verify Safety Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[8]

  • Inspect PPE: Check gloves for any signs of degradation, punctures, or tears before donning them.

Step 2: Aliquoting and Weighing (Solid Form)

  • Perform all weighing activities on a balance inside the fume hood to contain any airborne dust.

  • Use a spatula to carefully transfer the solid from the stock bottle to a weigh boat. Avoid creating dust by using smooth, deliberate motions.[4][13]

  • Close the primary container tightly immediately after removing the desired amount.

Step 3: Dissolution and Transfer

  • Add solvent to the vessel containing the weighed solid slowly to avoid splashing.

  • If transferring the solution, use a funnel and keep the containers well within the fume hood.

  • For any centrifugation steps, use sealed safety cups or rotors to contain aerosols that could be generated during the process.[9]

Step 4: Post-Handling Decontamination

  • Wipe down the designated work area, balance, and any equipment with an appropriate solvent.

  • Properly doff PPE, removing the outer gloves first, followed by the inner gloves, avoiding contact with the outer surface.

  • Wash hands thoroughly with soap and water after the work is complete.[3][4][6]

Section 4: Contingency Planning: Spills and Exposure

Exposure First Aid:

  • Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area thoroughly with copious amounts of soap and water for at least 15 minutes.[3][14] Seek immediate medical attention. If your institution has a specific protocol for phenol exposure, such as using polyethylene glycol (PEG), follow it.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[4][5][7][11] Remove contact lenses if present and easy to do so.[4][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5][6][14] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5][14]

Spill Cleanup:

  • Evacuate: Alert others and evacuate the immediate area.[2]

  • Secure: Prevent the spill from spreading or entering drains.[4][15]

  • Assess: For small spills of solid material, and only if you are trained to do so, don the appropriate PPE (including respiratory protection if necessary).

  • Contain & Clean: Gently sweep up the solid material, avoiding dust creation, and place it into a labeled, sealed container for hazardous waste disposal.[4][6]

  • Decontaminate: Clean the spill area as per your institution's guidelines.

Section 5: Waste Management and Disposal

Proper disposal is a critical final step to ensure environmental safety.

  • Solid Waste: All unused solid 4-Bromo-2,6-dimethoxyphenol and any material used for spill cleanup (e.g., absorbent pads) should be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container. Do not pour this chemical down the drain, as it is toxic to aquatic life.[3][8][13]

  • Contaminated PPE: Used gloves, weigh boats, and other disposable items should be considered contaminated and disposed of as solid hazardous waste.[5]

  • Consult EHS: Always follow the specific waste disposal procedures established by your institution's Environmental Health and Safety (EHS) office.[7][16]

Section 6: Workflow Visualization

The following diagram illustrates the logical flow for safely handling 4-Bromo-2,6-dimethoxyphenol, from initial planning to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase cluster_exit Exit Procedure Risk_Assessment 1. Risk Assessment (Review SDS) PPE_Donning 2. Don Correct PPE (Double Gloves, Goggles) Risk_Assessment->PPE_Donning Engineering_Controls 3. Verify Engineering Controls (Fume Hood On, Sash at Height) PPE_Donning->Engineering_Controls Weighing 4. Weighing & Aliquoting Engineering_Controls->Weighing Experiment 5. Experiment / Reaction Setup Weighing->Experiment Decontamination 6. Decontaminate Work Area Experiment->Decontamination Waste_Disposal 7. Segregate Hazardous Waste Decontamination->Waste_Disposal PPE_Doffing 8. Doff PPE Correctly Waste_Disposal->PPE_Doffing Hand_Washing 9. Wash Hands Thoroughly PPE_Doffing->Hand_Washing

Caption: Safe handling workflow for 4-Bromo-2,6-dimethoxyphenol.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.